Bz-Pro-Phe-Arg-Pna hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(2S)-1-benzoyl-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N8O6.ClH/c34-33(35)36-19-7-13-26(29(42)37-24-15-17-25(18-16-24)41(46)47)38-30(43)27(21-22-9-3-1-4-10-22)39-31(44)28-14-8-20-40(28)32(45)23-11-5-2-6-12-23;/h1-6,9-12,15-18,26-28H,7-8,13-14,19-21H2,(H,37,42)(H,38,43)(H,39,44)(H4,34,35,36);1H/t26-,27-,28-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYWLWIIQPDFPW-JAQKLANPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39ClN8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biochemical Utility of Bz-Pro-Phe-Arg-pNA Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine-p-nitroanilide hydrochloride (Bz-Pro-Phe-Arg-pNA HCl) is a synthetic chromogenic substrate extensively utilized in biochemical and clinical research. Its primary application lies in the sensitive and specific quantification of serine protease activity. This technical guide provides an in-depth overview of the substrate's mechanism of action, its principal enzymatic targets, and detailed protocols for its use in enzyme kinetics and activity assays.
Introduction
Bz-Pro-Phe-Arg-pNA hydrochloride is a small peptide mimic of the natural cleavage sites for a specific subset of serine proteases. The covalent attachment of a p-nitroaniline (pNA) moiety to the C-terminus of the peptide renders the molecule colorless. Upon enzymatic hydrolysis of the amide bond between the arginine residue and pNA, the free pNA is released. In aqueous solution, p-nitroaniline exhibits a distinct yellow color with a maximum absorbance at 405 nm. The rate of pNA release, and therefore the rate of color development, is directly proportional to the enzymatic activity under defined conditions. This property allows for a simple and continuous spectrophotometric assay of enzyme activity.[1]
Mechanism of Action
The core utility of Bz-Pro-Phe-Arg-pNA lies in its function as a chromogenic substrate. The enzymatic reaction can be summarized as follows:
Bz-Pro-Phe-Arg-pNA (colorless) + H₂O --(Serine Protease)--> Bz-Pro-Phe-Arg-OH + p-Nitroaniline (yellow)
The rate of the reaction is monitored by measuring the increase in absorbance at 405 nm over time. The concentration of the released pNA can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of pNA (approximately 9,960 M⁻¹cm⁻¹ at 405 nm), b is the path length of the cuvette, and c is the concentration of pNA.
References
An In-depth Technical Guide to the Substrate Specificity of Bz-Pro-Phe-Arg-pNA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine-p-nitroanilide hydrochloride (Bz-Pro-Phe-Arg-pNA HCl) is a synthetic chromogenic substrate widely utilized in biochemical and clinical research for the detection and quantification of specific serine and cysteine proteases. Its chemical structure allows for the sensitive measurement of enzymatic activity through the release of a yellow p-nitroaniline (pNA) chromophore upon cleavage of the amide bond C-terminal to the arginine residue. This event can be monitored spectrophotometrically, typically at a wavelength of 405 nm.
This technical guide provides a comprehensive overview of the substrate specificity of Bz-Pro-Phe-Arg-pNA, with a focus on its interaction with key enzymes, detailed experimental protocols, and the relevant biological pathways in which these enzymes operate. The information presented herein is intended to assist researchers, scientists, and drug development professionals in the effective application of this versatile substrate.
Core Principles of Chromogenic Substrate Assays
The utility of Bz-Pro-Phe-Arg-pNA as a research tool is rooted in the fundamental principles of enzyme kinetics. The rate of pNA release is directly proportional to the enzymatic activity under defined conditions of substrate concentration, temperature, and pH. This relationship allows for the precise determination of enzyme concentration and the evaluation of enzyme inhibitors.
Enzyme Specificity and Kinetic Parameters
Bz-Pro-Phe-Arg-pNA is primarily recognized and cleaved by a select group of proteases, making it a valuable tool for their specific detection and characterization. The principal enzymes that hydrolyze this substrate are:
-
Plasma Kallikrein: A serine protease that plays a crucial role in the contact activation system of blood coagulation and the generation of bradykinin, a potent inflammatory mediator.
-
Trypsin: A well-characterized serine protease found in the digestive system, where it hydrolyzes proteins. It is also widely used as a model enzyme in biochemical research.
-
Cruzipain: A cysteine protease from the parasite Trypanosoma cruzi, the causative agent of Chagas disease. It is a key virulence factor and a target for drug development.
-
Factor XIIa: An activated serine protease that initiates the intrinsic pathway of blood coagulation. Bz-Pro-Phe-Arg-pNA is often used in assays to measure Factor XIIa activity.
The efficiency of cleavage by these enzymes is described by the Michaelis-Menten kinetic parameters, Km and kcat. Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of the affinity of the enzyme for the substrate. kcat, the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
Table 1: Quantitative Data on the Specificity of Bz-Pro-Phe-Arg-pNA Hydrochloride
| Enzyme | Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH |
| Plasma Kallikrein | Human Plasma | 200 | 18 | 9.0 x 10⁴ | 7.8 - 8.0 |
| Trypsin | Bovine Pancreas | 50 | 35 | 7.0 x 10⁵ | 7.8 - 8.2 |
| Cruzipain | Trypanosoma cruzi | 150 | 5 | 3.3 x 10⁴ | 5.5 - 7.5 |
Note: The kinetic parameters provided are approximate values and may vary depending on the specific assay conditions, including buffer composition, ionic strength, and temperature.
Signaling Pathways
The enzymes that cleave Bz-Pro-Phe-Arg-pNA are involved in critical physiological and pathological signaling pathways. Understanding these pathways provides context for the application of this substrate in research and drug development.
The Contact Activation System
Plasma kallikrein and Factor XIIa are key components of the contact activation system, which is initiated when blood comes into contact with a negatively charged surface. This pathway leads to the activation of the intrinsic coagulation cascade and the release of bradykinin.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Plasma Kallikrein Activity Assay
Objective: To determine the enzymatic activity of plasma kallikrein in a purified system or in plasma samples.
Materials:
-
This compound (stock solution, e.g., 10 mM in DMSO)
-
Purified human plasma kallikrein or plasma sample
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.8 at 37°C
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Prepare a working solution of Bz-Pro-Phe-Arg-pNA by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 0.2-1 mM).
-
Add 50 µL of Assay Buffer to each well of the microplate.
-
Add 25 µL of the plasma kallikrein solution (or plasma sample) to the wells. For a negative control, add 25 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 25 µL of the Bz-Pro-Phe-Arg-pNA working solution to each well.
-
Immediately measure the absorbance at 405 nm in a kinetic mode, recording readings every minute for 15-30 minutes.
-
Calculate the rate of reaction (ΔOD/min) from the linear portion of the kinetic curve.
Trypsin Activity Assay
Objective: To measure the activity of trypsin.
Materials:
-
This compound (stock solution, e.g., 10 mM in DMSO)
-
Bovine pancreatic trypsin
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0 at 25°C
-
Microplate reader
-
96-well microplate
Procedure:
-
Prepare a working solution of Bz-Pro-Phe-Arg-pNA in Assay Buffer (e.g., 0.1-0.5 mM).
-
Add 180 µL of the Bz-Pro-Phe-Arg-pNA working solution to each well.
-
Add 20 µL of the trypsin solution to the wells. For a blank, add 20 µL of Assay Buffer.
-
Measure the absorbance at 405 nm at time zero and then at regular intervals (e.g., every 5 minutes) for 30 minutes at 25°C.
-
Determine the reaction rate from the change in absorbance over time.
Cruzipain Activity Assay
Objective: To determine the activity of cruzipain.
Materials:
-
This compound (stock solution, e.g., 10 mM in DMSO)
-
Purified cruzipain
-
Assay Buffer: 100 mM sodium acetate, 10 mM DTT, pH 5.5 at 37°C
-
Microplate reader
-
96-well microplate
Procedure:
-
Prepare a working solution of Bz-Pro-Phe-Arg-pNA in Assay Buffer (e.g., 0.1-1 mM).
-
Activate the cruzipain by pre-incubating it in Assay Buffer containing DTT for 10 minutes at 37°C.
-
Add 50 µL of the activated cruzipain solution to the wells.
-
Add 50 µL of the Bz-Pro-Phe-Arg-pNA working solution to initiate the reaction.
-
Monitor the increase in absorbance at 405 nm over time at 37°C.
-
Calculate the enzymatic activity from the linear phase of the reaction.
Experimental Workflow Visualization
A typical experimental workflow for a protease assay using Bz-Pro-Phe-Arg-pNA involves several key steps, from reagent preparation to data analysis.
Conclusion
This compound is a valuable and versatile chromogenic substrate for the specific and sensitive detection of several key proteases, including plasma kallikrein, trypsin, and cruzipain. Its application extends to the measurement of Factor XIIa activity and the study of the contact activation system. By providing a clear understanding of its substrate specificity, detailed experimental protocols, and the relevant biological pathways, this technical guide aims to empower researchers, scientists, and drug development professionals to effectively utilize this important tool in their endeavors. The quantitative data and standardized methodologies presented herein should facilitate the generation of reproducible and reliable results, ultimately advancing our understanding of the roles of these proteases in health and disease.
An In-depth Technical Guide to Bz-Pro-Phe-Arg-pNA Hydrochloride: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine-p-nitroanilide hydrochloride (Bz-Pro-Phe-Arg-pNA hydrochloride) is a synthetic chromogenic peptide substrate widely utilized in biochemical and medical research.[1] Its primary application lies in the quantitative determination of the activity of various serine proteases, most notably plasma kallikrein.[2][3] It also serves as a substrate for other enzymes such as trypsin and cysteine proteinases like cruzipain.[1][2] The enzymatic cleavage of the peptide at the arginine residue releases the yellow-colored compound p-nitroanilide (pNA), which can be readily measured spectrophotometrically. This property makes it an invaluable tool for enzyme kinetics studies, inhibitor screening, and the diagnosis of certain physiological and pathological conditions, such as thrombocytopenia.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and relevant biological pathway information.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized in the tables below, providing a quick reference for laboratory use.
General Properties
| Property | Value | Reference(s) |
| Synonyms | This compound, Bz-PFR-pNA hydrochloride, Chromozym PK | [2][4] |
| CAS Number | 59188-28-2 | [1] |
| Molecular Formula | C₃₃H₃₈N₈O₆ · HCl | [1] |
| Molecular Weight | 679.17 g/mol | [1] |
| Appearance | White to off-white powder | [5] |
| Purity | ≥97% (HPLC) | [6] |
Solubility and Storage
| Property | Value | Reference(s) |
| Solubility | Methanol (B129727): 25 mg/mL | [6] |
| Storage Temperature | -20°C | [6] |
| Stability | ≥ 4 years (when stored properly) | [7] |
Enzymatic Assay Principle
The utility of this compound as a chromogenic substrate is based on a straightforward enzymatic reaction. A protease, such as plasma kallikrein, recognizes and cleaves the peptide bond between the arginine residue and the p-nitroanilide moiety. This cleavage releases free p-nitroanilide (pNA), which has a distinct yellow color and a maximum absorbance at approximately 405 nm.[7] The rate of pNA formation, measured as the change in absorbance over time, is directly proportional to the enzymatic activity under appropriate conditions.
Quantitative Analysis
The concentration of the released p-nitroanilide can be calculated using the Beer-Lambert law:
A = εbc
Where:
-
A is the absorbance
-
ε is the molar extinction coefficient of p-nitroanilide
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration of p-nitroanilide
The molar extinction coefficient of p-nitroanilide is pH-dependent. At 405 nm, a commonly reported value is 9,960 M⁻¹cm⁻¹.[8][9]
Experimental Protocols
The following section provides a detailed methodology for a typical chromogenic assay using this compound to determine plasma kallikrein activity.
Materials and Reagents
-
This compound
-
Tris buffer (e.g., 0.05 M, pH 7.5-7.9)
-
Enzyme source (e.g., purified plasma kallikrein or plasma sample)
-
Activator (e.g., dextran (B179266) sulfate (B86663) for prekallikrein activation)[10]
-
Inhibitor (for control experiments, e.g., aprotinin)[4]
-
Microplate reader or spectrophotometer capable of reading at 405 nm
-
Microplates or cuvettes
-
Acetic acid (20%) or citric acid (2%) to stop the reaction
Assay Procedure
-
Substrate Preparation: Prepare a stock solution of this compound in an appropriate solvent like methanol or DMSO, and then dilute it to the final working concentration in the assay buffer.
-
Sample Preparation: If measuring prekallikrein, activate it to kallikrein by incubating the plasma sample with an activator like dextran sulfate.[10]
-
Reaction Initiation: In a microplate well or cuvette, add the assay buffer and the enzyme sample. Pre-incubate at 37°C for a few minutes.
-
Substrate Addition: Add the this compound solution to initiate the reaction.
-
Measurement: Immediately start monitoring the change in absorbance at 405 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time plot. Convert this rate to enzymatic activity (e.g., in µmol/min or U/L) using the molar extinction coefficient of p-nitroanilide.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a chromogenic assay using this compound.
Caption: Experimental workflow for a chromogenic protease assay.
Kallikrein-Kinin Signaling Pathway
This compound is a substrate for plasma kallikrein, a key enzyme in the Kallikrein-Kinin system. This system is involved in various physiological processes, including inflammation, blood pressure regulation, and coagulation.[11][12]
Caption: The role of plasma kallikrein in the Kallikrein-Kinin system.
Conclusion
This compound is a robust and reliable tool for researchers in various fields. Its well-defined chemical and physical properties, coupled with a straightforward assay principle, make it an ideal substrate for the sensitive and specific measurement of plasma kallikrein and other related proteases. The detailed protocols and pathway information provided in this guide are intended to facilitate its effective use in the laboratory for advancing our understanding of enzymatic processes and their roles in health and disease.
References
- 1. Bz-Pro-Phe-Arg-pNA·HCl | 59188-28-2 | FB110754 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chromogenic peptide substrate assays for determining components of the plasma kallikrein system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factor XII assay with the chromogenic substrate chromozym PK. | Sigma-Aldrich [sigmaaldrich.com]
- 5. coachrom.com [coachrom.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
- 8. brainly.com [brainly.com]
- 9. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]
- 10. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Plasma Kallikrein Assay Using Bz-Pro-Phe-Arg-pNA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine-p-nitroanilide hydrochloride (Bz-Pro-Phe-Arg-pNA HCl) for the chromogenic assay of plasma kallikrein. This document details the underlying principles, experimental protocols, and relevant signaling pathways, presenting quantitative data in a clear, tabular format and illustrating key processes with diagrams.
Introduction: The Role of Plasma Kallikrein and the Assay's Principle
Plasma kallikrein is a serine protease that plays a pivotal role in the kallikrein-kinin system, a complex cascade involved in inflammation, blood pressure regulation, coagulation, and pain.[1] The system's activation leads to the release of the potent vasodilator bradykinin (B550075) from its precursor, high-molecular-weight kininogen (HMWK).[2][3] Dysregulation of the kallikrein-kinin system has been implicated in various pathological conditions, making the measurement of plasma kallikrein activity a critical area of research and drug development.
The chromogenic substrate Bz-Pro-Phe-Arg-pNA HCl provides a specific and sensitive method for quantifying plasma kallikrein activity.[4][5] The assay is based on the enzymatic cleavage of the peptide substrate by active plasma kallikrein. This cleavage releases the chromophore p-nitroaniline (pNA), which results in a measurable increase in absorbance at 405 nm. The rate of pNA release is directly proportional to the plasma kallikrein activity in the sample.[6]
Quantitative Data
The following tables summarize key quantitative parameters associated with the plasma kallikrein assay using a closely related substrate, H-D-Pro-Phe-Arg-pNA (S-2302), which shares the same core peptide sequence recognized by plasma kallikrein.
| Parameter | Value | Enzyme Source | Substrate | Conditions | Reference |
| Michaelis Constant (Km) | 2 x 10-4 mol/L | Human Plasma Kallikrein | H-D-Pro-Phe-Arg-pNA | 37°C, 0.05 mol/L Tris buffer, pH 7.8 | [7] |
| Maximum Velocity (Vmax) | 6.8 x 10-6 mol/min·PEU* | Human Plasma Kallikrein | H-D-Pro-Phe-Arg-pNA | 37°C, 2.5 mL of 0.05 mol/L Tris buffer, pH 7.8 | [7] |
*PEU (Plasma Equivalent Units) refers to the activity generated from 1 ml of normal human plasma using an activator.
| Parameter | Value | Description | Reference |
| Molar Extinction Coefficient (ε) of pNA | 1.27 x 104 mol-1·L·cm-1 | At 316 nm for H-D-Pro-Phe-Arg-pNA·2HCl | [7] |
| Absorbance Wavelength for pNA | 405 nm | Wavelength for photometric measurement of released p-nitroaniline. | [6] |
Experimental Protocols
This section provides detailed methodologies for the determination of plasma kallikrein activity using Bz-Pro-Phe-Arg-pNA HCl. The protocols are adaptable for both kinetic and endpoint measurements.
Reagent Preparation
-
Assay Buffer: 0.05 M Tris-HCl, pH 7.8, containing 0.1 M NaCl.
-
Substrate Stock Solution: Prepare a 1-2 mM stock solution of Bz-Pro-Phe-Arg-pNA HCl in sterile, deionized water. Store protected from light at 2-8°C. The solution is stable for several months under these conditions.[7]
-
Plasma Samples: Collect blood in tubes containing sodium citrate. Centrifuge to separate the plasma. Plasma can be used fresh or stored at -80°C.
-
Prekallikrein Activator (for prekallikrein measurement): A solution of a prekallikrein activator, such as dextran (B179266) sulfate (B86663) or a commercial Factor XIIa preparation, is required to convert prekallikrein to kallikrein.[8][9]
Kinetic Assay Protocol
-
Pre-warm the assay buffer and substrate solution to 37°C.
-
Pipette 180 µL of the assay buffer into the wells of a 96-well microplate.
-
Add 10 µL of the plasma sample to each well.
-
Incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 10 µL of the pre-warmed substrate stock solution to each well.
-
Immediately measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 10-15 minutes) using a microplate reader set to 37°C.
-
Calculate the rate of the reaction (ΔOD/min) from the linear portion of the absorbance curve.
Endpoint Assay Protocol
-
Follow steps 1-4 of the kinetic assay protocol.
-
Initiate the reaction by adding 10 µL of the pre-warmed substrate stock solution to each well.
-
Incubate the reaction mixture at 37°C for a fixed period (e.g., 15 minutes).
-
Stop the reaction by adding 50 µL of 20% acetic acid.
-
Measure the absorbance at 405 nm.
-
A blank reaction containing the plasma sample and buffer, with the stopping reagent added before the substrate, should be included to correct for background absorbance.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving plasma kallikrein and a typical experimental workflow for its measurement.
Caption: Activation of plasma kallikrein and subsequent bradykinin release.
Caption: Experimental workflow for the plasma kallikrein chromogenic assay.
Conclusion
The chromogenic assay utilizing Bz-Pro-Phe-Arg-pNA HCl is a robust and reliable method for the quantification of plasma kallikrein activity. Its specificity and sensitivity make it an invaluable tool for researchers and professionals in drug development who are investigating the kallikrein-kinin system and its role in health and disease. The detailed protocols and understanding of the underlying biochemical pathways provided in this guide will aid in the successful implementation and interpretation of this important assay.
References
- 1. Kinin–kallikrein system - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Frontiers | Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. endotell.ch [endotell.ch]
- 8. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. endotell.ch [endotell.ch]
The Precision of Color: A Technical Guide to Chromogenic Substrates for Protease Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of chromogenic protease assays, a fundamental tool in biochemical research and drug discovery. From the basic principles of enzymatic activity measurement to detailed experimental protocols and their application in understanding complex biological pathways, this document serves as a comprehensive resource for professionals in the field.
Introduction: Visualizing Proteolytic Activity
Proteases, enzymes that catalyze the breakdown of proteins, are integral to countless physiological processes, ranging from digestion and blood coagulation to apoptosis and immune response. Their dysregulation is often implicated in disease, making them a major class of drug targets. The ability to accurately measure protease activity is therefore crucial for both basic research and pharmaceutical development.
Chromogenic protease assays offer a simple, robust, and quantitative method for this purpose. These assays utilize synthetic peptide substrates that, when cleaved by a specific protease, release a chromophore—a molecule that absorbs light at a specific wavelength, producing a measurable color change. The rate of color development is directly proportional to the protease's activity, allowing for precise kinetic analysis. The most common chromophore used is p-nitroaniline (pNA), which is released from the peptide substrate and can be detected spectrophotometrically.
The Core Principle: Mechanism of Action
The fundamental principle of a chromogenic protease assay lies in the enzymatic hydrolysis of a specifically designed synthetic substrate. This substrate consists of a short peptide sequence that mimics the natural cleavage site of the target protease, covalently linked to a chromophore, typically p-nitroaniline (pNA).
Initially, the peptide-pNA conjugate is colorless. When the target protease is introduced, it recognizes and binds to the peptide sequence. The enzyme then catalyzes the cleavage of the amide bond between the peptide and the pNA molecule. This releases free pNA, which has a distinct yellow color in solution and a maximum absorbance at approximately 405 nm. By monitoring the increase in absorbance at this wavelength over time, the rate of the enzymatic reaction can be accurately determined.
Quantitative Analysis: A Survey of Common Protease Substrates
The specificity of a chromogenic assay is determined by the peptide sequence of the substrate. A wide variety of substrates have been developed to be highly selective for different proteases. The efficiency of these substrates can be quantitatively described by their Michaelis-Menten kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's affinity for the enzyme. kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
Below are tables summarizing the kinetic constants for commonly used chromogenic substrates for various classes of proteases.
Table 1: Serine Proteases of the Coagulation Cascade
| Protease | Substrate | Chromophore | λmax (nm) | Km (µM) | kcat (s⁻¹) |
| Thrombin (Bovine) | H-D-Phe-Pip-Arg-pNA (S-2238) | pNA | 405 | 9 | - |
| Thrombin (Human) | H-D-Phe-Pip-Arg-pNA (S-2238) | pNA | 405 | 7 | - |
| Factor Xa (Bovine) | Bz-Ile-Glu-Gly-Arg-pNA (S-2222) | pNA | 405 | 300 | 100 |
| Plasmin (Human) | H-D-Val-Leu-Lys-pNA (S-2251) | pNA | 405 | 300 | - |
Data sourced from product inserts and scientific literature. Note that Vmax values are often reported in units of mol/min per unit of enzyme activity (e.g., NIH-U), which are not directly comparable to kcat without knowing the exact molar concentration of active enzyme.
Table 2: Other Serine Proteases
| Protease | Substrate | Chromophore | λmax (nm) | Km (µM) | kcat (s⁻¹) |
| Trypsin (Bovine) | N-Benzoyl-L-arginine p-nitroanilide (BAPNA) | pNA | 405 | - | - |
| Trypsin (Porcine) | Bz-Ile-Glu-Gly-Arg-pNA (S-2222) | pNA | 405 | 20 | 280 |
| Chymotrypsin (B1334515) (Bovine) | MeO-Suc-Arg-Pro-Tyr-pNA (S-2586) | pNA | 405 | - | - |
| Neutrophil Elastase (Human) | MeO-Suc-Ala-Ala-Pro-Val-pNA | pNA | 410 | - | - |
Specific kinetic values for some common substrates like BAPNA and chymotrypsin substrates are highly dependent on assay conditions and are thus often determined empirically in individual laboratories.
Table 3: Cysteine Proteases (Caspases)
| Protease | Substrate | Chromophore | λmax (nm) | Km (µM) |
| Caspase-3 | Ac-DEVD-pNA | pNA | 405 | 9.7[1][2] |
Caspase assays are critical for studying apoptosis. The substrate Ac-DEVD-pNA is based on the cleavage site of one of caspase-3's natural targets, PARP.[3]
Experimental Protocols
This section provides a detailed, generalized protocol for performing a chromogenic protease assay in a 96-well plate format, suitable for kinetic analysis and high-throughput screening.
Reagent and Equipment Preparation
-
Assay Buffer: Prepare a buffer that is optimal for the specific protease being studied. A common starting point is 50 mM Tris-HCl with 100 mM NaCl, at a pH optimal for the enzyme (e.g., pH 7.5-8.5 for many serine proteases).
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the purified protease in an appropriate buffer (often a low pH buffer or one containing stabilizing agents to prevent auto-proteolysis). Immediately before the assay, dilute the enzyme to the desired working concentration in the assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate for the duration of the measurement.
-
Substrate Stock Solution: Dissolve the chromogenic substrate (e.g., a pNA-based substrate) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
p-Nitroaniline Standard Curve: To convert absorbance values to the molar amount of product formed, prepare a standard curve using free pNA. Create a series of known concentrations of pNA in the assay buffer.
-
Equipment: A temperature-controlled microplate reader capable of measuring absorbance at 405 nm is required.
Assay Workflow for Kinetic Analysis
The following workflow is designed to determine the kinetic parameters (Km and Vmax) of a protease.
Step-by-Step Procedure
-
Prepare Substrate Dilutions: In a 96-well plate, prepare a series of substrate concentrations by serially diluting the substrate stock solution with assay buffer. It is recommended to test a range of concentrations that bracket the expected Km value (e.g., from 0.1 x Km to 10 x Km). Include wells with buffer only (no substrate) as a blank.
-
Pre-incubation: Pre-warm the microplate containing the substrate dilutions and the diluted enzyme solution to the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate Reaction: To start the reaction, add a fixed volume of the pre-warmed, diluted enzyme solution to each well.
-
Measure Absorbance: Immediately place the plate into the microplate reader, which should also be pre-set to the assay temperature. Begin monitoring the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a period of 15-60 minutes.
-
Data Analysis:
-
For each substrate concentration, plot absorbance versus time.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of this curve (ΔAbs/min).
-
Convert V₀ from ΔAbs/min to moles/min using the molar extinction coefficient of pNA (ε ≈ 9,650 M⁻¹cm⁻¹) and the path length of the solution in the well, or more accurately, by using the pNA standard curve.
-
Plot V₀ versus the substrate concentration.
-
Fit this data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data.
-
Applications in Signaling Pathway Analysis
Chromogenic assays are invaluable for dissecting complex signaling cascades that are regulated by proteolytic events. By providing a means to measure the activity of specific proteases within these pathways, researchers can understand the flow of information and identify points of regulation or dysregulation.
The Caspase Cascade in Apoptosis
Apoptosis, or programmed cell death, is executed by a family of cysteine proteases called caspases.[3][4][5] These enzymes exist as inactive zymogens and are activated in a proteolytic cascade.[3][4] Initiator caspases (like Caspase-8 and Caspase-9) are activated by pro-apoptotic signals and, in turn, cleave and activate executioner caspases (like Caspase-3).[3][4] Active Caspase-3 then cleaves numerous cellular proteins, leading to the dismantling of the cell.[4] Chromogenic substrates like Ac-DEVD-pNA are widely used to measure Caspase-3 activity as a key indicator of apoptosis.
The Blood Coagulation Cascade
The blood coagulation cascade is another classic example of a process tightly regulated by a series of serine protease activations. It consists of two primary pathways, the intrinsic (contact activation) and extrinsic (tissue factor) pathways, which converge into a common pathway.[4] This cascade results in the generation of thrombin, which then converts soluble fibrinogen into insoluble fibrin (B1330869) strands, forming a stable blood clot. Chromogenic substrates for key proteases like Factor Xa and Thrombin are essential tools in hematology research and for monitoring anticoagulant therapies.
Conclusion
Chromogenic protease assays represent a cornerstone of modern enzymology and drug discovery. Their simplicity, sensitivity, and adaptability to high-throughput formats have made them an indispensable tool for researchers. By providing a clear, color-based readout of enzymatic activity, these assays allow for the detailed kinetic characterization of proteases, the screening of potential inhibitors, and the elucidation of complex biological pathways. The continued development of novel peptide substrates with enhanced specificity and sensitivity will further solidify the importance of this technique in advancing our understanding of protease function in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Coagulation - Wikipedia [en.wikipedia.org]
- 4. ashpublications.org [ashpublications.org]
- 5. The Clotting Cascade | National Bleeding Disorders Foundation [bleeding.org]
Measuring Trypsin Activity: A Technical Guide to the Use of Bz-Pro-Phe-Arg-pNA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the use of the chromogenic substrate, Bz-Pro-Phe-Arg-pNA hydrochloride (Benzoyl-L-prolyl-L-phenylalanyl-L-arginine-p-nitroanilide hydrochloride), for the determination of trypsin activity. While this substrate is also utilized for other serine proteases, such as plasma kallikrein, it can be effectively employed in trypsin research with careful consideration of its kinetic properties and appropriate assay conditions.
Core Principle of the Assay
The fundamental principle of this colorimetric assay lies in the enzymatic activity of trypsin. Trypsin, a serine protease, specifically cleaves peptide bonds at the carboxyl side of lysine (B10760008) or arginine residues. In this assay, trypsin hydrolyzes the amide bond between the arginine residue of Bz-Pro-Phe-Arg-pNA and the p-nitroaniline (pNA) moiety. This cleavage releases pNA, a yellow chromophore, which can be quantitatively measured by monitoring the change in absorbance at approximately 405 nm. The rate of pNA release is directly proportional to the trypsin activity in the sample.
Physicochemical Properties of this compound
A clear understanding of the substrate's properties is essential for accurate and reproducible experimental design.
| Property | Value |
| Molecular Formula | C₃₃H₃₈N₈O₆·HCl |
| Molecular Weight | 679.17 g/mol [1] |
| Appearance | White to off-white powder |
| Solubility | Soluble in water and DMSO |
| Storage | Store at -20°C, protected from light |
Quantitative Kinetic Parameters of Trypsin with Various Chromogenic Substrates
| Substrate | Enzyme Source | Kₘ (M) | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/Kₘ) (M⁻¹s⁻¹) |
| Nα-Benzoyl-p-guanidino-L-phenylalanine p-nitroanilide (Bz-GPA-pNA) | Bovine Trypsin | 1.56 x 10⁻⁵ | 0.081 | 5.19 x 10³[2] |
| Nα-Benzoyl-L-arginine p-nitroanilide (Bz-Arg-pNA) | Bovine Trypsin | Similar to Bz-GPA-pNA | Similar to Bz-GPA-pNA | Similar to Bz-GPA-pNA[2] |
Detailed Experimental Protocol for Trypsin Activity Measurement
This protocol is a generalized procedure and may require optimization for specific experimental conditions and sample types.
Reagents and Materials
-
This compound substrate
-
Trypsin (e.g., bovine pancreas trypsin)
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2 at 25°C
-
Stop Solution (optional): 30% (v/v) acetic acid
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution
-
Microplate reader or spectrophotometer capable of measuring absorbance at 405 nm
-
96-well microplate or cuvettes
-
Calibrated pipettes
Preparation of Solutions
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Substrate Solution: Dilute the stock solution with the Assay Buffer to the desired final concentration (e.g., 0.1-1 mM). This should be prepared fresh before each experiment.
-
Trypsin Solution: Prepare a stock solution of trypsin in 1 mM HCl to maintain stability. Immediately before the assay, dilute the trypsin stock solution with cold Assay Buffer to the desired working concentration. The optimal concentration will depend on the purity and activity of the enzyme and should be determined empirically.
Assay Procedure
-
Set up the reaction: In a 96-well microplate, add the components in the following order:
-
Assay Buffer
-
Sample containing trypsin or trypsin standard
-
Pre-warm the plate to the desired reaction temperature (e.g., 25°C or 37°C).
-
-
Initiate the reaction: Add the working substrate solution to each well to start the reaction. The final reaction volume is typically 100-200 µL.
-
Monitor the reaction: Immediately measure the absorbance at 405 nm using a microplate reader. Take readings kinetically over a period of time (e.g., every minute for 10-30 minutes) or as an endpoint measurement after a fixed incubation time. For endpoint assays, the reaction can be stopped by adding a stop solution.
-
Calculate the results: Determine the rate of change in absorbance (ΔA/min). The trypsin activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of p-nitroaniline is known (ε₄₀₅ = 9,620 M⁻¹cm⁻¹ is a commonly cited value, but should be confirmed for the specific buffer conditions).
Visualizations
Enzymatic Reaction Pathway
Caption: Hydrolysis of Bz-Pro-Phe-Arg-pNA by trypsin.
Experimental Workflow
Caption: General workflow for the trypsin activity assay.
Considerations and Troubleshooting
-
Substrate Specificity: While Bz-Pro-Phe-Arg-pNA can be used for trypsin, it is also a substrate for other serine proteases like plasma kallikrein.[3] Therefore, when working with complex biological samples, it is crucial to use appropriate controls and potentially specific inhibitors to ensure the measured activity is predominantly from trypsin.
-
Buffer Composition: The presence of calcium ions (CaCl₂) in the assay buffer is often recommended as it can stabilize trypsin and enhance its activity.
-
pH Optimum: Trypsin activity is generally optimal in a slightly alkaline pH range, typically between 8.0 and 9.0.
-
Linear Range: It is important to ensure that the reaction rate is linear over the measurement period. This can be achieved by optimizing the enzyme and substrate concentrations. If the reaction proceeds too quickly, the substrate may become depleted, leading to a non-linear rate. Conversely, if the activity is too low, the signal may be difficult to detect.
References
An In-depth Technical Guide to the Safety and Handling of Bz-Pro-Phe-Arg-pNA Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for informational purposes for research professionals. A specific Safety Data Sheet (SDS) for Bz-Pro-Phe-Arg-pNA hydrochloride was not publicly available at the time of writing. The safety and handling information provided herein is synthesized from data for structurally similar compounds and general laboratory safety principles. Always consult the SDS provided by the supplier before handling this chemical and adhere to all institutional and governmental safety regulations.
Introduction
Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine-p-nitroanilide hydrochloride (this compound) is a synthetic chromogenic substrate primarily used in biochemical assays to measure the activity of various serine proteases, such as plasma kallikrein, trypsin, and cruzipain.[1] The enzymatic cleavage of the peptide bond between arginine and p-nitroaniline releases the yellow chromophore, p-nitroaniline (pNA). The rate of pNA formation, which can be quantified spectrophotometrically at 405 nm, is directly proportional to the enzyme's activity.[2] This property makes it a valuable tool in enzyme kinetics studies, inhibitor screening, and the development of diagnostic assays.[3]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 59188-28-2 | [3][4][5] |
| Molecular Formula | C₃₃H₃₈N₈O₆ · HCl | [4][5] |
| Molecular Weight | 679.17 g/mol | [4][5] |
| Appearance | White to off-white powder | [6] |
| Purity | ≥97% (HPLC) | [5] |
| Solubility | Methanol: 25 mg/mL | [5] |
| Storage Temperature | -20°C | [5] |
Safety and Handling Guidelines
Hazard Identification and Personal Protective Equipment (PPE)
While not classified as hazardous under GHS by all suppliers of similar compounds, it is prudent to handle this compound with care. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
| Hazard | Recommended PPE |
| Inhalation | Use in a well-ventilated area. For operations that may generate dust, a NIOSH-approved N95 respirator is recommended. |
| Skin Contact | Wear appropriate chemical-resistant gloves (e.g., nitrile). |
| Eye Contact | Wear safety glasses or goggles. |
| Ingestion | Do not eat, drink, or smoke in laboratory areas. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound.
| Condition | Guideline | Reference |
| Temperature | Store at -20°C for long-term stability. | [5] |
| Container | Keep in a tightly closed container. | |
| Environment | Store in a dry and well-ventilated place. | |
| Incompatibilities | Avoid strong oxidizing agents. |
Spill and Disposal Procedures
In the event of a spill, avoid generating dust. Wear appropriate PPE, sweep up the material, and place it in a suitable container for disposal. Dispose of the waste material in accordance with local, state, and federal regulations.
Experimental Protocols
The following is a generalized protocol for a protease activity assay using this compound. This should be optimized for the specific enzyme and experimental conditions.
Principle of the Assay
The enzymatic reaction is based on the cleavage of the chromogenic substrate by a protease, releasing p-nitroaniline (pNA). The rate of pNA release is monitored by measuring the increase in absorbance at 405 nm.
References
- 1. shop.bachem.com [shop.bachem.com]
- 2. Proteolytic activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Bz-Pro-Phe-Arg-pNA·HCl | 59188-28-2 | FB110754 [biosynth.com]
- 5. N-Benzoyl-Pro-Phe-Arg-p-nitroanilide protease substrate 59188-28-2 [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
In-Depth Technical Guide: Bz-Pro-Phe-Arg-pNA Hydrochloride (CAS: 59188-28-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide hydrochloride, commonly referred to as Bz-Pro-Phe-Arg-pNA or Chromozym PK, is a synthetic chromogenic substrate pivotal for the kinetic analysis of serine proteases. Its primary application lies in the precise measurement of enzyme activity, particularly for plasma kallikrein and Factor XIIa, key components of the interconnected Kinin-Kallikrein and intrinsic coagulation systems. This document provides a comprehensive technical overview of its properties, mechanism of action, experimental protocols, and its role in studying relevant biological pathways.
Physicochemical and Handling Properties
Bz-Pro-Phe-Arg-pNA hydrochloride is a well-characterized peptide substrate supplied as a powder. Proper handling and storage are crucial for maintaining its integrity and performance in enzymatic assays.
| Property | Specification | Source(s) |
| CAS Number | 59188-28-2 | |
| Synonyms | Bz-Pro-Phe-Arg-pNA HCl, Chromozym PK | [1] |
| Molecular Formula | C₃₃H₃₈N₈O₆ · HCl | |
| Molecular Weight | 679.17 g/mol | |
| Appearance | Powder | |
| Purity | ≥97% (HPLC) | |
| Solubility | Methanol: 25 mg/mL | |
| Storage Temperature | -20°C |
Biological Activity and Applications
This chromogenic substrate is instrumental in several areas of research and development due to its specificity for key serine proteases.
-
Enzyme Activity Assays : It serves as a primary tool for quantifying the activity of plasma kallikrein, glandular kallikrein, and Factor XIIa.[2][3]
-
Drug Discovery : The substrate is employed in high-throughput screening assays to identify and characterize potential inhibitors of these medically relevant enzymes.[2]
-
Biochemical Research : It facilitates the study of the contact activation system and the Kinin-Kallikrein pathway, aiding in the exploration of cellular processes and disease mechanisms related to inflammation, blood pressure regulation, and coagulation.[2]
-
Diagnostics : Assays using this substrate can be applied to diagnose conditions such as thrombocytopenia.[4]
Principle of Action: A Chromogenic Assay
The utility of Bz-Pro-Phe-Arg-pNA lies in its clever design. The peptide sequence mimics the natural cleavage site for enzymes like plasma kallikrein. Covalently attached to the C-terminal arginine is a p-nitroaniline (pNA) molecule, which acts as a chromophore. In its intact state, the substrate is colorless. Upon enzymatic cleavage of the amide bond between arginine and pNA, the free pNA is released, which imparts a distinct yellow color to the solution. The rate of this color change, measured spectrophotometrically at a wavelength of 405 nm, is directly proportional to the enzymatic activity in the sample.
References
- 1. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. endotell.ch [endotell.ch]
- 4. Factor XIIa is a kinetically favorable plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
The Principle of p-Nitroaniline Release in Enzyme Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The release of p-nitroaniline (pNA) from synthetic chromogenic substrates is a cornerstone of enzyme activity assays, particularly for proteases. This technique offers a simple, robust, and quantitative method for monitoring enzyme kinetics through a straightforward colorimetric readout. This guide provides a comprehensive overview of the core principle, detailed experimental protocols, and applications of pNA-based assays in research and drug development. The quantitative data presented, along with visual diagrams of workflows and signaling pathways, serve as a practical resource for both novice and experienced scientists in the field.
Core Principle: The Chromogenic Reaction
The utility of p-nitroaniline substrates lies in a simple enzymatic reaction. A specific peptide or amino acid sequence, recognized by the target enzyme, is chemically linked to a p-nitroaniline molecule via an amide bond. In this conjugated form, the substrate is essentially colorless. Upon enzymatic cleavage of the amide bond, the p-nitroaniline (pNA) is released. In solution, free pNA imparts a distinct yellow color, which can be quantified by measuring its absorbance with a spectrophotometer. The intensity of the color is directly proportional to the amount of pNA released and, therefore, to the enzyme's activity.[1][2][3]
The reaction can be summarized as follows:
Peptide-pNA (Colorless Substrate) + Enzyme → Peptide + p-Nitroaniline (Yellow Product)
The released p-nitroaniline has a strong absorbance at wavelengths between 400 and 410 nm.[4][5][6][7][8] This allows for continuous monitoring of the reaction progress and the determination of initial reaction velocities, which are crucial for kinetic studies.
Quantitative Data for p-Nitroaniline Assays
The following tables summarize key quantitative parameters relevant to pNA-based enzyme assays.
Table 1: Spectrophotometric Properties of p-Nitroaniline
| Parameter | Value | Conditions |
| Molar Extinction Coefficient (ε) | ~8,800 M⁻¹cm⁻¹ | At 410 nm |
| Molar Extinction Coefficient (ε) | ~9,650 M⁻¹cm⁻¹ | At 405 nm for a thrombin substrate[9] |
| Molar Extinction Coefficient (ε) | ~10,500 M⁻¹cm⁻¹ | At 405 nm for a caspase-8 substrate[10] |
| Optimal Absorbance Wavelength | 400-410 nm | Varies slightly with buffer composition and pH[4][5][6][7][8] |
Note: The molar extinction coefficient can be influenced by solution composition, including ionic strength and the presence of additives like polyethylene (B3416737) glycol.[11]
Table 2: Exemplary Kinetic Parameters for Enzymes with pNA Substrates
| Enzyme | Substrate | K_M (mM) | k_cat (s⁻¹) |
| Thrombin | β-Ala-Gly-Arg-pNA | 1.95 | 1.91 |
| Chymotrypsin | N-Succinyl-Ala-Ala-Pro-Phe-pNA | - | - |
| Trypsin | N-Benzoyl-DL-arginine-4-nitroanilide (BAPA) | - | - |
| Caspase-3 | DEVD-pNA | - | - |
| Caspase-8 | Ac-IETD-pNA | - | - |
Note: Specific kinetic parameters are highly dependent on the exact substrate sequence and assay conditions (pH, temperature, buffer components).
Experimental Protocols
This section provides a generalized methodology for performing a pNA-based enzyme assay. Specific details may need to be optimized for the particular enzyme and substrate being investigated.
Materials and Reagents
-
Enzyme: Purified enzyme or a biological sample containing the enzyme of interest (e.g., cell lysate, tissue homogenate).
-
Chromogenic Substrate: A specific peptide-pNA substrate for the target enzyme, typically dissolved in an organic solvent like DMSO.[4][6]
-
Assay Buffer: A buffer that provides the optimal pH and ionic strength for the enzyme's activity. Common buffers include Tris-HCl and HEPES.
-
p-Nitroaniline Standard: A solution of known pNA concentration to generate a standard curve for quantifying the amount of product formed.[4][6]
-
Microplate Reader or Spectrophotometer: Capable of measuring absorbance at 405 nm (or the optimal wavelength for pNA).
-
96-well Plates: Clear, flat-bottom plates are recommended for colorimetric assays.[6]
-
(Optional) Inhibitors: Specific inhibitors for the target enzyme can be used as negative controls.[4][6]
Standard Curve Preparation
-
Prepare a series of dilutions of the pNA standard in the assay buffer. A typical range might be 0 to 20 nmol/well.[4][6]
-
Add the pNA dilutions to the wells of the 96-well plate.
-
Adjust the final volume in each well to be the same as the reaction volume with the assay buffer.
-
Measure the absorbance at 405 nm.
-
Plot the absorbance values against the corresponding pNA concentrations to generate a standard curve. This curve will be used to determine the amount of pNA produced in the enzymatic reaction.
Enzyme Assay Protocol
-
Sample Preparation: Prepare the enzyme samples. For cell lysates or tissue homogenates, cells are typically lysed in a suitable buffer and centrifuged to remove debris.[4][5] Protein concentration should be determined to normalize enzyme activity.
-
Reaction Setup: In a 96-well plate, add the enzyme sample to each well. Include appropriate controls:
-
Negative Control: A sample without the enzyme to measure background substrate hydrolysis.
-
Inhibitor Control: A sample pre-incubated with a specific inhibitor to confirm enzyme-specific activity.[4]
-
Blank: Assay buffer alone to zero the plate reader.
-
-
Initiate the Reaction: Add the pNA substrate to each well to start the reaction. The final substrate concentration should be optimized for the specific enzyme, often around the K_M value if known.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 25°C or 37°C), protected from light.[4][6][7]
-
Measurement:
-
Kinetic Assay: Measure the absorbance at 405 nm at multiple time points to determine the initial reaction rate (V₀). This is the preferred method for detailed kinetic analysis.
-
Endpoint Assay: After a fixed incubation time, stop the reaction (e.g., by adding an acid or a specific inhibitor) and measure the final absorbance at 405 nm.
-
Data Analysis
-
Subtract the absorbance of the blank from all readings.
-
Use the pNA standard curve to convert the change in absorbance (ΔA405) to the amount of pNA produced (in nmoles).
-
Calculate the enzyme activity, typically expressed in units per milligram of protein (U/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.[6]
Visualizations
Core Principle of p-Nitroaniline Release
Caption: Core principle of the pNA release assay.
General Experimental Workflow for a pNA-Based Enzyme Assay
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. PathSpecific™ Trypsin Activity Assay Kit, Colorimetric - Creative Biolabs [creative-biolabs.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. abcam.com [abcam.com]
- 8. Caspase Assay Kits - Elabscience® [elabscience.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Bz-Pro-Phe-Arg-pNA Hydrochloride Assay for Kallikrein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kallikrein-kinin system is a critical signaling cascade involved in various physiological processes, including inflammation, blood pressure regulation, coagulation, and pain. Plasma kallikrein, a serine protease, is a key enzyme in this system. Its primary function is to cleave high-molecular-weight kininogen (HMWK) to produce the potent inflammatory mediator bradykinin. Dysregulation of kallikrein activity is implicated in several pathologies, most notably hereditary angioedema (HAE). Consequently, plasma kallikrein is a significant therapeutic target for the development of novel inhibitors.
This document provides a detailed protocol for a chromogenic assay to determine the enzymatic activity of kallikrein and to screen for its inhibitors using the synthetic substrate Bz-Pro-Phe-Arg-pNA hydrochloride. The assay is based on the principle that kallikrein cleaves the chromogenic substrate, releasing p-nitroaniline (pNA), a yellow-colored product that can be quantified spectrophotometrically at 405 nm.[1][2] The rate of pNA formation is directly proportional to the kallikrein activity.[2]
Signaling Pathway
The plasma kallikrein-kinin system is initiated by the activation of Factor XII, which in turn converts prekallikrein to its active form, plasma kallikrein. Plasma kallikrein then cleaves HMWK to release bradykinin, which exerts its biological effects by binding to B2 receptors. This signaling cascade plays a crucial role in the inflammatory response.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for determining kallikrein activity and evaluating inhibitors.
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| Enzyme | Purified Human Plasma Kallikrein |
| Substrate | This compound (or H-D-Pro-Phe-Arg-pNA) |
| Assay Buffer | 50 mM Tris-HCl, pH 7.8 at 25°C |
| Inhibitor | Test compound and/or reference inhibitor |
| Solvent | DMSO or appropriate solvent for the test compound |
| Microplate | 96-well, clear, flat-bottom |
| Equipment | Microplate reader capable of measuring absorbance at 405 nm, Incubator at 37°C, Pipettes |
Reagent Preparation
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.8 at 25°C.
-
Kallikrein Stock Solution: Reconstitute purified human plasma kallikrein in assay buffer to a stock concentration. The final concentration in the assay will need to be optimized to ensure a linear rate of reaction over the desired time course.
-
Substrate Stock Solution: Prepare a stock solution of this compound in distilled water.[3]
-
Test Compound/Inhibitor Stock Solution: Prepare a high-concentration stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations for the assay. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity.
Assay Workflow
The general workflow for the kallikrein activity and inhibition assay is depicted below.
Protocol for Kallikrein Inhibition Assay
This protocol is designed for a 96-well plate format with a final reaction volume of 100 µL.
-
Plate Setup:
-
Add 20 µL of the diluted test compound or vehicle (assay buffer with the same percentage of DMSO as the inhibitor dilutions) to the appropriate wells of a 96-well microplate.[1]
-
Include wells for a "no inhibition" control (vehicle) and a "no enzyme" control (assay buffer).
-
-
Enzyme Addition and Pre-incubation:
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 20 µL of the chromogenic substrate working solution to all wells.[1]
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm in a microplate reader at 37°C.[1]
-
For kinetic assays, record the absorbance every minute for 15-30 minutes.[4]
-
For an endpoint assay, the reaction can be stopped after a defined period (e.g., 10-30 minutes) by adding 20 µL of 20% acetic acid, and the final absorbance is read.[3][5]
-
| Assay Component | Volume per Well | Final Concentration (Example) |
| Inhibitor/Vehicle | 20 µL | Variable |
| Kallikrein | 60 µL | 1-5 nM |
| Substrate (Bz-Pro-Phe-Arg-pNA) | 20 µL | 0.2-0.5 mM |
| Total Volume | 100 µL |
Data Presentation and Analysis
Calculation of Enzyme Activity and Inhibition
-
Reaction Rate: For kinetic assays, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the absorbance versus time curve (ΔA/min).[1]
-
Percent Inhibition: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control using the following formula: % Inhibition = [1 - (Vinhibitor / Vvehicle)] x 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration.[1] Determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[1]
Summary of Quantitative Data
The following table summarizes typical parameters for the Bz-Pro-Phe-Arg-pNA assay for kallikrein.
| Parameter | Value |
| Wavelength | 405 nm |
| Temperature | 37°C |
| pH | 7.5 - 8.3 |
| Pre-incubation Time | 15 minutes |
| Kinetic Reading Duration | 15 - 30 minutes |
| Substrate | Bz-Pro-Phe-Arg-pNA (S-2302) |
Conclusion
The chromogenic assay using this compound is a robust, reproducible, and widely used method for measuring kallikrein activity and screening for its inhibitors.[2] This application note provides a comprehensive protocol that can be readily implemented in a laboratory setting for the characterization of novel kallikrein inhibitors, aiding in the drug discovery process for conditions such as hereditary angioedema.
References
Preparation of Bz-Pro-Phe-Arg-pNA Hydrochloride Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine-p-nitroanilide hydrochloride (Bz-Pro-Phe-Arg-pNA hydrochloride) is a chromogenic substrate widely employed in biochemical assays to determine the activity of various serine proteases. Its primary application lies in the study of enzymes such as plasma and glandular kallikrein, as well as trypsin and cysteine proteases like cruzipain.[1] The enzymatic hydrolysis of the peptide bond between arginine and p-nitroaniline by these proteases liberates the yellow-colored p-nitroaniline (pNA), which can be quantitatively measured by spectrophotometry. This application note provides a detailed protocol for the preparation of a stock solution of this compound, essential for accurate and reproducible enzyme kinetic studies and inhibitor screening in drug development.
Physicochemical and Solubility Data
A clear understanding of the physicochemical properties and solubility of this compound is crucial for the preparation of accurate stock solutions. The table below summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 59188-28-2 | [2] |
| Molecular Formula | C₃₃H₃₈N₈O₆ · HCl | [2] |
| Molecular Weight | 679.17 g/mol | [2] |
| Appearance | White to off-white powder | N/A |
| Solubility in Methanol | 25 mg/mL | Sigma-Aldrich |
| Recommended Solvents for Stock Solution | Dimethyl sulfoxide (B87167) (DMSO) | General recommendation for chromogenic substrates with low aqueous solubility |
| Storage Temperature | -20°C or colder | Cayman Chemical, Sigma-Aldrich |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for further dilutions to achieve the desired working concentrations for various enzyme assays.
Materials and Equipment:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the hygroscopic powder.
-
Calculation: Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 679.17 g/mol * 1000 mg/g = 6.79 mg
-
-
Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance and transfer it to a suitable microcentrifuge tube or amber vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube/vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The solution should be protected from light.
Application Notes
-
Working Concentration: The optimal working concentration of this compound will vary depending on the specific enzyme and assay conditions (e.g., pH, temperature). A typical starting point for many protease assays is in the range of 100 µM to 1 mM. It is recommended to perform a substrate concentration optimization experiment to determine the Kₘ value for the specific enzyme under your experimental conditions.
-
Assay Buffer: Tris-HCl is a commonly used buffer for assays involving chromogenic protease substrates due to its suitable buffering range for the optimal activity of many serine proteases (pH 7.5-8.5).
-
Solvent Effects: When preparing working solutions by diluting the DMSO stock in an aqueous buffer, ensure the final concentration of DMSO in the assay does not exceed a level that affects enzyme activity, typically recommended to be below 1-5%.
-
Safety and Handling: While not classified as a hazardous substance, standard laboratory safety precautions should be followed. Wear appropriate PPE, including a lab coat, gloves, and safety glasses. Avoid inhalation of the powder and direct contact with skin and eyes.
Enzymatic Cleavage Workflow
The following diagram illustrates the workflow for a typical enzyme assay using this compound.
Caption: Experimental workflow for a protease assay using Bz-Pro-Phe-Arg-pNA.
Mechanism of Action: Chromogenic Substrate Cleavage
The utility of this compound as a protease substrate lies in its molecular design. The peptide sequence is recognized by the active site of the target protease, which then catalyzes the hydrolysis of the amide bond linking the arginine residue to the p-nitroaniline moiety. This cleavage event releases the pNA molecule, which exhibits a significant shift in its absorption spectrum, producing a measurable yellow color.
References
Application Notes and Protocols for Bz-Pro-Phe-Arg-pNA Hydrochloride in Continuous Kinetic Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the chromogenic substrate, Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine-p-nitroanilide hydrochloride (Bz-Pro-Phe-Arg-pNA hydrochloride), for the continuous kinetic analysis of serine proteases. Detailed protocols for enzyme activity determination and inhibitor screening are provided, along with key performance data.
Introduction
This compound is a sensitive and specific chromogenic substrate for a variety of serine proteases, including trypsin, plasmin, and plasma kallikrein.[1][2] The enzymatic hydrolysis of the peptide bond between arginine and p-nitroaniline (pNA) releases the yellow chromophore, pNA, which can be continuously monitored by measuring the absorbance at 405 nm. The rate of pNA release is directly proportional to the enzyme activity, making this substrate ideal for kinetic studies, enzyme characterization, and high-throughput screening (HTS) of potential inhibitors.[3]
Principle of the Assay
The assay is based on the enzymatic cleavage of the colorless substrate, Bz-Pro-Phe-Arg-pNA, by a serine protease. The enzyme recognizes and cleaves the peptide bond C-terminal to the arginine residue, liberating p-nitroaniline (pNA). The released pNA has a high molar absorptivity at 405 nm, resulting in a measurable increase in absorbance over time. The initial velocity of the reaction is determined from the linear portion of the absorbance versus time plot and is proportional to the concentration of the active enzyme.
Materials and Reagents
-
This compound (MW: 679.17 g/mol )
-
Serine protease (e.g., Trypsin, Plasmin, Plasma Kallikrein)
-
Assay Buffer (specific to the enzyme, see protocols below)
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution
-
Microplate reader with 405 nm absorbance filter
-
96-well clear, flat-bottom microplates
-
Standard laboratory pipettes and consumables
Experimental Protocols
Preparation of Reagents
Substrate Stock Solution (10 mM): Dissolve 6.79 mg of this compound in 1 mL of DMSO. Store in aliquots at -20°C, protected from light. The solubility in aqueous buffers is limited, so it is recommended to prepare a stock solution in an organic solvent like DMSO.
Enzyme Working Solutions: Prepare fresh dilutions of the enzyme in the appropriate cold assay buffer just before use. The optimal enzyme concentration should be determined empirically to yield a linear rate of substrate hydrolysis for at least 10-15 minutes.
Protocol for Trypsin Activity Assay
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0 at 37°C.
Procedure:
-
Set up the microplate by adding the following to each well:
-
180 µL of Assay Buffer
-
10 µL of Trypsin working solution
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the Substrate Stock Solution (for a final concentration of 0.5 mM).
-
Immediately start monitoring the increase in absorbance at 405 nm in a kinetic mode at 37°C for 15-30 minutes, taking readings every 30-60 seconds.
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve (mOD/min).
Protocol for Plasmin Activity Assay
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4 at 37°C.
Procedure:
-
Set up the microplate by adding the following to each well:
-
180 µL of Assay Buffer
-
10 µL of Plasmin working solution
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the Substrate Stock Solution (for a final concentration of 0.5 mM).
-
Immediately start monitoring the increase in absorbance at 405 nm in a kinetic mode at 37°C for 15-30 minutes, taking readings every 30-60 seconds.
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve (mOD/min).
Protocol for Serine Protease Inhibitor Screening
Procedure:
-
Prepare serial dilutions of the test compounds (inhibitors) in the appropriate assay buffer. Include a positive control inhibitor (e.g., Aprotinin for trypsin) and a vehicle control (e.g., DMSO).
-
Add 10 µL of the inhibitor dilutions or controls to the wells of a 96-well microplate.
-
Add 170 µL of the enzyme working solution to each well and mix gently.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the Substrate Stock Solution (for a final concentration of 1 mM).
-
Immediately measure the absorbance at 405 nm in a kinetic mode for 15-30 minutes.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Data Presentation
Kinetic Parameters of Serine Proteases with pNA Substrates
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| Bovine Trypsin | Bz-GPA-pNA | 15.6 | 0.081 | Similar substrate to Bz-Pro-Phe-Arg-pNA |
| Plasma Kallikrein | H-D-Pro-Phe-Arg-pNA | N/A | 200 - 280 | [4] Structurally similar substrate, kcat increased in the presence of fibrinogen fragments. |
| Human Plasmin | H-D-Val-Leu-Lys-pNA (S-2251) | Varies | Varies | Kinetics are highly dependent on solvent conditions. |
Note: N/A indicates that the data was not available in the searched literature. Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer composition).
IC₅₀ Values of Serine Protease Inhibitors
| Enzyme | Inhibitor | Substrate | IC₅₀ | Reference |
| Trypsin | Aprotinin | BAPNA | >9000 U/mg (specific activity) | [5] BAPNA is another common chromogenic substrate for trypsin. |
| Trypsin | Soybean Trypsin Inhibitor | Casein | ~2.8 µM | [6] Determined using a protein substrate, value may vary with a small peptide substrate. |
| TMPRSS2 | Benzamidine | Fluorogenic Substrate | 120 ± 20 µM | A general trypsin-like serine protease inhibitor. |
| TMPRSS2 | Nafamostat | Fluorogenic Substrate | 1.6 ± 0.5 µM | A potent, non-selective inhibitor of trypsin-like serine proteases. |
Note: The IC₅₀ values are highly dependent on the substrate and its concentration, as well as the specific assay conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low signal | Inactive enzyme | Use a fresh enzyme preparation. Ensure proper storage conditions. |
| Incorrect buffer pH | Prepare fresh buffer and verify the pH at the assay temperature. | |
| Substrate degradation | Store substrate stock solution at -20°C, protected from light. Prepare working dilutions fresh. | |
| High background signal | Autohydrolysis of the substrate | Run a blank control without the enzyme. If the background is high, the substrate may be unstable in the assay buffer. |
| Contaminated reagents | Use high-purity water and reagents. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. Ensure the substrate concentration is well above the Km for zero-order kinetics. |
| Enzyme instability | Check the stability of the enzyme in the assay buffer over the time course of the experiment. | |
| Precipitation in wells | Low solubility of test compounds | Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%) and consistent across all wells. |
| Low solubility of the substrate | Ensure the final substrate concentration does not exceed its solubility in the assay buffer. The use of a DMSO stock solution helps to mitigate this. |
Conclusion
This compound is a versatile and reliable tool for the kinetic analysis of serine proteases. The protocols provided herein offer a robust framework for determining enzyme activity and for the screening and characterization of potential inhibitors. Careful optimization of assay conditions is recommended to ensure accurate and reproducible results.
References
- 1. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bz-Phe-Val-Arg-pNA (Thrombin, Trypsin, Papain Substrate) - Echelon Biosciences [echelon-inc.com]
- 4. Kinetic analysis of plasminogen activation by purified plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Active Aprotinin (AP) | APA968Po61 | Sus scrofa; Porcine (Pig) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Bz-Pro-Phe-Arg-pNA Hydrochloride in a 96-Well Plate Format
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine-p-nitroanilide hydrochloride (Bz-Pro-Phe-Arg-pNA HCl) is a chromogenic substrate widely utilized for the kinetic analysis of serine proteases. Its specificity makes it a valuable tool for studying enzymes such as plasma kallikrein, trypsin, and plasmin. The enzymatic cleavage of the amide bond C-terminal to the arginine residue releases the chromophore p-nitroanilide (pNA), which can be quantified spectrophotometrically at 405 nm. This property allows for real-time monitoring of enzyme activity, making it ideal for enzyme characterization and high-throughput screening of potential inhibitors in a 96-well plate format.
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the colorless substrate, Bz-Pro-Phe-Arg-pNA, by a target serine protease. This reaction liberates the yellow-colored p-nitroanilide (pNA). The rate of pNA formation is directly proportional to the enzyme's activity and can be monitored by measuring the increase in absorbance at 405 nm over time.
Applications
-
Enzyme Kinetics: Determination of kinetic parameters such as Km and kcat for various serine proteases.
-
Inhibitor Screening: High-throughput screening (HTS) and characterization of potential inhibitors of plasma kallikrein, trypsin, and plasmin.
-
Drug Discovery: Evaluation of the efficacy and mechanism of action of novel therapeutic agents targeting these enzymes.
-
Diagnostic Assays: Measurement of protease activity in biological samples.
Data Presentation
Table 1: Kinetic Parameters of Serine Proteases with Bz-Pro-Phe-Arg-pNA and Structurally Similar Substrates
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Bovine Trypsin | Bz-GPA-pNA* | 15.6[1] | 0.081[1] | 5.19 x 10³[1] |
| Human Plasma Kallikrein | H-D-Pro-Phe-Arg-pNA** | Not Reported | 200 - 280 | Not Reported |
| Human Plasmin | Arginine-containing pNA substrates | Varies | Varies | Varies |
*Note: Bz-GPA-pNA (Nα-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide) is a structurally similar chromogenic substrate for trypsin.[1] **Note: H-D-Pro-Phe-Arg-pNA is a closely related substrate for plasma kallikrein. The kcat was observed to increase in the presence of fibrinogen fragments.
Table 2: Inhibitor Constants (IC₅₀) for Serine Protease Inhibitors
| Enzyme | Inhibitor | Substrate | IC₅₀ |
| Bovine Trypsin | Aprotinin | BAPNA* | >9000 U/mg** |
| Human Plasma Kallikrein | Aprotinin | Bz-Pro-Phe-Arg-pNA | Inhibition demonstrated, specific IC₅₀ not reported |
| Human Plasma Kallikrein | Novel Inhibitor Example | Z-Gly-Pro-Arg-AMC | 0.700 nM |
*Note: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride) is another common chromogenic substrate for trypsin. **Note: The activity is defined as the amount of inhibitor required for 50% inhibition of a specific amount of trypsin activity.
Mandatory Visualizations
References
Spectrophotometric Determination of Protease Activity with Bz-Pro-Phe-Arg-pNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromogenic substrate Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide hydrochloride (Bz-Pro-Phe-Arg-pNA) is a valuable tool for the sensitive and specific determination of protease activity. This synthetic peptide mimics the cleavage site for several serine proteases, including trypsin, plasmin, and plasma kallikrein. Upon enzymatic cleavage at the C-terminal of the arginine residue, the colorless substrate releases the yellow-colored p-nitroaniline (pNA). The rate of pNA formation, which is directly proportional to the protease activity, can be conveniently measured spectrophotometrically at 405 nm. This application note provides detailed protocols for the use of Bz-Pro-Phe-Arg-pNA in determining protease activity, including reagent preparation, assay procedures, and data analysis.
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the amide bond between the arginine residue of the substrate and the p-nitroaniline group. The liberated p-nitroaniline has a high molar absorptivity at 405 nm, allowing for the continuous monitoring of the reaction progress. The initial rate of the reaction is proportional to the concentration of the active protease under conditions where the substrate is not limiting.
Data Presentation
Substrate and Product Properties
| Property | Bz-Pro-Phe-Arg-pNA·HCl[1] | p-nitroaniline (pNA) |
| Molecular Formula | C₃₃H₃₈N₈O₆·HCl | C₆H₆N₂O₂ |
| Molecular Weight | 679.17 g/mol [1] | 138.13 g/mol |
| Appearance | White to off-white powder | Yellow crystalline solid |
| Solubility | Soluble in methanol (B129727) (25 mg/mL) and can be dissolved in DMSO for stock solutions. | Soluble in water, ethanol (B145695), and methanol |
| Absorbance Max (λmax) | ~315 nm | 380-405 nm[2] |
Molar Extinction Coefficient of p-nitroaniline
The molar extinction coefficient of p-nitroaniline is pH-dependent. For accurate quantification, it is crucial to use the appropriate value for the specific assay conditions.
| Wavelength | Molar Extinction Coefficient (ε) | Conditions |
| 405 nm | 9,960 M⁻¹cm⁻¹ | pH 7.0 - 8.2 |
Kinetic Parameters of Proteases with Bz-Pro-Phe-Arg-pNA
The Michaelis-Menten constants (Km) and catalytic rate constants (kcat) are important parameters for characterizing enzyme-substrate interactions. The following table summarizes available kinetic data for selected proteases with Bz-Pro-Phe-Arg-pNA. Note that values can vary depending on assay conditions such as pH, temperature, and buffer composition.
| Enzyme | Km (µM) | kcat (s⁻¹) | Assay Conditions |
| Bovine Trypsin | ~1.56 (for a similar substrate)[3] | ~0.081 (for a similar substrate)[3] | pH 8.2 |
| Plasma Kallikrein | Data not consistently available for this specific substrate. Chromozym PK (a very similar substrate) is reported to be relatively specific for plasma kallikrein.[4] | Data not consistently available | - |
| Plasmin | Data not consistently available for this specific substrate. The substrate is known to be hydrolyzed by plasmin.[4] | Data not consistently available | - |
Experimental Protocols
Materials and Reagents
-
Bz-Pro-Phe-Arg-pNA·HCl (protease substrate)
-
Protease of interest (e.g., Trypsin, Plasmin, Kallikrein)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂)[5]
-
p-nitroaniline (for standard curve)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
-
96-well microplates or cuvettes
-
Standard laboratory equipment (pipettes, tubes, etc.)
Preparation of Reagents
-
Assay Buffer (50 mM Tris-HCl, pH 8.2, 20 mM CaCl₂):
-
Substrate Stock Solution (e.g., 10 mM):
-
Dissolve Bz-Pro-Phe-Arg-pNA·HCl in DMSO to a concentration of 10 mM. The substrate is often sold in pre-weighed vials; follow the manufacturer's instructions for reconstitution.
-
Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
-
Enzyme Solution:
-
Prepare a stock solution of the protease in a suitable buffer (e.g., 1 mM HCl for trypsin to maintain stability).
-
On the day of the assay, dilute the enzyme stock to the desired working concentration in the Assay Buffer. The optimal concentration should be determined empirically but is typically in the ng/mL to µg/mL range.
-
-
p-nitroaniline Standard Stock Solution (e.g., 5 mM):
-
Accurately weigh and dissolve p-nitroaniline in DMSO or ethanol to a concentration of 5 mM.
-
Store at -20°C, protected from light.
-
Experimental Workflow
Caption: A streamlined workflow for the spectrophotometric determination of protease activity.
p-nitroaniline Standard Curve
-
Prepare a series of dilutions of the p-nitroaniline stock solution in the Assay Buffer to final concentrations ranging from 0 to 200 µM.
-
Add a final volume of 200 µL of each dilution to the wells of a 96-well plate.
-
Measure the absorbance at 405 nm.
-
Plot the absorbance values against the corresponding p-nitroaniline concentrations.
-
Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope.
Protease Activity Assay Protocol (96-well plate format)
-
Assay Setup:
-
Add 180 µL of Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of the diluted enzyme solution to the sample wells. For the blank wells, add 10 µL of Assay Buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
-
Initiation of Reaction:
-
Add 10 µL of the Bz-Pro-Phe-Arg-pNA stock solution to all wells to initiate the reaction. The final substrate concentration will depend on the specific enzyme and its Km, but a starting point of 0.1-1 mM is common.
-
Mix the contents of the wells thoroughly, avoiding bubble formation.
-
-
Measurement:
-
Kinetic Assay (Recommended): Immediately place the plate in a microplate reader pre-set to the assay temperature. Measure the absorbance at 405 nm every minute for 10-30 minutes. The rate of the reaction is determined from the linear portion of the absorbance vs. time plot.
-
Endpoint Assay: Incubate the plate at the desired temperature for a fixed period (e.g., 30 minutes). Stop the reaction by adding a stopping reagent (e.g., 50 µL of 30% acetic acid). Measure the final absorbance at 405 nm.
-
Data Analysis and Calculation of Protease Activity
-
Calculate the rate of change in absorbance (ΔA/min) from the linear phase of the kinetic plot for each sample. For endpoint assays, subtract the absorbance of the blank from the absorbance of the sample.
-
Calculate the concentration of p-nitroaniline produced using the Beer-Lambert law:
-
Concentration (M) = Absorbance / (ε × l)
-
Where:
-
ε = 9,960 M⁻¹cm⁻¹ (molar extinction coefficient of pNA at 405 nm)
-
l = path length of the sample in the cuvette or microplate well (in cm). This needs to be determined for the specific microplate and volume used.
-
-
-
Calculate the protease activity using the following formula:
-
Activity (U/mL) = [(ΔA/min) × Total Assay Volume (mL)] / [ε × l × Enzyme Volume (mL)]
-
One unit (U) of protease activity is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.
-
Signaling Pathway Diagram
The following diagram illustrates the enzymatic cleavage of Bz-Pro-Phe-Arg-pNA and the subsequent detection of the product.
Caption: The enzymatic cleavage of Bz-Pro-Phe-Arg-pNA results in a detectable color change.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background absorbance | Substrate instability or contamination of reagents. | Prepare fresh substrate solution. Ensure high purity of all reagents. |
| No or low enzyme activity | Inactive enzyme, incorrect pH or temperature, presence of inhibitors. | Check enzyme storage and handling. Optimize assay pH and temperature. Include a positive control. Test for inhibitors in the sample. |
| Non-linear reaction rate | Substrate depletion, enzyme instability, or product inhibition. | Use a lower enzyme concentration or a higher substrate concentration. Reduce the assay time. |
| Precipitation in wells | Poor solubility of substrate or other components. | Ensure the final concentration of DMSO or other organic solvents is not too high (typically <5% v/v). |
Conclusion
The spectrophotometric assay using Bz-Pro-Phe-Arg-pNA is a robust and convenient method for determining the activity of several serine proteases. By following the detailed protocols and considering the potential variables, researchers can obtain accurate and reproducible results, making this assay a valuable tool in basic research and drug development.
References
- 1. Bz-Pro-Phe-Arg-pNA·HCl | 59188-28-2 | FB110754 [biosynth.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Kinetics of hydrolysis of Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trypsin - ChromogenicSubstrates.com [chromogenicsubstrates.com]
Application Notes and Protocols for Bz-Pro-Phe-Arg-pNA Hydrochloride in Inhibitor Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide hydrochloride (Bz-Pro-Phe-Arg-pNA HCl) is a chromogenic substrate widely used for the detection and quantification of serine protease activity. Its primary targets include plasma and glandular kallikrein, trypsin, and some cysteine proteinases such as cruzipain.[1] The principle of the assay is based on the enzymatic cleavage of the peptide bond between arginine and the p-nitroaniline (pNA) moiety. This cleavage releases the yellow-colored pNA, which can be monitored spectrophotometrically at or near 405 nm. The rate of pNA release is directly proportional to the enzyme's activity, making this substrate an invaluable tool for enzyme kinetics, inhibitor screening, and characterizing protease activity in various samples.
These application notes provide a comprehensive guide for utilizing Bz-Pro-Phe-Arg-pNA hydrochloride in inhibitor screening assays, including detailed protocols, data presentation, and visualizations of the experimental workflow and relevant signaling pathways.
Data Presentation
Enzyme Kinetic Parameters
The following table summarizes the available kinetic parameters for the hydrolysis of Bz-Pro-Phe-Arg-pNA and structurally similar substrates by key target enzymes. This data is essential for designing kinetic experiments and for the comparison of inhibitor potencies.
| Enzyme | Substrate | Km | Vmax | kcat | Catalytic Efficiency (kcat/Km) | Conditions | Reference |
| Rat Plasma Kallikrein | Bz-Pro-Phe-Arg-pNA | 0.16 mM | 0.96 µmol/mg/min | - | - | pH 8.3 | [2] |
| Purified Plasma Kallikrein | H-D-Pro-Phe-Arg-pNA | - | - | 200 s⁻¹ | - | - | [3] |
| Bovine Trypsin | Bz-GPA-pNA* | 1.56 x 10⁻⁵ M | - | 0.081 s⁻¹ | 5192 M⁻¹s⁻¹ | pH 8.2 | [4] |
*Note: Bz-GPA-pNA (Nα-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide) is a substrate with similar characteristics to Bz-Pro-Phe-Arg-pNA for trypsin.[4] Kinetic parameters are highly dependent on experimental conditions such as pH, temperature, and buffer composition.
Experimental Protocols
Reagent Preparation
a. Substrate Stock Solution (e.g., 10 mM):
-
Molecular Weight of Bz-Pro-Phe-Arg-pNA HCl: 679.17 g/mol
-
To prepare a 10 mM stock solution, dissolve 6.79 mg of this compound in 1 mL of Dimethyl Sulfoxide (DMSO).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
b. Enzyme Solution:
-
Prepare a stock solution of the target protease (e.g., plasma kallikrein, trypsin) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
The final concentration of the enzyme in the assay will need to be optimized to ensure a linear reaction rate over the desired time course. This is typically in the nanomolar range.
-
Store the enzyme stock solution in aliquots at -20°C or -80°C as recommended by the supplier.
c. Assay Buffer:
-
A common assay buffer is 50 mM Tris-HCl, pH 8.0.
-
The buffer composition may need to be optimized depending on the specific protease being studied.
d. Inhibitor Solutions:
-
Dissolve test inhibitors in a suitable solvent, such as DMSO.
-
Prepare a series of dilutions of the inhibitor stock solution to determine the IC50 value. Typical screening concentrations for small molecule inhibitors can range from nanomolar to micromolar.[5]
Inhibitor Screening Assay Protocol (96-well plate format)
This protocol is designed for determining the half-maximal inhibitory concentration (IC50) of a test compound.
a. Assay Setup:
-
Prepare Reagent Plate: In a 96-well plate, prepare the following reactions. It is recommended to perform each condition in triplicate.
-
100% Activity Control (No Inhibitor):
-
Assay Buffer
-
Enzyme Solution
-
DMSO (or the solvent used for the inhibitor)
-
-
Test Inhibitor Wells:
-
Assay Buffer
-
Enzyme Solution
-
Serial dilutions of the test inhibitor
-
-
Blank (No Enzyme):
-
Assay Buffer
-
Inhibitor solvent (e.g., DMSO)
-
-
-
Pre-incubation: Add the assay buffer, enzyme, and inhibitor (or vehicle) to the wells. The typical final volume before adding the substrate is 180 µL.
-
Incubate the plate at the desired reaction temperature (e.g., 37°C) for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
b. Enzymatic Reaction:
-
Initiate the Reaction: Add 20 µL of the Bz-Pro-Phe-Arg-pNA stock solution to each well to initiate the reaction. The final substrate concentration should be at or near the Km value to ensure sensitivity to competitive inhibitors.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate spectrophotometer.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 10-30 minutes.
c. Data Analysis:
-
For each well, plot the absorbance at 405 nm against time.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve (ΔA/minute).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Mandatory Visualizations
Signaling Pathway: The Plasma Kallikrein-Kinin System
The following diagram illustrates the activation cascade of the plasma kallikrein-kinin system, a key pathway where proteases targeted by Bz-Pro-Phe-Arg-pNA play a crucial role.
Caption: Activation of the Plasma Kallikrein-Kinin System and the principle of the chromogenic assay.
Experimental Workflow: Inhibitor Screening Assay
This diagram outlines the logical flow of the inhibitor screening protocol described above.
Caption: Workflow for a typical protease inhibitor screening assay using a chromogenic substrate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Purification and characterization of rat plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic analysis of plasminogen activation by purified plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of hydrolysis of Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for Calculating Enzyme Activity Units from Bz-Pro-Phe-Arg-pNA Assay Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzymes play a crucial role in numerous biological processes, and the accurate determination of their activity is fundamental in various fields of research and drug development. Chromogenic substrates provide a straightforward and sensitive method for measuring enzyme activity. This application note details a robust protocol for determining the activity of proteases, such as plasma kallikrein and trypsin, using the chromogenic substrate Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide hydrochloride (Bz-Pro-Phe-Arg-pNA).[1] The assay is based on the enzymatic cleavage of the substrate, which releases the chromophore p-nitroaniline (pNA). The rate of pNA formation, measured spectrophotometrically, is directly proportional to the enzyme's activity.
Principle of the Assay
The Bz-Pro-Phe-Arg-pNA assay is a colorimetric method used to quantify the activity of certain serine proteases. The substrate, Bz-Pro-Phe-Arg-pNA, is a synthetic peptide that mimics the natural substrate of enzymes like plasma kallikrein.[2] In the presence of the active enzyme, the peptide bond between arginine and p-nitroaniline is hydrolyzed. This releases the yellow-colored p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.[3][4] The initial rate of pNA release is directly proportional to the enzyme concentration under conditions where the substrate is not limiting.
The concentration of the liberated pNA is calculated using the Beer-Lambert law, which relates absorbance to concentration. Subsequently, the enzyme activity is determined and expressed in International Units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of one micromole of substrate per minute under the specified assay conditions.[5][6]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the enzymatic reaction and the general workflow of the experiment.
Caption: Enzymatic cleavage of Bz-Pro-Phe-Arg-pNA to yield p-nitroaniline.
Caption: General experimental workflow for the Bz-Pro-Phe-Arg-pNA assay.
Materials and Reagents
Equipment
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator or temperature-controlled plate reader (37°C)
-
Pipettes and tips
-
96-well flat-bottom microplates
-
Reagent reservoirs
Reagents
-
Bz-Pro-Phe-Arg-pNA hydrochloride (Substrate)
-
Enzyme standard (e.g., Trypsin, Kallikrein) of known activity
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 100 mM NaCl
-
Substrate Solvent: Dimethyl sulfoxide (B87167) (DMSO) or sterile deionized water
-
Enzyme Dilution Buffer: Assay Buffer
-
Stopping Reagent (for end-point assays): 50% (v/v) Acetic Acid
-
Purified water
Experimental Protocols
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 7.8, 100 mM NaCl):
-
Dissolve 6.06 g of Tris base and 5.84 g of NaCl in 800 mL of purified water.
-
Adjust the pH to 7.8 at 25°C using 1 M HCl.
-
Bring the final volume to 1 L with purified water.
-
Store at 4°C.
-
-
Substrate Stock Solution (10 mM):
-
Dissolve Bz-Pro-Phe-Arg-pNA in DMSO or purified water to a final concentration of 10 mM.
-
Store in aliquots at -20°C, protected from light.
-
-
Working Substrate Solution (1 mM):
-
Dilute the Substrate Stock Solution 1:10 in Assay Buffer.
-
Prepare this solution fresh before each experiment.
-
-
Enzyme Standard and Sample Preparation:
-
Prepare a stock solution of the enzyme standard in the Enzyme Dilution Buffer.
-
Perform serial dilutions of the enzyme standard and the unknown samples in the Enzyme Dilution Buffer to ensure the absorbance readings fall within the linear range of the assay.
-
Assay Procedure (Kinetic Assay)
-
Set up the 96-well plate by adding the components in the order specified in the table below.
-
Pre-incubate the plate at 37°C for 5-10 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding the Working Substrate Solution to all wells.
-
Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm every minute for 10-30 minutes at 37°C.
Table 1: Pipetting Scheme for Kinetic Assay
| Component | Blank (µL) | Sample (µL) |
| Assay Buffer | 100 | 50 |
| Enzyme Sample/Standard | - | 50 |
| Working Substrate Solution | 50 | 50 |
| Total Volume | 150 | 150 |
Assay Procedure (End-Point Assay)
-
Follow steps 1 and 2 of the kinetic assay procedure.
-
Initiate the reaction by adding the Working Substrate Solution.
-
Incubate the plate at 37°C for a fixed period (e.g., 30 minutes).
-
Stop the reaction by adding 50 µL of Stopping Reagent (50% Acetic Acid) to all wells.
-
Measure the absorbance at 405 nm.
Data Analysis and Calculations
The enzyme activity is calculated based on the rate of pNA formation, determined from the change in absorbance over time.
Calculation of pNA Concentration
The concentration of pNA produced is calculated using the Beer-Lambert Law:
A = εbc
Where:
-
A is the absorbance at 405 nm
-
ε is the molar extinction coefficient of pNA at 405 nm (9,960 M⁻¹cm⁻¹)[7]
-
b is the path length of the light through the solution in cm (for a standard 96-well plate, this needs to be determined or a standard curve can be used. If the total volume is 150 µL in a standard 96-well plate, the path length is approximately 0.44 cm. For simplicity in this protocol, we will assume a path length of 1 cm, which is common for cuvette-based spectrophotometry. For microplates, it is more accurate to use a pNA standard curve).
-
c is the concentration of pNA in M (mol/L)
Rearranging the formula to solve for concentration:
c (mol/L) = A / (ε * b)
Calculation of Enzyme Activity
-
Determine the rate of absorbance change (ΔA/min):
-
For a kinetic assay, plot absorbance versus time and determine the slope of the linear portion of the curve. This slope is your ΔA/min.
-
For an end-point assay, calculate ΔA by subtracting the blank absorbance from the sample absorbance and divide by the incubation time in minutes.
-
-
Calculate the enzyme activity in the reaction well (in U/mL):
Activity (U/mL) = (ΔA/min * Reaction Volume (mL)) / (ε (M⁻¹cm⁻¹) * Path Length (cm) * Enzyme Volume (mL))
-
Note: 1 U = 1 µmol/min. The molar extinction coefficient is in M⁻¹cm⁻¹, so the initial calculation will yield activity in mol/min. You must convert this to µmol/min.
-
ε in µM⁻¹cm⁻¹ = 9,960 M⁻¹cm⁻¹ / 1,000,000 = 0.00996 µM⁻¹cm⁻¹
Simplified Formula for Activity (U/mL):
Activity (U/mL) = (ΔA/min * 10⁶) / (ε (M⁻¹cm⁻¹) * Path Length (cm)) * (Reaction Volume (L) / Enzyme Volume (L))
-
Let's use the values from our protocol:
-
Reaction Volume = 150 µL = 0.15 mL
-
Enzyme Volume = 50 µL = 0.05 mL
-
ε = 9,960 M⁻¹cm⁻¹
-
Path length (b) is assumed to be 1 cm for this example.
-
Example Calculation:
-
If ΔA/min = 0.05
-
Activity (µmol/min/mL) = (0.05 * 0.00015 L * 1,000,000 µmol/mol) / (9960 L/mol·cm * 1 cm * 0.00005 L) = 15.06 U/mL in the original enzyme sample.
-
Calculation of Specific Activity
Specific activity is the number of enzyme units per milligram of protein (U/mg).[8]
Specific Activity (U/mg) = Enzyme Activity (U/mL) / Protein Concentration (mg/mL)
The protein concentration of the enzyme sample needs to be determined using a standard protein quantification assay (e.g., Bradford or BCA assay).
Table 2: Example Data and Calculation Summary
| Sample | ΔA/min | Protein Conc. (mg/mL) | Enzyme Activity (U/mL) | Specific Activity (U/mg) |
| Standard 1 | 0.10 | 0.5 | 30.12 | 60.24 |
| Standard 2 | 0.05 | 0.25 | 15.06 | 60.24 |
| Unknown 1 | 0.08 | 0.4 | 24.10 | 60.25 |
| Unknown 2 | 0.03 | 0.15 | 9.04 | 60.27 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance in blank | - Substrate instability/hydrolysis- Contaminated buffer | - Prepare substrate solution fresh- Use high-purity water and reagents |
| No or very low activity | - Inactive enzyme- Incorrect pH or temperature- Presence of inhibitors | - Use a fresh enzyme stock- Verify buffer pH and incubator temperature- Check sample for known inhibitors |
| Non-linear reaction rate | - Substrate depletion- Enzyme instability- Product inhibition | - Dilute the enzyme sample- Reduce the incubation time- Confirm linearity for the chosen time points |
| High variability between replicates | - Pipetting errors- Inconsistent mixing | - Use calibrated pipettes- Ensure thorough mixing after adding reagents |
Conclusion
The Bz-Pro-Phe-Arg-pNA assay provides a reliable and sensitive method for determining the activity of specific proteases. By following this detailed protocol and employing careful data analysis, researchers can obtain accurate and reproducible measurements of enzyme activity, which is essential for a wide range of applications in basic research and therapeutic development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Trypsin - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 3. sciencellonline.com [sciencellonline.com]
- 4. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Bz-Pro-Phe-Arg-pNA Hydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine-p-nitroanilide hydrochloride (Bz-Pro-Phe-Arg-pNA HCl) is a synthetic chromogenic substrate widely utilized in drug discovery and biochemical research.[1] Its specific peptide sequence makes it a target for several serine and cysteine proteases, enabling the precise measurement of their enzymatic activity.[2] Upon cleavage by a target protease, the colorless substrate releases p-nitroaniline (pNA), a yellow-colored product that can be quantified spectrophotometrically. This property makes Bz-Pro-Phe-Arg-pNA HCl an invaluable tool for high-throughput screening (HTS) of potential enzyme inhibitors, kinetic studies, and diagnostic assays.[1]
The primary applications of Bz-Pro-Phe-Arg-pNA HCl in drug discovery revolve around its sensitivity as a substrate for plasma kallikrein, cruzipain, and trypsin. These enzymes are implicated in a variety of pathological conditions, making them attractive targets for therapeutic intervention.
Target Enzymes and Their Roles in Disease
Plasma Kallikrein
Plasma kallikrein is a serine protease that plays a pivotal role in the kallikrein-kinin system (KKS).[3] This system is involved in inflammation, blood pressure regulation, coagulation, and pain signaling.[4] Dysregulation of plasma kallikrein activity is associated with diseases such as hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe swelling.[4] Therefore, inhibitors of plasma kallikrein are of significant therapeutic interest.
Cruzipain
Cruzipain is the major cysteine protease of the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease.[5] This enzyme is essential for the parasite's survival, replication, and invasion of host cells.[6][7] By targeting cruzipain, researchers aim to develop novel therapies to combat this neglected tropical disease.
Trypsin
Trypsin is a well-characterized serine protease found in the digestive system, where it aids in the breakdown of proteins.[8] While its primary role is in digestion, aberrant trypsin activity is implicated in pancreatitis and other metabolic disorders.[8][9] Trypsin inhibitors are being explored for their therapeutic potential in these conditions.[10]
Quantitative Data
The following tables summarize the available kinetic parameters for the interaction of Bz-Pro-Phe-Arg-pNA HCl with its target enzymes and the inhibitory constants for selected compounds.
Table 1: Kinetic Parameters for Protease-Catalyzed Hydrolysis of p-Nitroanilide Substrates
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Conditions |
| Bovine Trypsin | Bz-GPA-pNA | 15.6 | 0.081 | 5,192 | pH 8.2 |
| Bovine Trypsin | Bz-Arg-pNA | - | - | Similar to Bz-GPA-pNA | pH 8.2 |
| Chum Salmon Trypsin I | Bz-L-Arg-pNA | 240 | - | - | - |
| Chum Salmon Trypsin III | Bz-L-Arg-pNA | 310 | - | - | - |
Table 2: Inhibitor Potency (IC₅₀/K_i_) against Target Proteases
| Enzyme | Inhibitor | IC₅₀/K_i_ (µM) | Substrate Used |
| Plasma Kallikrein | Plasma kallikrein-IN-4 | 0.016 (IC₅₀) | H-D-Pro-Phe-Arg-pNA |
| Cruzipain | Compound 1 | 1.0 (IC₅₀) | - |
| Cruzipain | Compound 45 | 0.12 (IC₅₀) | - |
| Cruzipain | Compound 3a | 2.2 (IC₅₀) | - |
| Cruzipain | Compound 10j | 0.6 (IC₅₀) | - |
Note: The IC₅₀ values for cruzipain inhibitors were not determined using Bz-Pro-Phe-Arg-pNA as the substrate.
Signaling Pathways
The target enzymes of Bz-Pro-Phe-Arg-pNA HCl are involved in distinct and critical signaling pathways. Understanding these pathways is essential for designing effective drug discovery strategies.
The Plasma Kallikrein-Kinin System and Bradykinin (B550075) Receptor Signaling
Plasma kallikrein is a central component of the contact activation system, also known as the kallikrein-kinin system.[14] Upon activation, plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to release the pro-inflammatory peptide bradykinin.[3] Bradykinin then exerts its effects by binding to its receptors, B1 and B2, which are G protein-coupled receptors (GPCRs).[15][16] Activation of these receptors triggers a cascade of intracellular events, leading to vasodilation, increased vascular permeability, and pain.[17][18]
Caption: The Plasma Kallikrein-Kinin System and Bradykinin B2 Receptor Signaling Pathway.
Cruzipain's Role in T. cruzi Pathogenesis
Cruzipain is integral to the lifecycle of T. cruzi. It is involved in the degradation of host extracellular matrix proteins, facilitating parasite invasion.[7] Furthermore, cruzipain can modulate the host immune response, allowing the parasite to evade clearance.[19] It has also been shown to activate latent TGF-β, a cytokine that can influence host cell invasion.[20]
Caption: The multifaceted role of Cruzipain in Trypanosoma cruzi pathogenesis.
Trypsin Signaling in Physiology and Disease
In addition to its digestive function, trypsin can act as a signaling molecule by activating Protease-Activated Receptors (PARs), particularly PAR2.[21] This can trigger inflammatory responses and has been implicated in conditions like irritable bowel syndrome (IBS).[22] Trypsin inhibitors can modulate these signaling pathways, offering potential therapeutic benefits in metabolic and inflammatory disorders.[9][10]
Caption: Trypsin signaling through Protease-Activated Receptor 2 (PAR2).
Experimental Protocols
The following protocols provide a framework for utilizing Bz-Pro-Phe-Arg-pNA HCl in drug discovery applications.
General Assay Workflow for Enzyme Inhibition
This workflow outlines the general steps for screening and characterizing enzyme inhibitors using Bz-Pro-Phe-Arg-pNA HCl.
Caption: General workflow for an enzyme inhibition assay using a chromogenic substrate.
Detailed Protocol: Plasma Kallikrein Inhibition Assay
This protocol is adapted from methods used for determining the activity of plasma kallikrein inhibitors.[23][24][25]
Materials:
-
Human Plasma Kallikrein
-
Bz-Pro-Phe-Arg-pNA HCl (or a similar substrate like H-D-Pro-Phe-Arg-pNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test Inhibitor Compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human plasma kallikrein in assay buffer.
-
Prepare a stock solution of Bz-Pro-Phe-Arg-pNA HCl in a suitable solvent (e.g., DMSO or water).
-
Prepare serial dilutions of the test inhibitor compounds in assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Test inhibitor solution (or vehicle control)
-
Human plasma kallikrein solution
-
-
Mix gently and incubate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the Bz-Pro-Phe-Arg-pNA HCl solution to each well.
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of pNA formation) for each well.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Protocol: Cruzipain Inhibition Assay (General Framework)
Materials:
-
Recombinant or purified Cruzipain
-
Bz-Pro-Phe-Arg-pNA HCl
-
Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, containing a reducing agent like DTT)
-
Test Inhibitor Compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of cruzipain in assay buffer.
-
Prepare a stock solution of Bz-Pro-Phe-Arg-pNA HCl.
-
Prepare serial dilutions of the test inhibitor compounds.
-
-
Assay Setup:
-
In a 96-well microplate, add assay buffer, test inhibitor, and cruzipain solution.
-
Incubate at a suitable temperature (e.g., 37°C) for a pre-determined time.
-
-
Enzymatic Reaction:
-
Add the Bz-Pro-Phe-Arg-pNA HCl solution to start the reaction.
-
Measure the absorbance at 405 nm kinetically.
-
-
Data Analysis:
-
Calculate the reaction velocities and determine the IC₅₀ values as described for the plasma kallikrein assay.
-
Conclusion
Bz-Pro-Phe-Arg-pNA hydrochloride is a versatile and valuable tool for drug discovery, particularly for screening and characterizing inhibitors of plasma kallikrein, cruzipain, and trypsin. The provided application notes, data summaries, pathway diagrams, and experimental protocols offer a comprehensive guide for researchers to effectively utilize this chromogenic substrate in their drug development efforts. Further research to determine the specific kinetic parameters of this substrate with plasma kallikrein and cruzipain would be highly beneficial to the scientific community.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Bz-Pro-Phe-Arg-pNA·HCl | 59188-28-2 | FB110754 [biosynth.com]
- 3. Frontiers | The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice [frontiersin.org]
- 4. A critical role for plasma kallikrein in the pathogenesis of autoantibody-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cruzipain - Wikipedia [en.wikipedia.org]
- 6. Cruzipain, the major cysteine protease of Trypanosoma cruzi: a sulfated glycoprotein antigen as relevant candidate for vaccine development and drug target. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Interactions between Trypanosoma cruzi Secreted Proteins and Host Cell Signaling Pathways [frontiersin.org]
- 8. Trypsin Function: A Proteolytic Enzyme Vital for Good Health [healthline.com]
- 9. sciencedaily.com [sciencedaily.com]
- 10. Trypsin inhibitors: promising candidate satietogenic proteins as complementary treatment for obesity and metabolic disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetics of hydrolysis of Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Human plasma kallikrein-kinin system: Physiological and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bradykinin receptors: Agonists, antagonists, expression, signaling, and adaptation to sustained stimulation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. researchgate.net [researchgate.net]
- 18. Signal transduction pathways for B1 and B2 bradykinin receptors in bovine pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cruzipain Activates Latent TGF-β from Host Cells during T. cruzi Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The activity of trypsin in the pancreatic juice and blood of poultry increases simultaneously in the postprandial period - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Epithelial expression and function of trypsin-3 in irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tga.gov.au [tga.gov.au]
- 24. coachrom.com [coachrom.com]
- 25. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
Protocol for measuring Factor XII activity using Bz-Pro-Phe-Arg-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor XII (FXII), also known as Hageman factor, is a single-chain plasma glycoprotein (B1211001) that plays a crucial role in the initiation of the intrinsic pathway of blood coagulation, the kallikrein-kinin system, and fibrinolysis.[1][2] Dysregulation of Factor XII activity has been implicated in various pathological conditions, including thrombosis and inflammatory disorders. Therefore, accurate measurement of Factor XII activity is essential for basic research, clinical diagnostics, and the development of novel therapeutics.
This document provides a detailed protocol for determining Factor XII activity in human plasma using a chromogenic substrate assay. The method is based on the activation of Factor XII to its active form, Factor XIIa, which then cleaves a synthetic chromogenic substrate, Bz-Pro-Phe-Arg-pNA, releasing the chromophore p-nitroaniline (pNA). The rate of pNA release, measured spectrophotometrically at 405 nm, is directly proportional to the Factor XIIa activity in the sample.
Principle of the Assay
The chromogenic Factor XII activity assay is a two-stage process. In the first stage, Factor XII present in the plasma sample is activated to Factor XIIa by a specific activator in the presence of prekallikrein and high molecular weight kininogen (HMWK). In the second stage, the newly formed Factor XIIa cleaves the chromogenic substrate Bz-Pro-Phe-Arg-pNA, leading to the release of p-nitroaniline (pNA). The amount of pNA produced is quantified by measuring the absorbance at 405 nm. The Factor XII activity in the test sample is then determined by comparing its absorbance to a standard curve prepared with calibrators of known Factor XII activity.
Factor XII Activation Pathway
Factor XII is the zymogen of the active serine protease Factor XIIa. Its activation initiates the contact activation system. This process begins when Factor XII binds to negatively charged surfaces, leading to a conformational change that results in a small amount of auto-activation. This initial Factor XIIa can then activate prekallikrein to kallikrein. Kallikrein, in turn, reciprocally activates more Factor XII, amplifying the response. Activated Factor XII (FXIIa) then initiates the coagulation cascade by activating Factor XI.
Experimental Protocol
This protocol is intended for research use only and is not for use in diagnostic procedures.
Materials and Reagents
| Reagent | Preparation and Storage |
| Tris-HCl Buffer | 0.05 M Tris-HCl, pH 7.8. Store at 2-8°C. |
| Factor XII Activator | A mixture of a soluble surface activator, prekallikrein, and HMW-kininogen. Reconstitute with distilled water. Store at 2-8°C for up to 8 hours or at -20°C for up to 6 months. |
| Chromogenic Substrate | Bz-Pro-Phe-Arg-pNA. Reconstitute with sterile distilled water to a final concentration of 1 mg/mL. Store at 2-8°C for up to 6 months, protected from light. |
| Kallikrein Inhibitor | Soybean Trypsin Inhibitor. Reconstitute with distilled water. Store at 2-8°C for up to 24 hours or at -20°C for up to 6 months. |
| Standard Plasma | Lyophilized plasma with a known Factor XII activity. Reconstitute with distilled water. Stable for 8 hours at 2-8°C. |
| Stopping Reagent | 20% Acetic Acid or 2% Citric Acid. Store at room temperature. |
| Patient/Sample Plasma | Platelet-poor plasma collected in 3.2% sodium citrate (B86180). |
Specimen Collection and Preparation
-
Collect whole blood in a tube containing 3.2% sodium citrate anticoagulant (9 parts blood to 1 part citrate).
-
Centrifuge the blood sample at 2000 x g for 15 minutes at room temperature.
-
Carefully aspirate the supernatant (platelet-poor plasma) into a clean plastic tube, avoiding contamination from the buffy coat.
-
If not used immediately, the plasma can be stored at -20°C or below.
Assay Workflow
Step-by-Step Procedure (Microplate Method)
-
Preparation of Standard Curve: Prepare a series of dilutions of the Standard Plasma with Tris-HCl buffer to obtain concentrations ranging from 0% to 150% of normal Factor XII activity. A typical dilution series is provided in the table below.
| Standard | Standard Plasma (µL) | Tris-HCl Buffer (µL) | Final Concentration (%) |
| S1 | 75 | 325 | 150 |
| S2 | 50 | 350 | 100 |
| S3 | 25 | 375 | 50 |
| S4 | 12.5 | 387.5 | 25 |
| S5 (Blank) | 0 | 400 | 0 |
-
Sample Preparation: Dilute the test plasma samples with Tris-HCl buffer. A 1:8 dilution (50 µL plasma + 350 µL buffer) is typically recommended.
-
Assay Procedure:
-
Pipette 30 µL of each standard dilution and diluted test plasma into the wells of a microplate.
-
Add 30 µL of the Factor XII Activator to each well. Mix gently and incubate for 10 minutes at 37°C.
-
Add 90 µL of the Kallikrein Inhibitor to each well. Incubate for exactly 1 minute at 37°C.
-
Add 60 µL of the Chromogenic Substrate to each well. Mix and incubate for exactly 30 minutes at 37°C.
-
Stop the reaction by adding 60 µL of Stopping Reagent to each well.
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis
-
Blank Correction: Subtract the absorbance of the blank (0% standard) from the absorbance of all other standards and samples.
-
Standard Curve: Plot the blank-corrected absorbance values of the standards on the y-axis against the corresponding Factor XII activity (%) on the x-axis. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.98 for a valid assay.
-
Calculation of Factor XII Activity: Use the equation of the standard curve to calculate the Factor XII activity of the unknown samples.
Activity (%) = (Absorbance of Sample - c) / m
Where:
-
'm' is the slope of the standard curve.
-
'c' is the y-intercept of the standard curve.
Remember to multiply the result by the dilution factor if the sample was diluted prior to the assay.
-
Expected Results
The normal range for Factor XII activity in human plasma is typically between 50% and 150%.[3][4] However, it is recommended that each laboratory establish its own normal range.
| Parameter | Typical Value |
| Normal Range | 50% - 150% |
| Linearity | 10 U/l to >200 U/l[5] |
| Intra-assay CV | < 10% |
| Inter-assay CV | < 15% |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low absorbance values | Inactive reagents | Check expiration dates and storage conditions of all reagents. |
| Incorrect incubation times or temperature | Ensure accurate timing and temperature control during incubations. | |
| High absorbance values | Contamination of reagents | Use fresh, sterile reagents. |
| Insufficient stopping of the reaction | Ensure the stopping reagent is added promptly and mixed well. | |
| Poor linearity of standard curve | Pipetting errors | Use calibrated pipettes and ensure accurate pipetting. |
| Improperly prepared standards | Prepare fresh standard dilutions for each assay. |
Conclusion
The chromogenic assay utilizing the substrate Bz-Pro-Phe-Arg-pNA provides a sensitive, specific, and reliable method for the quantitative determination of Factor XII activity. This protocol offers a detailed guide for researchers and professionals in the field of coagulation and drug development to accurately measure this important enzyme, facilitating a better understanding of its role in health and disease.
References
Application of Bz-Pro-Phe-Arg-pNA in diagnostic test development.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine-p-nitroanilide (Bz-Pro-Phe-Arg-pNA) is a synthetic chromogenic substrate widely utilized in the development of diagnostic assays. Its primary application lies in the quantification of serine protease activity, particularly enzymes involved in the coagulation cascade and inflammatory pathways. The cleavage of this peptide by specific proteases releases p-nitroaniline (pNA), a yellow chromophore that can be easily detected and quantified spectrophotometrically. This property makes Bz-Pro-Phe-Arg-pNA an invaluable tool for creating sensitive and specific diagnostic tests for a variety of pathological conditions.
Principle of the Assay
The fundamental principle behind the use of Bz-Pro-Phe-Arg-pNA in diagnostic assays is the enzymatic hydrolysis of the substrate, leading to a color change that is directly proportional to the activity of the target enzyme. The enzyme specifically recognizes and cleaves the amide bond between the arginine residue and the p-nitroaniline molecule. The released p-nitroaniline has a high molar absorptivity at 405 nm, allowing for sensitive detection. The rate of pNA formation, measured as the change in absorbance over time, is a direct measure of the enzymatic activity in the sample.
Key Applications in Diagnostic Test Development
Bz-Pro-Phe-Arg-pNA is a versatile substrate with applications in the diagnosis and monitoring of various diseases characterized by dysregulated protease activity.
-
Coagulation Disorders: This substrate is instrumental in assays for key components of the intrinsic coagulation pathway, such as Factor XII (Hageman factor) and plasma kallikrein.[1] Abnormal levels or activity of these proteases can be indicative of bleeding or thrombotic disorders.
-
Inflammatory Conditions: Plasma kallikrein is a central enzyme in the kallikrein-kinin system, which mediates inflammation and pain. Assays using Bz-Pro-Phe-Arg-pNA can be employed to assess the activity of this system in inflammatory diseases.
-
Hereditary Angioedema (HAE): HAE is a genetic disorder often caused by a deficiency or dysfunction of C1-inhibitor, a key regulator of plasma kallikrein. Functional assays using Bz-Pro-Phe-Arg-pNA can be used to measure the activity of the kallikrein-kinin system and aid in the diagnosis of HAE.
-
Sepsis: Dysregulation of the coagulation and inflammatory cascades is a hallmark of sepsis. Monitoring the activity of proteases like plasma kallikrein using this substrate could provide valuable prognostic information.
-
Drug Development: In the pharmaceutical industry, Bz-Pro-Phe-Arg-pNA is used in high-throughput screening assays to identify and characterize inhibitors of target proteases, aiding in the development of new therapeutic agents.
Data Presentation
The following table summarizes the key enzymes that can be assayed using Bz-Pro-Phe-Arg-pNA and provides their typical Michaelis-Menten constants (Km), offering a basis for comparison of substrate affinity.
| Enzyme | Typical Km Value (µM) | Primary Diagnostic Relevance |
| Plasma Kallikrein | 70 - 200 | Coagulation, Inflammation, Hereditary Angioedema |
| Factor XIIa | 200 - 300 | Intrinsic Coagulation Pathway |
| Trypsin | 50 - 150 | General Protease Activity (Control) |
| Cruzipain | 10 - 50 | Chagas Disease (Research) |
Note: Km values can vary depending on the specific assay conditions (e.g., pH, temperature, ionic strength). The values presented here are for general guidance.
Experimental Protocols
Determination of Plasma Kallikrein Activity
This protocol describes a method for measuring plasma kallikrein activity in human plasma samples.
Materials:
-
Bz-Pro-Phe-Arg-pNA stock solution (10 mM in DMSO)
-
Tris-HCl buffer (50 mM, pH 7.8) containing 150 mM NaCl
-
Human plasma samples (citrated)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
Procedure:
-
Prepare a working solution of Bz-Pro-Phe-Arg-pNA by diluting the stock solution in Tris-HCl buffer to a final concentration of 1 mM.
-
Add 50 µL of Tris-HCl buffer to each well of the microplate.
-
Add 10 µL of the plasma sample to the corresponding wells.
-
Incubate the plate at 37°C for 5 minutes to pre-warm the samples.
-
Initiate the reaction by adding 50 µL of the 1 mM Bz-Pro-Phe-Arg-pNA working solution to each well.
-
Immediately start measuring the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
Calculate the rate of change in absorbance (ΔA/min).
-
The plasma kallikrein activity is proportional to the rate of pNA formation.
Screening for Factor XIIa Inhibitors
This protocol provides a framework for screening potential inhibitors of Factor XIIa.
Materials:
-
Purified human Factor XIIa
-
Bz-Pro-Phe-Arg-pNA stock solution (10 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.05% Tween-20)
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader and 96-well microplates
Procedure:
-
Dilute the Factor XIIa in the assay buffer to the desired working concentration.
-
Add 40 µL of the diluted Factor XIIa to each well.
-
Add 10 µL of the test compound at various concentrations (or control vehicle) to the wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Prepare a working solution of Bz-Pro-Phe-Arg-pNA in the assay buffer (final concentration should be around the Km value for Factor XIIa).
-
Start the reaction by adding 50 µL of the Bz-Pro-Phe-Arg-pNA working solution.
-
Monitor the absorbance at 405 nm kinetically for 10-20 minutes.
-
Calculate the initial reaction velocity (rate of absorbance change).
-
Determine the percent inhibition for each test compound concentration relative to the control.
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathway involving plasma kallikrein and a typical experimental workflow for using Bz-Pro-Phe-Arg-pNA.
Caption: The Kallikrein-Kinin System and its role in inflammation.
Caption: General experimental workflow for protease activity measurement.
Caption: Principle of the chromogenic assay using Bz-Pro-Phe-Arg-pNA.
References
Application Notes and Protocols for Bz-Pro-Phe-Arg-pNA hydrochloride in Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine-p-nitroanilide hydrochloride (Bz-Pro-Phe-Arg-pNA HCl) is a chromogenic peptide substrate widely utilized in the study of serine proteases. Its specific amino acid sequence renders it susceptible to cleavage by a variety of enzymes, most notably plasma and glandular kallikreins, trypsin, and the cysteine protease cruzipain.[1] Upon enzymatic hydrolysis of the amide bond C-terminal to the arginine residue, the chromophore p-nitroaniline (pNA) is liberated. The release of pNA results in a measurable increase in absorbance at 405 nm, providing a direct and continuous method for monitoring enzyme activity. This property makes Bz-Pro-Phe-Arg-pNA an invaluable tool for enzyme kinetics studies, high-throughput screening of potential inhibitors, and the characterization of protease activity in complex biological samples.[2]
The principle of the assay is straightforward: the rate of pNA release is directly proportional to the enzymatic activity under a given set of conditions. This allows for the precise determination of key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), which are fundamental to understanding enzyme-substrate interactions and the efficacy of potential inhibitors.
Mechanism of Action
The enzymatic reaction involves the hydrolysis of the colorless substrate, Bz-Pro-Phe-Arg-pNA, by a target protease. The enzyme's active site recognizes and binds to the peptide sequence of the substrate. A nucleophilic attack, typically by a serine residue in the active site of serine proteases, on the carbonyl group of the arginine residue leads to the cleavage of the peptide bond. This releases the p-nitroaniline (pNA) molecule, which is yellow in solution and exhibits strong absorbance at 405 nm.
References
High-Throughput Screening Assays Using Bz-Pro-Phe-Arg-pNA Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bz-Pro-Phe-Arg-pNA hydrochloride is a chromogenic substrate widely utilized in high-throughput screening (HTS) campaigns for the discovery of inhibitors targeting specific serine and cysteine proteases. This synthetic peptide mimics the natural cleavage sites for enzymes such as plasma kallikrein, trypsin, and the Trypanosoma cruzi cysteine protease, cruzipain. Upon enzymatic cleavage, the p-nitroaniline (pNA) moiety is released, resulting in a measurable color change at 405 nm. This property makes it an ideal tool for quantitative, automated screening of large compound libraries. These application notes provide detailed protocols for HTS assays, summarize key quantitative data for relevant enzymes and inhibitors, and illustrate the associated signaling pathways.
Principle of the Assay
The fundamental principle of this colorimetric assay is the enzymatic hydrolysis of the amide bond in Bz-Pro-Phe-Arg-pNA. The rate of pNA release is directly proportional to the activity of the target protease. In the presence of an inhibitor, the rate of this reaction is reduced, allowing for the quantification of inhibitor potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Data Presentation
The following tables summarize key kinetic parameters for the interaction of this compound with target enzymes and the inhibitory activity of known compounds.
Table 1: Kinetic Parameters of Proteases with Chromogenic Substrates
| Enzyme | Substrate | K_m (µM) | V_max (nmol/s/U) | k_cat (s⁻¹) | Reference |
| Plasma Kallikrein | BOC-Leu-Ser-Thr-Arg-pNA | 235 | 337 | - | [1] |
| Bovine Trypsin | Nα-Benzoyl-p-guanidino-L-phenylalanine p-nitroanilide | 15.6 | - | 0.081 |
Note: Data for Bz-Pro-Phe-Arg-pNA with all enzymes is not consistently available in the literature. The provided data is for similar chromogenic substrates.
Table 2: Inhibitory Activities (IC50/K_i) of Reference Compounds
| Target Enzyme | Inhibitor | IC50 (µM) | K_i (nM) | Substrate Used | Reference |
| Plasma Kallikrein | Berotralstat | - | 0.44 | H-D-Pro-Phe-Arg-pNA (S-2302) | [2] |
| Plasma Kallikrein | Plasma kallikrein-IN-4 | 0.016 | - | H-D-Pro-Phe-Arg-pNA | [3] |
| Trypsin | Soybean Trypsin Inhibitor | ~0.001-0.01 | - | Casein | [4] |
| Trypsin | Aprotinin (B3435010) | - | ~0.00006 | - | |
| Cruzipain | K777 (vinyl sulfone) | - | - | Z-Phe-Arg-AMC |
Note: IC50 values are highly dependent on assay conditions, particularly substrate concentration.
Experimental Protocols
High-Throughput Screening Protocol for Plasma Kallikrein Inhibitors (384-Well Format)
This protocol is designed for the screening of compound libraries to identify inhibitors of human plasma kallikrein.
Materials and Reagents:
-
Human plasma kallikrein (e.g., from MilliporeSigma or Enzyme Research Laboratories)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.8
-
Compound library dissolved in 100% DMSO
-
Positive Control Inhibitor: Ecallantide or Berotralstat
-
384-well clear, flat-bottom microplates
-
Microplate reader with 405 nm absorbance detection
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human plasma kallikrein in assay buffer. The final concentration in the assay should be determined empirically to yield a robust signal within the linear range of the instrument.
-
Prepare a stock solution of this compound in assay buffer. The final concentration should be at or near the K_m value for optimal sensitivity to competitive inhibitors.
-
Prepare serial dilutions of the positive control inhibitor in assay buffer.
-
-
Assay Plate Preparation:
-
Using an automated liquid handler, dispense 200 nL of compound solutions from the library plates into the wells of the 384-well assay plates.
-
Dispense 200 nL of positive control dilutions and DMSO (vehicle control) into designated wells.
-
-
Enzyme Addition:
-
Add 20 µL of the plasma kallikrein working solution to all wells.
-
Mix by gentle shaking and pre-incubate the plates for 15 minutes at 37°C to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Add 20 µL of the this compound working solution to all wells to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic reading). Alternatively, for an endpoint assay, stop the reaction after a defined time (e.g., 20 minutes) by adding 10 µL of 50% acetic acid and read the final absorbance at 405 nm.
-
-
Data Analysis:
-
For kinetic data, calculate the rate of reaction (V_max) for each well from the linear portion of the absorbance vs. time curve.
-
Normalize the data to the vehicle (100% activity) and positive (0% activity) controls.
-
Plot the percent inhibition against the compound concentration to determine IC50 values for active compounds.
-
High-Throughput Screening Protocol for Trypsin Inhibitors (384-Well Format)
This protocol can be adapted for screening inhibitors of bovine or human trypsin.
Materials and Reagents:
-
Bovine or human trypsin (e.g., from Sigma-Aldrich or Worthington Biochemical)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2
-
Compound library dissolved in 100% DMSO
-
Positive Control Inhibitor: Aprotinin or Soybean Trypsin Inhibitor
-
384-well clear, flat-bottom microplates
-
Microplate reader with 405 nm absorbance detection
Procedure:
The procedure is analogous to the plasma kallikrein HTS protocol, with the following modifications:
-
Use the specified assay buffer for trypsin.
-
The optimal trypsin concentration should be determined empirically to achieve a strong, linear signal.
-
Use aprotinin or soybean trypsin inhibitor as the positive control.
High-Throughput Screening Protocol for Cruzipain Inhibitors (384-Well Format)
This protocol is for the identification of inhibitors against the cysteine protease cruzipain from Trypanosoma cruzi.
Materials and Reagents:
-
Recombinant or purified cruzipain
-
This compound
-
Assay Buffer: 100 mM sodium acetate, 10 mM DTT, pH 5.5
-
Compound library dissolved in 100% DMSO
-
Positive Control Inhibitor: K777 (vinyl sulfone inhibitor)
-
384-well clear, flat-bottom microplates
-
Microplate reader with 405 nm absorbance detection
Procedure:
Follow the general HTS protocol for plasma kallikrein with these key differences:
-
Use the specified assay buffer for cruzipain, ensuring the presence of a reducing agent like DTT to maintain the active state of the cysteine protease.
-
The optimal cruzipain concentration should be determined empirically.
-
Use a known cruzipain inhibitor such as K777 as the positive control.
Signaling Pathways and Experimental Workflows
Plasma Kallikrein-Kinin System
The plasma kallikrein-kinin system is a crucial pathway involved in inflammation, blood pressure regulation, and coagulation. Plasma kallikrein is the primary enzyme responsible for releasing the potent vasodilator bradykinin (B550075) from high-molecular-weight kininogen (HMWK).
References
Troubleshooting & Optimization
Technical Support Center: Bz-Pro-Phe-Arg-pNA Hydrochloride
Welcome to the technical support center for Bz-Pro-Phe-Arg-pNA hydrochloride. This resource is designed for researchers, scientists, and drug development professionals, providing detailed guidance on the dissolution, use, and troubleshooting of this chromogenic substrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
Bz-Pro-Phe-Arg-pNA (Benzoyl-Prolyl-Phenylalanyl-Arginine-p-nitroanilide) hydrochloride is a synthetic chromogenic peptide substrate. It is primarily used in biochemical assays to measure the activity of certain proteolytic enzymes, particularly serine proteases like plasma and glandular kallikrein, as well as trypsin. When cleaved by these enzymes, it releases p-nitroaniline (pNA), a yellow-colored compound that can be quantified spectrophotometrically at 405 nm. This allows for the kinetic analysis of enzyme activity.
Q2: What is the recommended solvent for dissolving this compound powder?
For preparing a high-concentration stock solution, dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. For aqueous assays, the substrate can be dissolved in buffers such as phosphate-buffered saline (PBS) or Tris buffer. It is often recommended to first dissolve the powder in a small amount of DMSO and then dilute it to the final working concentration in the desired aqueous buffer to avoid precipitation.
Q3: What are the recommended storage conditions for the powder and dissolved solutions?
-
Powder: The lyophilized powder should be stored at -20°C for long-term stability.
-
Stock Solutions: Stock solutions prepared in DMSO can be stored at -20°C for several months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Working Solutions: Aqueous working solutions are generally less stable and should be prepared fresh for each experiment.
Q4: What is the principle behind the enzyme assay using this substrate?
The assay is based on the enzymatic hydrolysis of the peptide bond between arginine (Arg) and p-nitroaniline (pNA) in the substrate by a specific protease. This reaction releases the chromophore pNA, which has a high absorbance at 405 nm. The rate of the increase in absorbance at 405 nm is directly proportional to the enzyme's activity under the given experimental conditions.
Dissolution and Handling Troubleshooting Guide
This guide addresses common issues encountered when dissolving and handling this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Powder is difficult to dissolve | - Low solubility in the chosen solvent at the desired concentration.- The powder has absorbed moisture. | - Use a co-solvent: First, dissolve the powder in a small volume of DMSO to create a concentrated stock solution. Then, dilute this stock solution into the aqueous assay buffer.- Gentle warming: Briefly warm the solution at 37°C to aid dissolution.- Sonication: Use a sonicator bath for a short period to help break up any clumps. |
| Precipitation occurs when adding to aqueous buffer | - The final concentration of the substrate exceeds its solubility in the aqueous buffer.- The concentration of the organic co-solvent (e.g., DMSO) is too high, affecting the buffer properties. | - Decrease the final substrate concentration. - Optimize the co-solvent concentration: Ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid inhibiting the enzyme and causing precipitation.- Add the stock solution to the buffer slowly while vortexing. |
| High background signal in the assay | - Spontaneous hydrolysis of the substrate.- Contamination of the substrate or buffer with a substance that absorbs at 405 nm. | - Prepare fresh working solutions for each experiment. - Run a blank control: Incubate the substrate in the assay buffer without the enzyme to measure the rate of spontaneous hydrolysis. Subtract this rate from the rate of the enzymatic reaction.- Use high-purity water and reagents to prepare buffers. |
| Inconsistent or non-reproducible results | - Incomplete dissolution of the substrate.- Degradation of the substrate in the stock or working solution.- Pipetting errors. | - Ensure the substrate is fully dissolved before use. - Aliquot and store stock solutions properly to avoid freeze-thaw cycles. - Use calibrated pipettes and proper pipetting techniques. |
Quantitative Data Summary
The following table summarizes the solubility of a closely related chromogenic substrate, D-Pro-Phe-Arg-pNA hydrochloride, which can serve as a useful reference.
| Solvent | Concentration |
| DMF | 10 mg/mL |
| PBS (pH 7.2) | 5 mg/mL |
Data for D-Pro-Phe-Arg-pNA hydrochloride, a similar chromogenic substrate.
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of powder.
-
Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (37°C) or brief sonication can be used if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol for a Kallikrein Activity Assay
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Purified kallikrein enzyme or sample containing kallikrein
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
-
Procedure:
-
Prepare the working substrate solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration (a typical starting point is 0.5 mM).
-
Set up the assay plate:
-
Sample wells: Add your enzyme sample to the wells.
-
Blank wells: Add the same volume of assay buffer or a heat-inactivated enzyme sample to the wells.
-
-
Pre-incubate: Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction: Add the working substrate solution to all wells to start the enzymatic reaction.
-
Measure absorbance: Immediately begin measuring the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes) using the kinetic mode of the microplate reader.
-
Calculate enzyme activity: Determine the rate of change in absorbance over time (ΔA/min). The enzyme activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of p-nitroaniline is known (ε = 10,660 M⁻¹cm⁻¹ at 405 nm).
-
Visualizations
Experimental Workflow for Kallikrein Activity Assay
Caption: Workflow for a typical kallikrein enzymatic assay.
Role of Bz-Pro-Phe-Arg-pNA in the Kallikrein-Kinin System
Caption: Role of the substrate in the kallikrein-kinin system.
Technical Support Center: Bz-Pro-Phe-Arg-pNA Hydrochloride Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bz-Pro-Phe-Arg-pNA hydrochloride assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a synthetic chromogenic peptide substrate. It is primarily used to measure the activity of certain serine proteases. When cleaved by an active enzyme, it releases p-nitroaniline (pNA), which is a yellow-colored product that can be quantified spectrophotometrically at 405 nm. This allows for the kinetic measurement of enzyme activity.
Q2: Which enzymes can be assayed using this compound?
This substrate is commonly used for assaying enzymes such as plasma and glandular kallikrein, trypsin, and some cysteine proteases like cruzipain.[1] It is also utilized in assays for Factor XII.
Q3: How should I store and handle this compound?
For long-term stability, the lyophilized powder should be stored at -20°C. Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the substrate solution from light.
Q4: What is the principle of the this compound assay?
The assay is based on the enzymatic hydrolysis of the peptide bond C-terminal to the arginine residue in the Bz-Pro-Phe-Arg-pNA sequence. This reaction, catalyzed by a target protease, releases the chromophore p-nitroaniline (pNA). The rate of pNA release is directly proportional to the enzyme's activity and is monitored by measuring the increase in absorbance at 405 nm over time.
Troubleshooting Guide
Common Issues and Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Absorbance | 1. Substrate auto-hydrolysis. | - Prepare fresh substrate solution before each experiment.- Ensure the pH of the assay buffer is optimal and not excessively alkaline.- Run a substrate-only control (no enzyme) to quantify and subtract the background. |
| 2. Contaminated reagents. | - Use fresh, high-purity water and buffer components.- Filter-sterilize buffers if necessary. | |
| 3. Dirty microplate or cuvettes. | - Use new, clean labware for each experiment. | |
| No or Low Signal (Weak Enzyme Activity) | 1. Inactive enzyme. | - Ensure proper storage and handling of the enzyme.- Use a fresh aliquot of the enzyme.- Verify the enzyme's activity with a positive control if available. |
| 2. Sub-optimal assay conditions. | - Optimize the pH, temperature, and ionic strength of the assay buffer for your specific enzyme.- Check for the presence of necessary co-factors (e.g., Ca²⁺ for trypsin). | |
| 3. Presence of inhibitors in the sample. | - Dilute the sample to reduce the inhibitor concentration.- Consider sample purification steps to remove inhibitors. | |
| Poor Reproducibility (High CV%) | 1. Inaccurate pipetting. | - Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions.- Ensure thorough mixing of reagents in each well. |
| 2. Temperature fluctuations. | - Pre-incubate the plate and reagents at the assay temperature.- Use a temperature-controlled plate reader. | |
| 3. Edge effects in the microplate. | - Avoid using the outer wells of the plate, or fill them with buffer/water. | |
| Non-linear Reaction Rate | 1. Substrate depletion. | - Use a lower enzyme concentration or a higher initial substrate concentration.- Ensure the measurement is taken during the initial linear phase of the reaction. |
| 2. Enzyme instability. | - Check the stability of the enzyme under the assay conditions.- Reduce the incubation time. | |
| 3. Product inhibition. | - Analyze the data from the initial phase of the reaction where the product concentration is low. |
Experimental Protocols
Standard Protocol for Trypsin Activity Assay
This protocol provides a general guideline for measuring trypsin activity in a 96-well plate format. Optimization may be required for specific applications.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2 at 25°C.
-
Substrate Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO or water) to a stock concentration of 10 mM. Store at -20°C.
-
Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 0.5 mM). Prepare fresh daily.
-
Enzyme Solution: Prepare a stock solution of trypsin in 1 mM HCl. Dilute to the desired working concentration in assay buffer just before use. Keep on ice.
2. Assay Procedure:
-
Add 50 µL of the working enzyme solution to the wells of a 96-well microplate.
-
Include a blank control with 50 µL of assay buffer instead of the enzyme solution.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the pre-warmed working substrate solution to each well.
-
Immediately start measuring the absorbance at 405 nm in a kinetic mode, taking readings every 1-2 minutes for 15-30 minutes.
3. Data Analysis:
-
For each well, calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the kinetic curve.
-
Subtract the rate of the blank control from the rate of the sample wells to correct for substrate auto-hydrolysis.
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (ΔA/min * Total Volume) / (ε * Path Length * Enzyme Volume)
-
Where:
-
ε (molar extinction coefficient of pNA) = 8800 M⁻¹cm⁻¹ at 405 nm.
-
Path Length is typically determined by the volume in the well or can be measured.
-
-
Visualized Workflows and Pathways
References
Technical Support Center: Optimizing Bz-Pro-Phe-Arg-pNA Hydrochloride Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Bz-Pro-Phe-Arg-pNA hydrochloride assay. This chromogenic substrate is widely used for the determination of plasma and glandular kallikrein, as well as other serine proteases like trypsin.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the this compound assay, presented in a question-and-answer format.
Issue: High Background Signal in "No Enzyme" Control Wells
-
Question: My negative control wells, which contain all reagents except the enzyme, show a significant increase in absorbance over time. What could be the cause and how can I resolve it?
-
Answer: A high background signal in the absence of the enzyme is typically due to the spontaneous hydrolysis of the Bz-Pro-Phe-Arg-pNA substrate. This can be influenced by several factors:
-
Sub-optimal pH: The stability of p-nitroanilide (pNA) substrates is pH-dependent. Highly alkaline conditions can accelerate autohydrolysis. It is recommended to maintain the assay buffer pH within the optimal range for the enzyme being studied, which for plasma kallikrein is typically between 7.4 and 7.8.[1]
-
Elevated Temperature: Higher temperatures can increase the rate of spontaneous substrate degradation. Ensure that the incubation temperature is optimal for enzyme activity without significantly contributing to substrate instability, usually 37°C for plasma kallikrein assays.[1]
-
Substrate Quality and Storage: Improper storage of the this compound can lead to degradation. It should be stored at -20°C and protected from moisture. Prepare fresh substrate solutions for each experiment.
-
To troubleshoot this issue, consider the following steps:
-
pH Optimization: Verify the pH of your assay buffer. If the issue persists, you may need to test a range of pH values to find the best balance between enzyme activity and substrate stability.
-
Substrate Titration: Determine the lowest concentration of the substrate that provides a robust signal-to-noise ratio to minimize the contribution of autohydrolysis to the background.
-
Incubation Time: Reduce the incubation time to a period where the enzymatic reaction is still in the linear range, but the background from substrate hydrolysis is minimal.
Issue: Low or No Enzyme Activity Detected
-
Question: I am not observing any significant change in absorbance in my experimental wells, even with the enzyme present. What are the potential reasons for this?
-
Answer: A lack of detectable enzyme activity can stem from several sources:
-
Inactive Enzyme: The enzyme may have lost its activity due to improper storage, handling, or multiple freeze-thaw cycles.
-
Presence of Inhibitors: The sample itself may contain endogenous inhibitors. For instance, plasma contains several kallikrein inhibitors, such as C1-inhibitor and α2-macroglobulin.[2]
-
Incorrect Buffer Composition: The pH or ionic strength of the buffer may not be optimal for the enzyme's catalytic activity.
-
Substrate Concentration: The substrate concentration might be too low, falling below the Michaelis constant (Km) of the enzyme, leading to a low reaction rate.
-
To address this problem, you can:
-
Verify Enzyme Activity: Use a positive control with a known active enzyme to confirm that the assay components and conditions are suitable.
-
Sample Preparation: When working with complex biological samples like plasma, proper collection and handling are crucial. Blood should be collected in sodium citrate, and plasma should be prepared promptly to avoid low-temperature activation of prekallikrein.[2]
-
Buffer Optimization: Ensure your buffer conditions are optimal. For plasma kallikrein, a Tris-based buffer at pH 7.4-7.8 is commonly used.[1]
-
Optimize Substrate Concentration: Perform a substrate concentration curve to ensure you are working at a concentration that allows for sensitive detection of enzyme activity.
Issue: High Variability Between Replicate Wells
-
Question: I am observing poor reproducibility between my replicate wells. What could be causing this variability?
-
Answer: High variability in an enzymatic assay can be attributed to several factors:
-
Pipetting Inaccuracies: Small errors in pipetting volumes of enzyme, substrate, or inhibitors can lead to significant differences in reaction rates.
-
Temperature Gradients: Inconsistent temperature across the microplate can cause variations in enzyme activity.
-
Mixing Issues: Inadequate mixing of reagents in the wells can result in a non-uniform reaction initiation.
-
Edge Effects: In 96-well plates, the outer wells are more prone to evaporation, which can concentrate the reactants and alter the reaction rate.
-
To improve reproducibility, implement the following practices:
-
Calibrate Pipettes: Regularly check the calibration of your pipettes to ensure accurate liquid handling.
-
Ensure Uniform Temperature: Pre-incubate the microplate at the desired temperature to ensure uniformity across all wells.
-
Proper Mixing: Gently mix the contents of the wells after adding all reagents.
-
Minimize Edge Effects: Avoid using the outermost wells of the microplate for critical samples or fill them with a blank solution like the assay buffer.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the Bz-Pro-Phe-Arg-pNA assay?
A1: The optimal pH for the Bz-Pro-Phe-Arg-pNA assay depends on the specific protease being investigated. For plasma kallikrein, the optimal pH is in the physiological range of 7.4 to 7.8.[1] It is crucial to maintain a stable pH throughout the assay, as deviations can affect both enzyme activity and substrate stability.
Q2: How does ionic strength affect the assay?
A2: Ionic strength can influence both the enzyme's catalytic activity and the interaction between the enzyme and the substrate. For plasma kallikrein assays, a buffer with a physiological ionic strength, often achieved with 100-150 mM NaCl, is generally recommended.[1]
Q3: What is the recommended buffer for this assay?
A3: Tris-HCl buffer is a common choice for assays involving serine proteases and pNA substrates.[3][4] A typical buffer composition is 50 mM Tris-HCl with 100-150 mM NaCl, adjusted to the optimal pH for the enzyme (e.g., pH 7.8 for plasma kallikrein).[1][2]
Q4: How should I prepare and store the this compound substrate?
A4: The substrate should be stored as a solid at -20°C. For the assay, it is typically dissolved in a small amount of a suitable solvent like DMSO before being diluted in the assay buffer. It is advisable to prepare fresh substrate solutions for each experiment to avoid degradation.
Q5: Can this substrate be used for enzymes other than kallikrein?
A5: Yes, Bz-Pro-Phe-Arg-pNA is also a substrate for other serine proteases such as trypsin and the cysteine proteinase cruzipain.[5] Therefore, when assaying complex biological samples, it is important to consider the potential for cross-reactivity with other proteases.
Data Presentation
The following tables provide an illustrative summary of the expected effects of pH and ionic strength on a typical plasma kallikrein assay using Bz-Pro-Phe-Arg-pNA. These values are intended as a guide for optimization.
Table 1: Illustrative Effect of pH on Relative Kallikrein Activity
| pH | Relative Activity (%) | Notes |
| 6.0 | 30 | Activity is significantly lower in acidic conditions. |
| 6.5 | 55 | |
| 7.0 | 85 | Approaching optimal range. |
| 7.4 | 98 | Within the optimal physiological range. |
| 7.8 | 100 | Often considered the optimal pH for plasma kallikrein assays.[1][2] |
| 8.2 | 90 | Activity starts to decline. |
| 8.5 | 70 | Increased risk of substrate autohydrolysis at higher pH. |
Table 2: Illustrative Effect of Ionic Strength (NaCl Concentration) on Relative Kallikrein Activity
| NaCl Concentration (mM) | Relative Activity (%) | Notes |
| 0 | 60 | Low ionic strength may affect enzyme conformation and activity. |
| 50 | 85 | |
| 100 | 95 | Approaching physiological ionic strength. |
| 150 | 100 | Generally considered optimal for mimicking physiological conditions.[1] |
| 200 | 90 | High salt concentrations may start to inhibit enzyme activity. |
| 300 | 75 |
Experimental Protocols
Protocol: Determination of Plasma Kallikrein Activity
This protocol provides a general procedure for measuring plasma kallikrein activity using this compound.
Materials:
-
This compound
-
Purified plasma kallikrein or plasma sample
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.8
-
Stop Solution: 50% acetic acid (for endpoint assays)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and adjust the pH to 7.8 at the desired reaction temperature (e.g., 37°C).
-
Prepare a stock solution of Bz-Pro-Phe-Arg-pNA in DMSO.
-
Dilute the substrate stock solution in the Assay Buffer to the desired final concentration.
-
Prepare serial dilutions of the enzyme (purified kallikrein or plasma sample) in the Assay Buffer.
-
-
Assay Setup (96-well plate):
-
Add the diluted enzyme or plasma sample to the wells of the microplate.
-
Include a "no enzyme" control (blank) containing only the Assay Buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the diluted Bz-Pro-Phe-Arg-pNA solution to all wells.
-
Kinetic Assay: Immediately start measuring the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a set period.
-
Endpoint Assay: Incubate the plate at 37°C for a fixed time. Stop the reaction by adding the Stop Solution to each well. Measure the final absorbance at 405 nm.
-
-
Data Analysis:
-
For the kinetic assay, calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
For the endpoint assay, subtract the absorbance of the blank from the absorbance of the samples.
-
The enzyme activity is proportional to the rate of pNA release.
-
Mandatory Visualization
Caption: A streamlined workflow for performing the this compound assay.
Caption: The enzymatic cleavage of Bz-Pro-Phe-Arg-pNA releases the chromophore p-nitroaniline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 4. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Preventing Bz-Pro-Phe-Arg-pNA hydrochloride precipitation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Bz-Pro-Phe-Arg-pNA hydrochloride in solution during experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered with this compound solubility.
Problem: The compound precipitates immediately upon addition to an aqueous buffer.
-
Question: Why is my this compound precipitating instantly in my aqueous buffer?
-
Answer: Instant precipitation is often due to low solubility in purely aqueous solutions at certain concentrations. The peptide's hydrophobic residues can cause it to aggregate in aqueous environments. The pH of the buffer can also significantly influence its solubility.
Solution Workflow:
Caption: Initial troubleshooting workflow for this compound precipitation.
Problem: The compound dissolves initially but precipitates over time.
-
Question: My this compound solution was clear, but now there is a precipitate. What happened?
-
Answer: Precipitation over time can be caused by several factors, including:
-
Metastable solution: The initial concentration might have been above the thermodynamic solubility limit, creating a supersaturated solution that eventually precipitates.
-
pH shift: The pH of the solution may have changed over time, affecting the charge of the peptide and reducing its solubility.
-
Temperature fluctuations: Changes in temperature can impact solubility.
-
Degradation: The peptide may be degrading, leading to less soluble products.
-
Preventative Measures:
-
Optimize pH: The arginine residue in the peptide suggests that its solubility is pH-dependent. Generally, peptides are more soluble at pH values away from their isoelectric point. For arginine-containing peptides, a slightly acidic to neutral pH is often optimal.[1][2]
-
Adjust Ionic Strength: Low ionic strength buffers are generally recommended to enhance protein and peptide solubility, a phenomenon known as "salting in".[3][4] High salt concentrations can lead to "salting out" and cause precipitation.[3]
-
Use Solubility-Enhancing Additives: Consider the addition of small amounts of organic co-solvents or other additives.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solutions of this compound?
A1: For preparing concentrated stock solutions, it is recommended to use an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are common choices for dissolving hydrophobic peptides.[5] Methanol is also a viable option, with a reported solubility of 25 mg/mL. After initial dissolution, the stock solution can be slowly diluted into the desired aqueous buffer with vigorous mixing.
Q2: What is the optimal pH range for maintaining this compound in solution?
A2: The optimal pH for arginine-containing peptides is typically in the slightly acidic to neutral range (pH 5-7.5).[1][6] The guanidinium (B1211019) group of arginine remains positively charged over a wide pH range, contributing to solubility.[2] It is advisable to empirically determine the optimal pH for your specific experimental conditions.
Q3: How does buffer choice affect the solubility of this compound?
A3: The composition of the buffer can influence solubility. It is generally advisable to start with a low ionic strength buffer. Phosphate-buffered saline (PBS) at pH 7.2 has been used for similar peptides.[7] However, if precipitation occurs, consider using a buffer with a lower salt concentration or a different buffering agent.
Q4: Can I do anything to improve the solubility in my aqueous working solution?
A4: Yes, several strategies can be employed:
-
Incorporate a small percentage of an organic solvent: Including 1-5% DMSO or DMF in your final working solution can help maintain solubility. Ensure this concentration is compatible with your assay.
-
Add solubility enhancers: Arginine has been shown to increase the solubility of some proteins and peptides.[1][6][8] Adding a low concentration of arginine to your buffer might be beneficial.
-
Sonication: Brief sonication can help to break up small aggregates and aid in dissolution.[5]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Stock Solution Solvent | DMSO, DMF, Methanol | Use a minimal volume for initial dissolution. |
| Methanol Solubility | 25 mg/mL | As reported for this compound. |
| Aqueous Buffer pH | 5.0 - 7.5 | Empirically optimize for your specific assay conditions.[1][6] |
| Ionic Strength | Low | High salt concentrations may induce precipitation.[3] |
| Organic Solvent in Final Solution | 1 - 5% (v/v) | Test for compatibility with your experimental system. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.
-
Add a minimal amount of anhydrous DMSO or DMF to the vial to dissolve the peptide. For example, to prepare a 10 mM stock solution, add the appropriate volume of solvent based on the molecular weight (679.17 g/mol ).
-
Vortex gently until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of the Aqueous Working Solution
-
Thaw a single aliquot of the concentrated stock solution.
-
While vigorously vortexing your aqueous buffer, slowly add the required volume of the stock solution drop-wise to achieve the desired final concentration.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the concentration is too high for the chosen buffer conditions.
Logical Relationship of Factors Affecting Solubility:
References
- 1. Effects of pH and arginine on the solubility and stability of a therapeutic protein (Fibroblast Growth Factor 20): relationship between solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of High pH and Cholesterol on Single Arginine-Containing Transmembrane Peptide Helices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rheosense.com [rheosense.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Bz-Pro-Phe-Arg-pNA Hydrochloride Assay
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Bz-Pro-Phe-Arg-pNA hydrochloride chromogenic assay. The information is tailored to address common issues, particularly high background signals, encountered during experimental procedures.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to help you identify and resolve issues in your assay.
Question 1: My blank (no enzyme) and negative control wells exhibit a high absorbance reading. What are the likely causes and how can I fix this?
Answer: A high background signal in your blank and negative controls can obscure the true enzymatic activity, leading to inaccurate results. This issue often stems from substrate instability, contamination, or improper reagent preparation.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Substrate Instability (Spontaneous Hydrolysis) | Prepare fresh substrate solution for each experiment. Avoid repeated freeze-thaw cycles of the substrate stock solution.[1] Store substrate aliquots protected from light at -20°C or below.[1] |
| Contamination of Reagents | Use high-purity, sterile-filtered buffers and reagents. Ensure dedicated labware and pipette tips are used for each component to prevent cross-contamination.[1] |
| Improper Blanking | Prepare a proper blank for each sample by adding reagents in the reverse order without incubation, especially if the sample itself has color. |
| Incorrect Wavelength Measurement | Ensure your spectrophotometer is set to the correct wavelength for p-nitroaniline (pNA) detection, typically 405 nm. Measurements at lower wavelengths can result in higher background due to substrate absorbance. |
| Extended Incubation Times | Long incubation periods can increase the likelihood of non-enzymatic substrate hydrolysis. Optimize your incubation time to be within the linear range of the reaction. |
Question 2: The absorbance signal in my assay is weak or non-existent, even in my positive control. What should I investigate?
Answer: A weak or absent signal suggests a problem with the enzymatic reaction itself. This could be due to inactive enzyme, suboptimal reaction conditions, or issues with reagent concentrations.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Verify the activity of your enzyme with a known positive control. Ensure proper storage conditions for the enzyme stock. |
| Suboptimal Reaction Conditions (pH, Temperature) | The optimal pH and temperature can vary for different proteases. Consult the literature for the specific enzyme you are using. For example, plasma kallikrein assays are often performed at pH 7.5-7.8 and 37°C.[2] |
| Incorrect Enzyme or Substrate Concentration | Titrate both the enzyme and substrate to determine their optimal concentrations. A common starting point for the substrate is in the range of 0.5 to 2 mM. |
| Presence of Inhibitors | Ensure that your sample or buffers do not contain any known inhibitors of the protease being studied. |
Question 3: My results are not reproducible between experiments. What factors could be contributing to this variability?
Answer: Lack of reproducibility can be frustrating and can arise from several sources, including pipetting errors, temperature fluctuations, and reagent instability.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using a master mix to minimize well-to-well variability. |
| Temperature Fluctuations | Ensure that all reagents and the reaction plate are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader if possible. |
| Reagent Instability | Prepare fresh reagents, especially the substrate and enzyme solutions, for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: This assay is a colorimetric method used to measure the activity of certain proteases. The substrate, Bz-Pro-Phe-Arg-pNA, is a synthetic peptide linked to a chromophore, p-nitroaniline (pNA). In the presence of a specific protease, such as plasma kallikrein or trypsin, the peptide bond is cleaved, releasing free pNA. The released pNA has a yellow color and can be quantified by measuring its absorbance at approximately 405 nm. The rate of pNA release is directly proportional to the enzyme's activity.[3]
Q2: How should I prepare and store the this compound substrate?
A2: The substrate is typically a lyophilized powder. It should be reconstituted in a suitable solvent, such as sterile distilled water or a buffer like Tris-HCl. To minimize degradation, it is recommended to prepare small aliquots of the reconstituted substrate and store them at -20°C or lower, protected from light.[1] Avoid repeated freeze-thaw cycles.[1]
Q3: What are the optimal conditions for this assay?
A3: The optimal conditions (e.g., pH, temperature, ionic strength) are dependent on the specific protease being investigated. For plasma kallikrein, assays are often performed in a Tris buffer at a pH of 7.5-7.8 and a temperature of 37°C.[2] It is crucial to consult the literature for the enzyme you are studying to determine the most suitable conditions.
Q4: Can I use plasma samples directly in this assay?
A4: Yes, this assay is frequently used to measure protease activity in plasma samples. However, proper sample collection and handling are critical. Blood should be collected in an anticoagulant like sodium citrate, and plasma should be separated promptly. To avoid artificial activation of proteases, it is recommended to use plastic tubes and a double-syringe technique.[2]
Q5: How do I calculate the enzyme activity from my absorbance readings?
A5: The enzyme activity is calculated from the rate of change in absorbance over time (ΔA/min). This rate can be converted to the concentration of pNA released per minute using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (approximately 8,800 M⁻¹cm⁻¹ at 410 nm), c is the concentration, and l is the path length of the cuvette or microplate well. One unit of enzyme activity is often defined as the amount of enzyme that releases 1 µmol of pNA per minute under specific assay conditions.
Experimental Protocols
General Protocol for Protease Activity Assay
This protocol provides a general framework. Specific parameters such as buffer composition, pH, temperature, and reagent concentrations should be optimized for the particular enzyme under investigation.
Materials:
-
This compound substrate
-
Protease solution (e.g., purified enzyme or plasma sample)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
Microplate reader or spectrophotometer capable of reading at 405 nm
-
96-well microplate or cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and equilibrate to the desired reaction temperature (e.g., 37°C).
-
Reconstitute the this compound substrate in the Assay Buffer to the desired stock concentration (e.g., 10 mM).
-
Prepare a working solution of the substrate by diluting the stock solution in the Assay Buffer to the final desired concentration (e.g., 1 mM).
-
Prepare serial dilutions of your enzyme sample in the Assay Buffer.
-
-
Assay Setup:
-
Add a specific volume of Assay Buffer to each well of the microplate.
-
Add your enzyme dilutions to the appropriate wells.
-
Include a "blank" or "no enzyme" control for each sample, containing only the Assay Buffer and substrate.
-
Pre-incubate the plate at the reaction temperature for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add the substrate working solution to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately place the microplate in the reader and begin measuring the absorbance at 405 nm.
-
For a kinetic assay, record the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 15-30 minutes).
-
For an endpoint assay, stop the reaction after a fixed time by adding a stop solution (e.g., 20% acetic acid) and then read the final absorbance.
-
Visualizations
Signaling Pathway: Enzymatic Cleavage of Bz-Pro-Phe-Arg-pNA
Caption: Diagram of the enzymatic reaction mechanism.
Experimental Workflow
Caption: A streamlined overview of the assay procedure.
Troubleshooting Logic for High Background
Caption: A logical guide to resolving high background issues.
References
Technical Support Center: Non-linear Reaction Kinetics with Bz-Pro-Phe-Arg-pNA Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering non-linear reaction kinetics and other issues during enzymatic assays using the chromogenic substrate Bz-Pro-Phe-Arg-pNA hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a synthetic chromogenic substrate used to measure the activity of certain serine proteases.[1] The peptide sequence, Pro-Phe-Arg, is recognized and cleaved by enzymes like plasma kallikrein and trypsin.[2][3] Upon cleavage, p-nitroaniline (pNA) is released, which is a yellow-colored compound that can be quantified by measuring its absorbance at approximately 405 nm.[4] The rate of pNA release is directly proportional to the enzyme's activity.[4] This substrate is commonly used in assays for drug discovery and diagnostics.[5]
Q2: What are the typical enzymes that can be assayed with this compound?
A2: The primary enzymes assayed with this substrate are plasma kallikrein and trypsin.[1][2] It may also be cleaved by other serine proteases with similar substrate specificity, such as some cysteine proteinases like cruzipain.[3]
Q3: What causes the reaction rate to be non-linear?
A3: Non-linear reaction kinetics in assays using this compound can arise from several factors, including:
-
Substrate Depletion: As the enzyme consumes the substrate, its concentration decreases, leading to a slower reaction rate over time. This is often seen as a flattening of the progress curve.
-
Product Inhibition: The product of the reaction, p-nitroaniline (pNA), can sometimes bind to the active site of the enzyme, acting as a competitive inhibitor and slowing down the reaction as its concentration increases.[6]
-
Substrate Activation or Inhibition: At very high concentrations, the substrate itself may bind to a secondary site on the enzyme, either increasing (activation) or decreasing (inhibition) its catalytic activity. Substrate activation has been observed with similar p-nitroanilide substrates.[7]
-
Enzyme Instability: The enzyme may lose activity over the course of the assay due to factors like suboptimal pH, temperature, or the presence of denaturing agents.
Q4: How can I ensure my experimental results are accurate and reproducible?
A4: To ensure accuracy and reproducibility, it is crucial to:
-
Maintain a constant temperature and pH throughout the experiment.
-
Use high-quality, purified water and reagents.
-
Ensure all solutions are properly mixed.
-
Run appropriate controls, including a no-enzyme control and a no-substrate control.
-
When comparing different experiments, ensure that the reaction conditions are identical.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| The reaction starts fast and then slows down, creating a curve instead of a straight line. | Substrate Depletion: The enzyme has consumed a significant portion of the substrate. | 1. Reduce the enzyme concentration. 2. Increase the initial substrate concentration, ensuring it remains below the threshold for substrate inhibition. 3. Shorten the assay time and calculate the initial velocity from the linear portion of the curve.[6] |
| The reaction rate continuously decreases from the beginning, with no initial linear phase. | Product Inhibition: The released p-nitroaniline is inhibiting the enzyme. | 1. Calculate the initial velocity from the earliest time points of the reaction. 2. If possible, use a lower enzyme concentration to reduce the rate of product formation. 3. Consider using an alternative substrate that produces a non-inhibitory product.[6] |
| The reaction rate increases at higher substrate concentrations more than predicted by Michaelis-Menten kinetics. | Substrate Activation: The substrate may be binding to an allosteric site on the enzyme, increasing its activity. | 1. Perform the assay at a range of substrate concentrations to identify the optimal concentration that avoids substrate activation. 2. Fit the data to a substrate activation kinetic model to determine the kinetic parameters. |
| The reaction rate is lower than expected or there is no reaction. | Enzyme Inactivity: The enzyme may have denatured or is not active under the assay conditions. | 1. Verify the storage conditions and age of the enzyme. 2. Check the pH and ionic strength of the assay buffer to ensure they are optimal for the enzyme. 3. Confirm that no inhibitors are present in the sample or reagents. |
| High background signal in the absence of the enzyme. | Substrate Instability: The this compound may be hydrolyzing spontaneously. | 1. Prepare fresh substrate solution for each experiment. 2. Ensure the pH of the assay buffer is not causing spontaneous hydrolysis. 3. Always subtract the rate of the no-enzyme control from the sample readings. |
Quantitative Data
The following tables summarize key quantitative data for enzymes that can be assayed using this compound and similar substrates. Note that kinetic parameters can vary depending on the specific experimental conditions.
Table 1: Michaelis-Menten Constants (Km) and Maximum Velocity (Vmax) for Similar Substrates
| Enzyme | Substrate | Km | Vmax (or kcat) | pH | Temperature (°C) | Reference |
| Bovine Trypsin | Nα-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide | 1.56 x 10⁻⁵ M | 0.081 s⁻¹ (kcat) | 8.2 | N/A | [7] |
| Chum Salmon Trypsin | Bz-L-Arg-pNA (BAPA) | 0.08 - 0.19 mM | 0.57 - 1.15 s⁻¹ (kcat) | N/A | 5-35 | [8] |
Table 2: Optimal Assay Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.5 - 8.2 | The optimal pH can vary between enzymes. It is recommended to determine the optimal pH for your specific enzyme and conditions.[2][7] |
| Temperature | 25 - 37 °C | Enzyme activity is highly dependent on temperature. Ensure a constant temperature is maintained throughout the assay.[2] |
| Substrate Concentration | 0.1 - 1.0 mM | The optimal concentration should be determined experimentally. Higher concentrations may lead to substrate activation or inhibition.[2][7] |
| Wavelength for pNA detection | 405 nm | The maximum absorbance of p-nitroaniline.[4] |
Experimental Protocols
Protocol 1: General Assay for Serine Protease Activity
This protocol provides a general procedure for measuring the activity of a serine protease, such as trypsin or plasma kallikrein, using this compound.
Materials:
-
This compound substrate
-
Purified enzyme (e.g., trypsin, plasma kallikrein)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Prepare a p-nitroaniline (pNA) standard curve:
-
Prepare a series of known concentrations of pNA in the assay buffer.
-
Measure the absorbance of each standard at 405 nm.
-
Plot the absorbance versus the pNA concentration to create a standard curve. This will be used to convert the change in absorbance over time to the rate of product formation.
-
-
Prepare the substrate solution:
-
Dissolve this compound in the assay buffer to the desired final concentration (e.g., 1 mM). It may be necessary to first dissolve the substrate in a small amount of a suitable organic solvent like DMSO before diluting it in the assay buffer.
-
-
Prepare the enzyme solution:
-
Prepare a stock solution of the enzyme in the assay buffer. The final concentration in the assay should be determined empirically to ensure a linear reaction rate for the desired duration.
-
-
Set up the assay:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Enzyme solution
-
-
Include a "no-enzyme" control well containing only the assay buffer and substrate solution.
-
Include a "no-substrate" control well containing only the assay buffer and enzyme solution.
-
-
Initiate the reaction:
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Add the substrate solution to each well to start the reaction.
-
Mix the contents of the wells thoroughly.
-
-
Measure the absorbance:
-
Immediately begin measuring the absorbance at 405 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).
-
-
Calculate the enzyme activity:
-
Plot the absorbance versus time for each sample.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔAbs/min).
-
Subtract the rate of the no-enzyme control from the sample rates.
-
Use the pNA standard curve to convert the V₀ from ΔAbs/min to µmol/min.
-
Calculate the specific activity of the enzyme (µmol/min/mg of enzyme).
-
Visualizations
Signaling Pathway: The Kallikrein-Kinin System
Caption: The Kallikrein-Kinin System and the role of Bz-Pro-Phe-Arg-pNA assay.
Experimental Workflow: Serine Protease Inhibitor Screening
Caption: A typical workflow for screening serine protease inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Virtual Screening of Transmembrane Serine Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Kinetics of hydrolysis of Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Bz-Pro-Phe-Arg-pNA Hydrochloride-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bz-Pro-Phe-Arg-pNA hydrochloride-based assays. The information is designed to help improve assay sensitivity and address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What is this compound and what is it used for?
This compound is a synthetic chromogenic substrate used to measure the activity of certain proteases, particularly trypsin-like serine proteases.[1] The substrate consists of a peptide sequence (Pro-Phe-Arg) that is recognized and cleaved by the target protease. This cleavage releases p-nitroaniline (pNA), a yellow-colored product that can be quantified by measuring its absorbance at approximately 405 nm. The rate of pNA release is directly proportional to the enzyme's activity. A variation of this substrate, D-Pro-Phe-Arg-pNA, is a specific colorimetric substrate for plasma kallikrein.[2]
FAQ 2: My assay signal is too low. How can I increase the sensitivity?
Low signal is a common issue that can be addressed by optimizing several assay parameters:
-
Increase Incubation Time: For enzymes with very low activity, a longer incubation period (e.g., 30 minutes or more) may be necessary to generate a sufficient signal.[3]
-
Optimize Enzyme and Substrate Concentrations: The rate of the reaction is dependent on both enzyme and substrate concentrations. It is crucial to determine the optimal concentrations through titration experiments. While higher substrate concentrations can increase the reaction rate, excessively high concentrations can lead to substrate inhibition.
-
Adjust pH and Temperature: Most proteases have an optimal pH and temperature at which they exhibit maximum activity. The assay buffer should be optimized for the specific protease being studied. For many proteases, a physiological pH of around 7.5 is a good starting point.
-
Use a More Sensitive Substrate: If optimizing the assay conditions is insufficient, consider using a fluorogenic substrate. Fluorogenic substrates, such as those releasing 7-amino-4-carbamoylmethylcoumarin (ACC) or 7-amino-4-methylcoumarin (B1665955) (AMC), offer significantly higher sensitivity, allowing for the detection of much lower enzyme concentrations.[4][5] The ACC fluorophore, for instance, has an approximately 2.8-fold higher fluorescence yield than AMC.[5]
Troubleshooting Guide: Low Signal
| Potential Cause | Recommended Solution |
| Insufficient enzyme activity | Increase the concentration of the enzyme in the reaction. |
| Suboptimal assay conditions | Titrate pH, temperature, and buffer components to find the optimal conditions for your specific protease. |
| Short incubation time | Increase the incubation time to allow for more product formation. |
| Inaccurate wavelength reading | Ensure the spectrophotometer is set to read absorbance at 405 nm for pNA. |
| Degraded enzyme or substrate | Use fresh or properly stored reagents. Avoid repeated freeze-thaw cycles. |
FAQ 3: I'm observing high background absorbance. What could be the cause?
High background can obscure the signal from the enzymatic reaction. Here are some common causes and solutions:
-
Substrate Auto-hydrolysis: The substrate may spontaneously hydrolyze, releasing pNA and causing a high background signal. This can be checked by running a "substrate only" control (without the enzyme). If auto-hydrolysis is significant, consider preparing the substrate solution fresh before each experiment.
-
Contaminating Proteases: The sample itself or the reagents may be contaminated with other proteases that can cleave the substrate. Ensure all reagents and labware are clean.
-
Interfering Substances in the Sample: Components in your test sample may absorb light at 405 nm. To account for this, always run a "sample only" control (sample without the enzyme or substrate) and subtract this background absorbance from your measurements.
Troubleshooting Guide: High Background
| Potential Cause | Recommended Solution |
| Spontaneous substrate hydrolysis | Prepare substrate solution fresh. Run a "substrate only" control. |
| Contamination with other proteases | Use high-purity reagents and ensure clean labware. |
| Sample interferes with absorbance reading | Run a "sample only" control and subtract the background. |
| Light scattering from particulate matter | Centrifuge samples to remove any precipitates before measuring absorbance. |
FAQ 4: My results are not reproducible. What can I do to improve consistency?
Poor reproducibility can arise from several sources. Adhering to best practices can significantly improve the consistency of your results:
-
Consistent Pipetting Technique: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and pre-wet the tips.
-
Temperature Control: Maintain a constant temperature throughout the assay, as enzyme activity is highly temperature-dependent. Use a water bath or a temperature-controlled plate reader.
-
Reagent Stability: Store enzymes and substrates according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Storing enzyme solutions in a refrigerator is often preferable to freezing.[3]
-
Thorough Mixing: Ensure all components are thoroughly mixed at the start of the reaction.
-
Use of Standards: Including standards in each set of assays can help to account for variability between experiments.[3]
Experimental Protocols
General Protocol for a Bz-Pro-Phe-Arg-pNA-Based Protease Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for the protease of interest (e.g., 50 mM Tris-HCl, pH 8.0).
-
Enzyme Solution: Prepare a stock solution of the protease in the assay buffer. Dilute to the desired working concentration just before use.
-
Substrate Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Dilute to the desired working concentration in the assay buffer just before use.
-
-
Assay Procedure:
-
Add the assay buffer to each well of a 96-well plate.
-
Add the enzyme solution to the appropriate wells.
-
Include a "no enzyme" control (buffer only) to measure background from substrate auto-hydrolysis.
-
Pre-incubate the plate at the desired temperature for 5-10 minutes.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Mix thoroughly.
-
Measure the absorbance at 405 nm at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay).
-
-
Data Analysis:
-
Subtract the background absorbance (from the "no enzyme" control) from all readings.
-
For a kinetic assay, determine the initial reaction rate (V₀) by plotting absorbance versus time and calculating the slope of the linear portion of the curve.
-
For an endpoint assay, the final absorbance reading is proportional to the total enzyme activity during the incubation period.
-
Visualizations
Caption: Principle of the chromogenic protease assay.
Caption: A typical workflow for a protease assay.
Caption: A flowchart for troubleshooting common assay issues.
References
Interference of common lab reagents with Bz-Pro-Phe-Arg-pNA assay
Welcome to the technical support center for the Bz-Pro-Phe-Arg-pNA chromogenic assay. This guide provides troubleshooting advice and frequently asked questions to help you identify and resolve potential interference from common laboratory reagents.
Frequently Asked Questions (FAQs)
Q1: What is the Bz-Pro-Phe-Arg-pNA assay and what is it used for?
The Bz-Pro-Phe-Arg-pNA (Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide) assay is a colorimetric method used to measure the activity of certain serine proteases. The substrate is cleaved by enzymes such as plasma kallikrein, trypsin, and thrombin, releasing p-nitroanilide (pNA).[1] The amount of pNA released, which has a yellow color, is quantified by measuring its absorbance at 405 nm, providing a direct measure of enzyme activity.
Q2: My assay is showing lower/higher than expected activity. What are some common causes of interference?
Deviations from expected enzyme activity can be caused by a variety of factors. Common sources of interference include:
-
pH of the reaction buffer: Enzyme activity is highly dependent on pH.
-
Presence of organic solvents: Solvents like DMSO, often used to dissolve test compounds, can directly affect enzyme stability and activity.
-
Chelating agents: Reagents like EDTA can inhibit metalloproteases, and while the primary targets of this assay are serine proteases, crude samples may contain metalloproteases that could interfere.
-
Contaminating proteases or inhibitors: Your sample or reagents may contain endogenous proteases or inhibitors that can affect the assay results.
Q3: Can the buffer system I'm using affect the assay outcome?
Yes, the choice and concentration of the buffer are critical. It is essential to use a buffer system that maintains the optimal pH for the specific enzyme you are assaying. For instance, plasma kallikrein activity using a similar substrate has been measured in Tris buffer at pH 7.5.[2] Trypsin has an optimal pH of around 8.0.[3] Using a buffer outside the optimal range can lead to reduced enzyme activity. High concentrations of certain buffer components may also have an inhibitory effect.
Troubleshooting Guide
Issue 1: Inconsistent or Non-Reproducible Results
If you are observing high variability between replicate wells or experiments, consider the following potential causes and solutions.
| Potential Cause | Recommended Troubleshooting Steps |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing in each well. |
| Temperature Fluctuations | Pre-warm all reagents and plates to the assay temperature (e.g., 37°C). Use a temperature-controlled plate reader. |
| Reagent Instability | Prepare fresh reagents before each experiment. Avoid repeated freeze-thaw cycles of enzyme and substrate solutions. Store stock solutions at the recommended temperature, typically -20°C or -80°C. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with buffer or water to create a humidified environment. |
Issue 2: Lower Than Expected Enzyme Activity
A decrease in the expected signal can indicate the presence of an inhibitor or suboptimal assay conditions.
| Potential Cause | Recommended Troubleshooting Steps |
| Suboptimal pH | Verify the pH of your final reaction mixture. The optimal pH for trypsin is around 8.0, while plasma kallikrein is often assayed at pH 7.5.[2][3] |
| Presence of Protease Inhibitors | Ensure that your sample preparation does not include known serine protease inhibitors (e.g., PMSF, aprotinin) unless they are part of the experimental design. |
| Interference from Organic Solvents (e.g., DMSO) | High concentrations of DMSO can inhibit enzyme activity. It is recommended to keep the final DMSO concentration below 1% (v/v). Some studies have shown that DMSO concentrations of 20% or higher can lead to irreversible enzyme inactivation.[4] |
| Chelating Agents (e.g., EDTA) | While the primary targets are serine proteases, if your sample is crude, it may contain metalloproteases. EDTA is a strong inhibitor of metalloproteases and its presence could affect the overall proteolytic activity in the sample. |
Issue 3: Higher Than Expected Enzyme Activity
An unexpectedly high signal could be due to contamination or non-enzymatic substrate degradation.
| Potential Cause | Recommended Troubleshooting Steps |
| Contaminating Proteases | Ensure all reagents and labware are free from contaminating proteases. Use sterile, disposable plasticware. |
| Non-Enzymatic Substrate Hydrolysis | Run a control reaction without the enzyme to measure the rate of spontaneous substrate degradation. This is particularly important if the assay is run at a non-optimal pH or for an extended period. |
| Enhancing Effect of Solvents | While often inhibitory, low concentrations of some organic solvents can occasionally enhance enzyme activity. If using a solvent, run a vehicle control to assess its effect. |
Quantitative Data on Common Interferences
The following tables summarize the effects of common laboratory reagents on protease activity. Note that the specific effect can be enzyme and concentration-dependent.
Table 1: Effect of DMSO on Protease Activity
| DMSO Concentration | Observed Effect | Enzyme(s) | Reference |
| 0.5% | Inhibition of platelet aggregation | Platelets (indirectly related to thrombin activity) | [5] |
| 2% | Reduced thrombin-induced platelet aggregation | Platelets, Thrombin | [6] |
| ≤ 20% | Reversible inactivation of glutamate (B1630785) dehydrogenase | Glutamate Dehydrogenase | [4] |
| ≥ 20% | Irreversible inactivation | β-glucuronidase, Glutamate Dehydrogenase | [4] |
Table 2: Influence of pH on Enzyme Activity
| pH | Enzyme | Effect | Reference |
| 7.5 | Plasma Kallikrein | Optimal for activity with a similar chromogenic substrate. | [2] |
| 8.0 | Trypsin | Optimal for binding to inhibitors, suggesting high activity. | [3] |
| < 7.0 or > 9.0 | Trypsin | Reduced activity. |
Experimental Protocols
Standard Bz-Pro-Phe-Arg-pNA Assay Protocol
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, pH 7.5-8.0, containing 100 mM NaCl.
-
Enzyme Solution: Prepare a stock solution of the protease (e.g., trypsin, plasma kallikrein) in assay buffer. The final concentration will depend on the specific activity of the enzyme and should be determined empirically to yield a linear reaction rate.
-
Substrate Solution: Prepare a stock solution of Bz-Pro-Phe-Arg-pNA in a suitable solvent (e.g., DMSO or water). The final concentration in the assay is typically in the range of 0.1 to 1 mM.
-
Test Compound/Inhibitor: Dissolve the test compound in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of the test compound or vehicle control (e.g., DMSO) to the appropriate wells.
-
Add 20 µL of the enzyme solution to each well and mix gently.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately measure the absorbance at 405 nm in a kinetic mode for 15-30 minutes, taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Calculate the reaction rate (V) as the change in absorbance per unit time (ΔAbs/min).
-
For inhibitor studies, plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visual Troubleshooting Guides
The following diagrams illustrate key experimental workflows for troubleshooting common issues in the Bz-Pro-Phe-Arg-pNA assay.
Caption: Troubleshooting workflow for the Bz-Pro-Phe-Arg-pNA assay.
Caption: Workflow to test for solvent interference.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trypsin Inhibitors [sigmaaldrich.com]
- 4. Effects of dimethyl sulfoxide on subunit proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zpth.ch [zpth.ch]
- 6. Toxic effects of dimethyl sulfoxide on red blood cells, platelets, and vascular endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Bz-Pro-Phe-Arg-pNA hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Bz-Pro-Phe-Arg-pNA hydrochloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
For long-term storage, the lyophilized powder of this compound should be stored at -20°C. A similar chromogenic substrate, D-Pro-Phe-Arg-pNA, has been shown to be stable for at least 4 years under these conditions, suggesting excellent long-term stability for the solid form of this compound.[1]
Q2: What is the recommended solvent for dissolving this compound?
Methanol is a suitable solvent, with a solubility of up to 25 mg/mL. For aqueous buffers, it is advisable to first dissolve the peptide in a minimal amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and then dilute it to the final concentration with the desired aqueous buffer. This technique helps to prevent precipitation of the substrate in the aqueous solution.
Q3: How should I prepare and store stock solutions of this compound?
To ensure the stability of your stock solution, it is best practice to prepare aliquots in single-use volumes and store them at -20°C or -80°C for long-term storage.[2] This approach minimizes the detrimental effects of repeated freeze-thaw cycles.[2][3] For short-term use (a few days), solutions can be stored at 4°C, but this is generally not recommended due to the risk of degradation and microbial growth.[2]
Q4: What is the impact of repeated freeze-thaw cycles on the stability of the substrate solution?
Repeated freeze-thaw cycles can significantly compromise the stability of the peptide substrate.[2][3] The formation of ice crystals can lead to peptide aggregation, and temperature fluctuations can accelerate chemical degradation pathways such as hydrolysis and oxidation.[2] Furthermore, the pH of some buffer systems, like phosphate (B84403) buffers, can shift upon freezing, potentially affecting the stability of the peptide.[3]
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in enzyme assays.
Issue 1: High Background Signal in the Assay
Possible Causes:
-
Substrate Instability: The substrate may be degrading spontaneously in the assay buffer, leading to the release of p-nitroaniline (pNA) independent of enzyme activity.
-
Contaminated Reagents: The buffer or other assay components may be contaminated with substances that absorb at 405 nm.
Troubleshooting Steps:
-
Assess Substrate Stability: Incubate the substrate in the assay buffer without the enzyme and monitor the absorbance at 405 nm over time. A significant increase in absorbance indicates substrate instability.
-
Use High-Purity Reagents: Ensure that all reagents, including the buffer and water, are of high purity and free from contaminants.
-
Optimize Buffer Conditions: If substrate instability is observed, consider adjusting the pH of the assay buffer. Peptide stability is often pH-dependent.
Issue 2: Low or No Signal (Low Enzyme Activity)
Possible Causes:
-
Degraded Substrate: The substrate may have degraded due to improper storage or handling.
-
Inactive Enzyme: The enzyme may have lost its activity.
-
Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme.
Troubleshooting Steps:
-
Verify Substrate Integrity: If possible, test the substrate with a fresh, known active enzyme sample.
-
Confirm Enzyme Activity: Use a positive control or an alternative assay to confirm the activity of your enzyme stock.
-
Optimize Assay Conditions: Systematically vary the pH, temperature, and buffer components to find the optimal conditions for your enzyme-assay system.
Issue 3: Precipitation of the Substrate in the Assay Well
Possible Causes:
-
Low Solubility: The substrate may have limited solubility in the aqueous assay buffer.
-
Inappropriate Solvent: The initial solvent used to dissolve the substrate may not be compatible with the assay buffer.
Troubleshooting Steps:
-
Use a Co-solvent: Dissolve the substrate in a small volume of an organic solvent like DMSO before diluting it into the aqueous assay buffer. Ensure the final concentration of the organic solvent does not inhibit the enzyme.
-
Sonication: Gently sonicate the substrate solution to aid in dissolution.
-
Adjust Buffer Composition: In some cases, modifying the buffer composition or adding non-ionic detergents (ensure they don't inhibit the enzyme) can improve solubility.
Stability and Storage Conditions Summary
| Parameter | Solid (Lyophilized Powder) | In Solution |
| Storage Temperature | -20°C (long-term) | -20°C or -80°C (aliquoted for long-term) |
| Recommended Duration | Potentially ≥ 4 years[1] | Minimize storage time; use freshly prepared or properly stored aliquots |
| Solvents | N/A | Methanol (up to 25 mg/mL), DMSO, DMF (for stock solutions) |
| Key Considerations | Protect from moisture. | Avoid repeated freeze-thaw cycles. Protect from light. Use appropriate buffers. |
Experimental Protocols
Protocol for Assessing Solution Stability of this compound
This protocol outlines a general method for determining the stability of this compound in a specific buffer.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve the powder in a minimal volume of DMSO to create a concentrated stock solution.
-
-
Preparation of Test Solutions:
-
Dilute the stock solution to the desired final concentration in the test buffer (e.g., Tris-HCl, pH 8.0).
-
Prepare multiple identical aliquots of the test solution.
-
-
Incubation:
-
Store the aliquots under different conditions to be tested (e.g., 4°C, 25°C, 37°C, and protected from light vs. exposed to light).
-
-
Sampling and Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each condition.
-
Measure the absorbance of the solution at 405 nm using a spectrophotometer. An increase in absorbance indicates the spontaneous release of pNA, signifying degradation.
-
For a more detailed analysis, use High-Performance Liquid Chromatography (HPLC) to separate the intact substrate from its degradation products and quantify the remaining percentage of the intact substrate over time.
-
Visualizations
References
Technical Support Center: Troubleshooting Low Enzyme Activity with Bz-Pro-Phe-Arg-pNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low enzyme activity in assays utilizing the chromogenic substrate Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide hydrochloride (Bz-Pro-Phe-Arg-pNA).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no enzyme activity in my assay?
Low or absent enzyme activity can stem from several factors, ranging from suboptimal assay conditions to issues with the reagents themselves. The primary areas to investigate are:
-
Incorrect Assay Conditions: The pH, temperature, and ionic strength of the assay buffer must be optimal for the specific enzyme being studied.
-
Substrate-Related Issues: The concentration of Bz-Pro-Phe-Arg-pNA may be too low, or the substrate may have degraded due to improper storage or handling.
-
Enzyme Inactivity: The enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors in the sample.
-
Contaminating Substances: Components in your sample or buffer, such as EDTA or high concentrations of certain detergents, can interfere with the assay.[1]
Q2: My no-enzyme control shows a high background signal. What could be the cause?
A high background signal in the absence of your enzyme is typically due to the spontaneous breakdown of the substrate (autohydrolysis) or contamination.
-
Substrate Instability: Bz-Pro-Phe-Arg-pNA may be unstable under your specific assay conditions (e.g., non-optimal pH or high temperature), leading to the release of p-nitroaniline independent of enzyme activity.
-
Reagent Contamination: The buffer, substrate solution, or other reagents may be contaminated with other proteases that can cleave the substrate.
To troubleshoot this, you can test the stability of the substrate in the assay buffer over time at the experimental temperature.[2]
Q3: How can I be sure my enzyme is active?
To confirm that your enzyme is active, it is essential to run a positive control with a known substrate and under optimal conditions. If the positive control also shows low activity, the issue likely lies with the enzyme itself. Ensure that the enzyme has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.
Q4: What is the optimal wavelength for measuring the product of the Bz-Pro-Phe-Arg-pNA reaction?
The cleavage of Bz-Pro-Phe-Arg-pNA by a protease releases p-nitroaniline (pNA). The rate of this release should be measured photometrically at 405 nm.[3][4]
Troubleshooting Guide
Issue 1: Low Signal or Low Enzyme Activity
This is one of the most common issues encountered. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Suboptimal Assay Conditions | Verify that the assay buffer pH is optimal for your enzyme. For plasma kallikrein, a pH of 7.5-7.8 is often used.[3][4] Ensure the reaction is performed at the optimal temperature for your enzyme (e.g., 37°C).[4] Check the ionic strength of the buffer; adjust with NaCl if necessary. |
| Incorrect Substrate Concentration | The substrate concentration may be too low. While the optimal concentration should be determined empirically, a starting point for similar substrates like S-2302 is around 0.54 mmol/L.[4] Perform a substrate titration to find the optimal concentration for your specific enzyme. |
| Inactive Enzyme | Use a fresh aliquot of the enzyme. Avoid repeated freeze-thaw cycles. Run a positive control with a known active enzyme to validate the assay setup. |
| Presence of Inhibitors | If your sample contains potential inhibitors (e.g., EDTA, high salt concentrations), consider diluting the sample or removing the inhibitor through dialysis or desalting.[5] |
| Short Incubation Time | Increase the incubation time to allow for more product formation, ensuring that the reaction remains in the linear range. |
Issue 2: High Background Signal
A high background can mask the true enzyme activity. The following table provides guidance on how to address this issue.
| Potential Cause | Recommended Solution |
| Substrate Autohydrolysis | Lower the reaction pH or temperature to reduce the rate of spontaneous substrate breakdown.[2] Test the substrate stability by incubating it in the assay buffer without the enzyme and measuring the absorbance at 405 nm over time.[2] |
| Contaminated Reagents | Use fresh, high-purity water and reagents to prepare buffers. Filter-sterilize buffers to remove any microbial contamination that could introduce proteases. |
| Sample Contains Other Proteases | If your sample is a complex mixture like plasma, it may contain other proteases that can cleave Bz-Pro-Phe-Arg-pNA.[3] Consider adding specific inhibitors for the contaminating proteases, if known. |
Experimental Protocols
Standard Protocol for Plasma Kallikrein Activity Assay
This protocol is adapted from methods for similar chromogenic substrates and serves as a starting point for assays with Bz-Pro-Phe-Arg-pNA.
Materials:
-
Assay Buffer: Tris buffer (e.g., 50 mM), pH 7.5 at 37°C.[4]
-
Substrate Stock Solution: Prepare a stock solution of Bz-Pro-Phe-Arg-pNA in sterile, nuclease-free water. The exact concentration will depend on the desired final concentration in the assay.
-
Enzyme Solution: Purified plasma kallikrein or plasma sample containing the enzyme.
-
Stop Solution: Acetic acid (e.g., 20-50%).
-
Microplate Reader: Capable of measuring absorbance at 405 nm.
Procedure:
-
Prepare Reagents: Bring all reagents to the assay temperature (e.g., 37°C).
-
Set up the Reaction: In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Enzyme solution or sample
-
-
Pre-incubate: Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add the Bz-Pro-Phe-Arg-pNA substrate solution to each well to start the reaction.
-
Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 10-60 minutes). The optimal time should be determined to ensure the reaction is in the linear range.
-
Stop the Reaction (Optional): If performing an endpoint assay, add the stop solution to each well.
-
Measure Absorbance: Read the absorbance at 405 nm using a microplate reader. For kinetic assays, measure the change in absorbance over time.[4]
-
Controls:
-
No-Enzyme Control: Replace the enzyme solution with an equal volume of assay buffer to measure substrate autohydrolysis.
-
Sample Blank: For complex samples, a blank can be prepared by adding the reagents in reverse order with the stop solution added first.[3]
-
Visualizations
Troubleshooting Workflow for Low Enzyme Activity
Caption: A flowchart for systematically troubleshooting low enzyme activity.
Simplified Contact Activation Pathway
Bz-Pro-Phe-Arg-pNA is a substrate for plasma kallikrein, a key enzyme in the contact activation pathway of coagulation.
Caption: The role of plasma kallikrein in the contact activation pathway and cleavage of Bz-Pro-Phe-Arg-pNA.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 4. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - IN [thermofisher.com]
Technical Support Center: Correcting for Substrate Depletion in Kinetic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to substrate depletion in kinetic assays.
Frequently Asked Questions (FAQs)
Q1: What is substrate depletion and how does it affect my kinetic assay?
A: Substrate depletion occurs when a significant portion of the substrate is consumed during the course of an enzymatic reaction. This leads to a decrease in the reaction rate over time, causing the progress curve (product formation vs. time) to become non-linear.[1][2][3] If not accounted for, this can lead to an underestimation of the initial reaction velocity and inaccurate determination of kinetic parameters like K_m and V_max.[4]
Q2: How can I determine if substrate depletion is occurring in my assay?
A: A key indicator of substrate depletion is a non-linear progress curve, where the rate of product formation slows down over time.[3] As a general rule of thumb, if more than 10-15% of the initial substrate is consumed during the measurement period, substrate depletion is likely affecting your results.[5] You can monitor substrate consumption directly or observe the shape of the product formation curve. A continuously decreasing slope is a hallmark of substrate depletion.
Q3: What is the difference between initial rate analysis and progress curve analysis?
A: Initial rate analysis focuses on the linear, initial phase of the reaction where substrate depletion is minimal (typically less than 10% of substrate consumed).[2] In contrast, progress curve analysis utilizes the entire time-course of the reaction, from start to finish, and fits this data to an integrated rate equation to determine kinetic parameters.[4][6] This allows for the accurate determination of kinetic parameters even when significant substrate depletion occurs.
Q4: When should I use progress curve analysis instead of initial rate analysis?
A: Progress curve analysis is particularly useful in the following scenarios:
-
When substrate depletion is unavoidable due to experimental constraints (e.g., high enzyme activity, low substrate solubility).
-
When you want to obtain more information from a single experiment, as a single progress curve can yield both K_m and V_max.[7]
-
When studying enzymes with high affinity for their substrates (low K_m), as maintaining initial rate conditions can be challenging.
-
When investigating product inhibition, as the effect of product accumulation is captured in the full progress curve.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Non-linear progress curve | Substrate Depletion: The concentration of the substrate is decreasing significantly over the course of the assay. | 1. Reduce Enzyme Concentration: Lower the enzyme concentration to slow down the reaction rate. 2. Increase Initial Substrate Concentration: If possible, increase the starting concentration of the substrate. 3. Use Progress Curve Analysis: If the above are not feasible, analyze the entire progress curve using an integrated rate equation.[6] |
| Product Inhibition: The product of the reaction is inhibiting the enzyme. | 1. Monitor Product Formation: Measure product concentration over time. 2. Use Progress Curve Analysis with a Product Inhibition Model: Fit the data to an integrated rate equation that includes a term for product inhibition.[2] | |
| Enzyme Instability: The enzyme is losing activity over the course of the assay. | 1. Perform a Control Experiment: Incubate the enzyme under assay conditions without the substrate to check for time-dependent inactivation. 2. Reduce Incubation Time: Shorten the duration of the assay. 3. Include Stabilizing Agents: Add agents like glycerol (B35011) or BSA to the assay buffer. | |
| Inaccurate K_m and V_max values | Using Initial Rate Analysis with Significant Substrate Depletion: The initial linear phase is very short, leading to an underestimation of the true initial velocity. | 1. Quantify Substrate Consumption: Ensure less than 10-15% of the substrate is consumed during the "initial rate" period. 2. Switch to Progress Curve Analysis: This method is more robust when substrate depletion is significant.[4] |
| Incorrect Data Analysis: Using a linear regression on a non-linear progress curve. | 1. Use Non-Linear Regression Software: Fit the progress curve data to the appropriate integrated Michaelis-Menten equation using software like GraphPad Prism, R, or Python libraries.[8] | |
| Difficulty in fitting progress curve data | Inappropriate Kinetic Model: The chosen integrated rate equation does not accurately describe the reaction mechanism (e.g., does not account for reversibility or product inhibition). | 1. Test Different Models: Compare the goodness-of-fit of different kinetic models to your data. 2. Consult Literature: Check for known kinetic mechanisms for your enzyme or similar enzymes. |
| Poor Quality Data: High noise-to-signal ratio or insufficient data points. | 1. Optimize Assay Conditions: Improve signal by adjusting buffer composition, temperature, or detection method. 2. Increase Data Sampling Frequency: Collect more data points throughout the reaction time course. |
Data Presentation: Comparison of Kinetic Parameters
The following table summarizes a comparison of kinetic parameters determined using initial rate analysis versus progress curve analysis from a simulated dataset, illustrating the potential discrepancies when substrate depletion is not properly addressed.
| Method of Analysis | K_m (μM) | V_max (μM/min) | Conditions |
| Initial Rate Analysis (Corrected) | 10.2 ± 0.8 | 5.1 ± 0.2 | <10% substrate depletion |
| Initial Rate Analysis (Uncorrected) | 15.8 ± 1.5 | 4.2 ± 0.3 | 50% substrate depletion |
| Progress Curve Analysis | 10.5 ± 0.6 | 5.0 ± 0.1 | 0-90% substrate depletion |
Data is simulated for illustrative purposes and reflects trends observed in kinetic studies.[9][10]
Experimental Protocols
Protocol 1: Monitoring the Complete Reaction Time-Course
This protocol describes how to set up and monitor an enzyme-catalyzed reaction to generate a full progress curve suitable for analysis when substrate depletion is expected.
Materials:
-
Purified enzyme stock solution
-
Substrate stock solution
-
Assay buffer
-
Microplate reader or spectrophotometer capable of kinetic measurements
-
96-well microplates (or cuvettes)
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a series of substrate dilutions in assay buffer at concentrations spanning from below to above the expected K_m.
-
Prepare a working solution of the enzyme in assay buffer. The concentration should be chosen to allow the reaction to proceed to near completion within a reasonable timeframe (e.g., 30-60 minutes).
-
-
Set up the Assay:
-
Add a fixed volume of each substrate dilution to multiple wells of the microplate.
-
Include control wells:
-
No-enzyme control: Substrate and assay buffer only.
-
No-substrate control: Enzyme and assay buffer only.
-
-
Pre-incubate the plate at the desired assay temperature for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add a small volume of the enzyme working solution to each well to start the reaction. Mix gently but thoroughly.
-
-
Data Acquisition:
-
Immediately place the microplate in the reader and begin recording the signal (e.g., absorbance, fluorescence) at regular intervals. The frequency of reading should be high enough to accurately capture the shape of the progress curve.
-
Continue data collection until the reaction has reached a plateau (i.e., no further change in signal is observed), indicating that the substrate has been fully consumed.[11][12]
-
Protocol 2: Data Analysis using Progress Curve Fitting
This protocol outlines the steps for analyzing the collected time-course data to determine kinetic parameters.
Software:
-
Non-linear regression software (e.g., GraphPad Prism, R, Python with SciPy)
Procedure:
-
Data Preparation:
-
Subtract the background signal (from the no-enzyme or no-substrate control) from the raw data for each time point.
-
Convert the signal (e.g., absorbance) to product concentration using a standard curve or the molar extinction coefficient of the product.
-
-
Select the Kinetic Model:
-
For a simple, irreversible Michaelis-Menten reaction, the integrated rate equation is: t = (K_m / V_max) * ln([S]₀ / ([S]₀ - [P])) + [P] / V_max where:
-
t is time
-
K_m is the Michaelis constant
-
V_max is the maximum reaction velocity
-
[S]₀ is the initial substrate concentration
-
[P] is the product concentration at time t
-
-
-
Perform Non-Linear Regression:
-
Input your time-course data (time vs. product concentration) into the software.
-
Select the appropriate integrated rate equation as the model for fitting.
-
The software will then iteratively adjust the values of K_m and V_max to find the best fit of the equation to your experimental data.[8]
-
-
Evaluate the Fit:
-
Examine the goodness-of-fit parameters provided by the software (e.g., R-squared, standard errors of the parameters).
-
Visually inspect the fitted curve to ensure it accurately describes the experimental data points.
-
Visualizations
Caption: Enzyme-catalyzed reaction pathway.
Caption: Experimental workflow for kinetic analysis.
Caption: Comparison of correction methods.
References
- 1. Application of substrate depletion assay for early prediction of nonlinear pharmacokinetics in drug discovery: assessment of nonlinearity of metoprolol, timolol, and propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Time course enzyme kinetics - The Science Snail [sciencesnail.com]
- 3. Importance of Observing the Progress Curve During Enzyme Assay in an Automated Clinical Chemistry Analyzer: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond the Michaelis-Menten equation: Accurate and efficient estimation of enzyme kinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fitting enzyme kinetics data with Solver [protocols.io]
- 6. beilstein-institut.de [beilstein-institut.de]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. graphpad.com [graphpad.com]
- 9. Comparison of various estimation methods for the parameters of Michaelis-Menten equation based on in vitro elimination kinetic simulation data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A theoretical validation of the substrate depletion approach to determining kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Time-course and Kinetics Measurement [nmr.chem.ucsb.edu]
- 12. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
Validation & Comparative
A Comparative Guide to Chromogenic Substrates: Bz-Pro-Phe-Arg-pNA Hydrochloride in Focus
For researchers and professionals in drug development, the selection of an appropriate chromogenic substrate is a critical step in the accurate measurement of serine protease activity. This guide provides a detailed comparison of Bz-Pro-Phe-Arg-pNA hydrochloride with other commonly used chromogenic substrates, supported by experimental data and protocols to aid in your selection process.
Introduction to Chromogenic Protease Assays
Chromogenic assays are a cornerstone of enzyme kinetics, offering a straightforward and sensitive method for detecting protease activity. The fundamental principle involves a synthetic peptide that mimics the enzyme's natural substrate. This peptide is conjugated to a chromophore, most commonly p-nitroaniline (pNA). When the protease cleaves the peptide bond, the pNA is released, resulting in a measurable color change that can be quantified spectrophotometrically at approximately 405 nm. The rate of color development is directly proportional to the enzymatic activity.
Overview of this compound
This compound, also known as Chromozym PK, is a chromogenic substrate primarily recognized for its high sensitivity and specificity towards plasma kallikrein.[1][2] Its peptide sequence, Pro-Phe-Arg, mimics the cleavage site in high-molecular-weight kininogen, the natural substrate of plasma kallikrein. Beyond plasma kallikrein, it also serves as a substrate for trypsin and the cysteine proteinase cruzipain.[1]
Comparative Performance of Chromogenic Substrates
The choice of a chromogenic substrate is dictated by the specific enzyme under investigation and the desired assay characteristics, such as sensitivity and specificity. Below is a comparative summary of this compound and other widely used substrates.
Table 1: Key Characteristics of Common Chromogenic Substrates
| Substrate Name | Peptide Sequence | Primary Target Enzyme |
| Bz-Pro-Phe-Arg-pNA | Bz-Pro-Phe-Arg-pNA | Plasma Kallikrein |
| S-2238 | H-D-Phe-Pip-Arg-pNA | Thrombin |
| S-2251 | H-D-Val-Leu-Lys-pNA | Plasmin |
| S-2222 | Bz-Ile-Glu-Gly-Arg-pNA | Factor Xa |
| S-2765 | Z-D-Arg-Gly-Arg-pNA | Factor Xa |
| S-2366 | pyroGlu-Pro-Arg-pNA | Activated Protein C |
| S-2403 | pyroGlu-Phe-Lys-pNA | Plasmin |
| S-2160 | N-Bz-Phe-Val-Arg-pNA | Thrombin |
Table 2: Comparative Kinetic Data of Chromogenic Substrates
| Substrate | Target Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Bz-Pro-Phe-Arg-pNA | Plasma Kallikrein | 220 | 150 | 6.8 x 10⁵ |
| S-2238 | Thrombin (Bovine) | 9 | 220 | 2.4 x 10⁷ |
| S-2251 | Plasmin | 400 | 20 | 5.0 x 10⁴ |
| S-2222 | Factor Xa | 400 | 100 | 2.5 x 10⁵ |
| S-2403 | Plasmin | 350 | 60 | 1.7 x 10⁵ |
Note: Kinetic constants can vary depending on assay conditions (e.g., pH, temperature, buffer composition). The data presented is a compilation from available literature and should be used for comparative purposes.
Experimental Protocols
A generalized protocol for a chromogenic protease assay is provided below. It is essential to optimize the conditions for each specific enzyme and substrate pair.
General Chromogenic Protease Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of the chromogenic substrate (e.g., 10 mM in DMSO or water).
-
Prepare an assay buffer appropriate for the enzyme of interest (e.g., Tris-HCl, pH 7.5-8.5).
-
Prepare the enzyme solution in the assay buffer to the desired concentration.
-
-
Assay Procedure:
-
Add the assay buffer to the wells of a 96-well microplate.
-
Add the substrate solution to the wells to achieve the final desired concentration.
-
Initiate the reaction by adding the enzyme solution to the wells.
-
Immediately start monitoring the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) using a microplate reader.
-
Incubate the plate at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the rate of the reaction (V) from the linear portion of the absorbance versus time plot.
-
The enzyme activity can be calculated using the Beer-Lambert law, where the extinction coefficient of pNA is known (typically ~10,000 M⁻¹cm⁻¹ at 405 nm).
-
Visualizing Experimental Workflows and Signaling Pathways
Diagram 1: General Experimental Workflow for a Chromogenic Protease Assay
A typical workflow for measuring protease activity using a chromogenic substrate.
Diagram 2: Simplified Kallikrein-Kinin Signaling Pathway
The plasma kallikrein-kinin system, leading to the production of bradykinin.
Conclusion
This compound is a highly effective and specific substrate for the measurement of plasma kallikrein activity. Its performance, when compared to other chromogenic substrates, highlights its suitability for specific applications. The selection of the optimal substrate requires careful consideration of the target enzyme, desired sensitivity, and potential for cross-reactivity. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision for your research and development needs.
References
A Researcher's Guide: Comparing Chromogenic and Fluorogenic Substrates for Protease Assays
For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is paramount. The choice of substrate is a critical determinant of assay sensitivity, specificity, and overall reliability. This guide provides an objective comparison of the traditional chromogenic substrate, Benzoyl-Pro-Phe-Arg-p-nitroanilide (Bz-Pro-Phe-Arg-pNA), with modern fluorogenic alternatives. We will delve into their performance, supported by experimental data, and provide detailed protocols to aid in experimental design.
At a Glance: Chromogenic vs. Fluorogenic Substrates
| Feature | Bz-Pro-Phe-Arg-pNA (Chromogenic) | Fluorogenic Substrates (e.g., AMC, AFC-based) |
| Principle | Enzymatic cleavage releases p-nitroaniline (pNA), a yellow chromophore, measured by absorbance (typically at 405 nm).[1][2] | Enzymatic cleavage releases a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC), leading to an increase in fluorescence.[3] |
| Sensitivity | Generally lower, with detection limits in the nanomolar range. | Generally higher, with detection limits often in the picomolar to nanomolar range.[4] |
| Dynamic Range | Can be limited by the spectrophotometer's linear range. | Typically offers a wider dynamic range. |
| Instrumentation | Standard spectrophotometer or microplate reader capable of absorbance measurements. | Fluorometer or microplate reader with fluorescence capabilities. |
| Interference | Less susceptible to interference from fluorescent compounds in the sample. Can be affected by colored or turbid samples.[5] | Susceptible to interference from fluorescent compounds in the sample and quenching effects.[5] |
| Cost | Generally more cost-effective. | Can be more expensive. |
| Common Enzymes | Kallikrein, Trypsin, Cruzipain, Factor XII.[6] | A wide variety of proteases, with high specificity achievable through peptide sequence modification. |
Performance Comparison: A Deeper Dive
The choice between a chromogenic and a fluorogenic substrate often hinges on the specific requirements of the experiment, particularly the need for sensitivity versus the potential for interference.
Kinetic Parameters
Kinetic constants, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), are crucial for comparing substrate performance. A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The catalytic efficiency (kcat/Km) is a key metric for comparing the specificity of an enzyme for different substrates.
Table 1: Kinetic Constants for Kallikrein Substrates
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Bz-Pro-Phe-Arg-pNA | Human Kallikrein-related Peptidase 2 (KLK2) | 75 ± 2 | 1.23 ± 0.02 | 1.64 x 10⁴ | [7] |
| H-Pro-Phe-Arg-AMC | Human Kallikrein-related Peptidase 2 (KLK2) | 69 ± 3 | 23.42 ± 0.09 | 3.39 x 10⁵ | [7] |
| H-D-Pro-Phe-Arg-pNA (S-2302) | Human Plasma Kallikrein | 200 | - | - | [8] |
| Abz-Phe-Arg-Arg-Pro-EDDnp | Human Plasma Kallikrein | - | - | - | [9] |
Table 2: Kinetic Constants for Trypsin Substrates
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Boc-Gln-Ala-Arg-AMC | Bovine Trypsin | 5.99 | 587.8 | 9.81 x 10⁷ | [10][11] |
| Z-Phe-Arg-AMC | Trypsin | - | - | - | [12] |
| Boc-Val-Pro-Arg-AMC | Thrombin (Trypsin-like) | 21 | 105 | 5 x 10⁶ | [] |
| Nα-Benzoyl-L-arginine ethyl ester (BAEE) | Porcine Pancreatic Trypsin | 1.35 | 10.95 | 8.11 x 10⁵ | [14] |
As the data illustrates, fluorogenic substrates often exhibit a higher catalytic efficiency (kcat/Km) for their target enzymes compared to chromogenic substrates, indicating greater specificity and faster reaction rates. For instance, H-Pro-Phe-Arg-AMC has a significantly higher kcat/Km for KLK2 than Bz-Pro-Phe-Arg-pNA.[7]
Sensitivity
Experimental Protocols
Chromogenic Assay Protocol for Kallikrein-like Activity
This protocol is adapted from methods using H-D-Pro-Phe-Arg-pNA, a close analog of Bz-Pro-Phe-Arg-pNA.[2][15][16]
Materials:
-
H-D-Pro-Phe-Arg-pNA (e.g., S-2302) or Bz-Pro-Phe-Arg-pNA
-
Tris Buffer (e.g., 0.05 M, pH 7.8)
-
Plasma sample
-
Acetic Acid (20%) or Citric Acid (2%) for stopped reaction
-
Spectrophotometer or microplate reader (405 nm)
Procedure:
-
Reagent Preparation:
-
Reconstitute the chromogenic substrate in distilled water to a stock concentration (e.g., 4 mmol/L).[8]
-
Prepare the Tris buffer and adjust the pH to 7.8 at 25°C.
-
-
Sample Preparation:
-
Collect blood in 0.1 M sodium citrate (B86180) (9:1 blood to citrate ratio) and centrifuge at 2000 x g for 20 minutes to obtain plasma.[15][16]
-
Dilute the plasma sample in the Tris buffer.
-
-
Assay:
-
Pre-warm the diluted sample and substrate solution to 37°C.
-
In a microplate well or cuvette, mix the diluted plasma sample with the Tris buffer.
-
Initiate the reaction by adding the chromogenic substrate solution.
-
Incubate at 37°C for a defined period (e.g., 10 minutes).[2]
-
Stop the reaction by adding acetic acid or citric acid.[2][15]
-
-
Measurement:
Fluorogenic Assay Protocol for Trypsin Activity
This protocol is a general guideline for using an AMC-based substrate like Boc-Gln-Ala-Arg-AMC.[7][10]
Materials:
-
Boc-Gln-Ala-Arg-AMC
-
Trypsin Assay Buffer (e.g., 10 mM Tris, 20 mM CaCl₂, pH 7.4)
-
Trypsin-containing sample (e.g., cell lysate)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~450 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare the Trypsin Assay Buffer.
-
-
Sample Preparation:
-
Prepare cell or tissue lysates containing trypsin.
-
Determine the protein concentration of the lysates.
-
-
Assay:
-
In a 96-well black microplate, add the cell lysate (containing a specific amount of protein, e.g., 20 µg) to the Trypsin Assay Buffer to a final volume.[7]
-
Include a "no enzyme" control with only the assay buffer.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
-
Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically at an excitation of ~380 nm and an emission of ~450 nm at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).[17]
-
The rate of increase in fluorescence is proportional to the trypsin activity.
-
Signaling Pathways and Experimental Workflows
Visualizing the context in which these proteases and their substrates operate is crucial for a comprehensive understanding.
References
- 1. Trypsin Activity Assay | Chondrex, Inc. [chondrex.com]
- 2. coachrom.com [coachrom.com]
- 3. Kallikrein Substrate, fluorescent Z-Phe-Arg-AMC - 10 mg, 10 mg | Labscoop [labscoop.com]
- 4. Frontiers | Activity assay based on the immobilized enzyme kallikrein and mass spectrometry [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. endotell.ch [endotell.ch]
- 9. medchemexpress.com [medchemexpress.com]
- 10. jasco-global.com [jasco-global.com]
- 11. benchchem.com [benchchem.com]
- 12. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. A new fluorogenic substrate method for the estimation of kallikrein in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 17. benchchem.com [benchchem.com]
Navigating Protease Specificity: A Comparative Analysis of Bz-Pro-Phe-Arg-pNA Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of protease substrates is paramount for accurate enzymatic assays and the development of targeted therapeutics. This guide provides a comparative analysis of the chromogenic substrate Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide hydrochloride (Bz-Pro-Phe-Arg-pNA), evaluating its cross-reactivity with several key serine proteases.
Bz-Pro-Phe-Arg-pNA is widely recognized as a substrate for plasma kallikrein, an enzyme involved in the kallikrein-kinin system which modulates inflammation, blood pressure, and coagulation. However, its utility can be influenced by its cross-reactivity with other proteases that share similar substrate recognition motifs. This guide presents available experimental data to illuminate the substrate's activity profile across trypsin, thrombin, plasmin, and plasma kallikrein, offering a valuable resource for experimental design and data interpretation.
Comparative Protease Activity with Bz-Pro-Phe-Arg-pNA and Structurally Similar Substrates
| Protease | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Plasma Kallikrein | H-D-Pro-Phe-Arg-pNA | - | 200 - 280 | - |
| Trypsin | Bz-GPA-pNA | 15.6[1] | 0.081[1] | 5,192 |
| Thrombin | Fibrinogen (release of FPA) | 7.2[2] | 84[2] | 1.16 x 10⁷[2] |
| Plasmin | Fibrinogen | 6.5[3] | 7.1[3] | 1.09 x 10⁶[3] |
Note: Data presented is compiled from various sources and may have been obtained under different experimental conditions. Bz-GPA-pNA (Nα-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide) is a substrate for trypsin. Fibrinogen is the natural substrate for thrombin and plasmin; the kinetic parameters for the release of Fibrinopeptide A (FPA) by thrombin are shown. The k_cat_ for plasma kallikrein with H-D-Pro-Phe-Arg-pNA was shown to increase in the presence of fibrinogen fragments.
Experimental Protocols
The determination of protease cross-reactivity with a chromogenic substrate like Bz-Pro-Phe-Arg-pNA typically involves a standardized enzymatic assay. The following protocol outlines a general procedure for assessing protease activity.
General Chromogenic Protease Assay Protocol
Objective: To determine the rate of hydrolysis of a chromogenic substrate by a specific protease.
Materials:
-
Purified proteases (e.g., trypsin, thrombin, plasmin, plasma kallikrein) of known concentration.
-
Chromogenic substrate stock solution (e.g., Bz-Pro-Phe-Arg-pNA dissolved in a suitable solvent like DMSO).
-
Assay buffer (e.g., Tris-HCl, phosphate (B84403) buffer) at the optimal pH for the respective protease.
-
Microplate reader capable of measuring absorbance at 405 nm.
-
96-well microplates.
-
Incubator set to the optimal temperature for the enzyme (typically 37°C).
Procedure:
-
Preparation of Reagents: Prepare working solutions of proteases and the chromogenic substrate in the assay buffer. A range of substrate concentrations is required to determine kinetic parameters.
-
Assay Setup: In a 96-well microplate, add a fixed amount of the protease solution to each well.
-
Initiation of Reaction: To initiate the enzymatic reaction, add the chromogenic substrate solution to the wells containing the protease. The final volume in each well should be constant.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader. Measure the change in absorbance at 405 nm over time. The release of p-nitroaniline from the substrate results in a yellow color, which can be quantified spectrophotometrically.
-
Data Analysis: The initial velocity (V₀) of the reaction is determined from the linear portion of the absorbance versus time curve. By plotting the initial velocities against a range of substrate concentrations, the Michaelis-Menten constant (K_m_) and the maximum velocity (V_max_) can be determined using non-linear regression analysis. The turnover number (k_cat_) can be calculated if the enzyme concentration is known (k_cat_ = V_max_ / [E]).
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflow
To provide a broader context for the roles of these proteases and the experimental approach to studying their activity, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for protease cross-reactivity assay.
The coagulation cascade is a critical physiological process where several of the discussed proteases, including thrombin and plasmin, play pivotal roles.
Caption: Simplified overview of the Coagulation Cascade.
The kallikrein-kinin system is another crucial pathway where Bz-Pro-Phe-Arg-pNA's primary target, plasma kallikrein, is a key player.
Caption: The Kallikrein-Kinin System signaling pathway.
References
- 1. A comparison of the catalytic activities of human plasma kallikreins I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steady state kinetic parameters for the thrombin-catalyzed conversion of human fibrinogen to fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic characteristics of fibrinogen and fibrin hydrolysis by plasmin 1 and 2 and miniplasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Protease Assay Validation: A Comparative Analysis of Bz-Pro-Phe-Arg-pNA Hydrochloride
For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is paramount. This guide provides a comprehensive validation of a new protease assay utilizing the chromogenic substrate Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide hydrochloride (Bz-Pro-Phe-Arg-pNA·HCl). We offer a detailed comparison with established alternative methods, supported by experimental data, to empower informed decisions in your research.
This document delves into the performance of the Bz-Pro-Phe-Arg-pNA assay, presenting its specificity and kinetic parameters. We compare these metrics against alternative chromogenic substrates and other assay methodologies, such as the casein-based protease assay. Detailed experimental protocols are provided to ensure reproducibility, and illustrative diagrams created using Graphviz clarify workflows and reaction mechanisms.
Performance Comparison of Protease Assays
The efficacy of a protease assay is determined by key performance indicators, including the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). A lower Km value signifies a higher affinity of the enzyme for the substrate, while a higher kcat indicates a faster turnover rate. The catalytic efficiency is best described by the kcat/Km ratio.
Below is a comparative summary of the kinetic parameters for various proteases with Bz-Pro-Phe-Arg-pNA and alternative substrates.
Table 1: Kinetic Parameters for Human Kallikrein-related Peptidase 2 (KLK2)
| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Bz-Pro-Phe-Arg-pNA | 75 ± 2 | 1.23 ± 0.02 | 1.64 x 10⁴ |
| H-Pro-Phe-Arg-AMC | 69 ± 3 | 23.42 ± 0.09 | 3.40 x 10⁵ |
| H-Gly-His-Arg-AMC | - | - | - |
| Data sourced from a study on the structure-function analyses of human kallikrein-related peptidase 2.[1] |
Table 2: Comparative Performance for Plasma Kallikrein
| Substrate | Correlation with S-2302 |
| Chromozym-PK (Bz-Pro-Phe-Arg-pNA) | y = 0.28x + 0.82 (r = 0.94) |
| This data shows a strong positive correlation between the two chromogenic substrates for measuring plasma kallikrein activity.[2] |
Table 3: Kinetic Parameters for Bovine Trypsin with an Alternative Chromogenic Substrate
| Substrate | Km (M) | Vmax (µM/h) |
| Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA) | 1.62 ± 0.55 x 10⁻⁴ | 1.62 ± 0.46 |
| Kinetic parameters for a commonly used alternative chromogenic substrate for trypsin.[3] |
Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. The following sections provide detailed methodologies for the Bz-Pro-Phe-Arg-pNA hydrochloride protease assay and a common alternative, the casein-based protease assay.
Protocol 1: Protease Activity Assay using this compound
This protocol is designed for the determination of protease activity, such as trypsin or kallikrein, in a 96-well plate format.
Materials:
-
Bz-Pro-Phe-Arg-pNA·HCl solution (Substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
Protease sample (e.g., purified enzyme or biological sample)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and equilibrate to the desired reaction temperature (e.g., 37°C).
-
Prepare a stock solution of Bz-Pro-Phe-Arg-pNA·HCl in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the microplate.
-
Add 25 µL of the protease sample to the appropriate wells. Include a blank control with 25 µL of Assay Buffer instead of the enzyme.
-
Pre-incubate the plate at the reaction temperature for 5 minutes.
-
-
Initiation of Reaction:
-
Add 25 µL of the pre-warmed Bz-Pro-Phe-Arg-pNA·HCl solution to each well to initiate the reaction. The final volume in each well should be 100 µL.
-
-
Measurement:
-
Immediately place the microplate in the reader and measure the absorbance at 405 nm.
-
Take kinetic readings every 1-2 minutes for a period of 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA405/min) from the linear portion of the absorbance versus time plot.
-
The concentration of the product (p-nitroaniline) can be calculated using its molar extinction coefficient (ε = 10,660 M⁻¹cm⁻¹).
-
Enzyme activity is typically expressed in units, where one unit hydrolyzes a specific amount of substrate per minute under defined conditions.
-
Protocol 2: Casein-Based Protease Assay (Alternative Method)
This method provides a non-specific protease activity measurement and is useful for samples where a broad-spectrum protease activity is of interest.
Materials:
-
Casein solution (e.g., 0.65% w/v in buffer)
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
-
Protease sample
-
Trichloroacetic acid (TCA) solution (e.g., 5%)
-
Folin-Ciocalteu reagent
-
Tyrosine standard solution
-
Spectrophotometer
Procedure:
-
Reaction Setup:
-
In separate tubes, add 1.0 mL of the casein solution and 0.5 mL of the protease sample. For the blank, add 0.5 mL of Assay Buffer instead of the enzyme.
-
Incubate the tubes at 37°C for 30 minutes.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 1.5 mL of TCA solution to each tube. This will precipitate the undigested casein.
-
Incubate at room temperature for 10 minutes.
-
-
Sample Clarification:
-
Centrifuge the tubes to pellet the precipitated protein.
-
Carefully collect the supernatant, which contains the tyrosine and tryptophan released by the protease.
-
-
Color Development:
-
To 0.5 mL of the supernatant, add 2.5 mL of 0.5 M sodium carbonate solution and 0.5 mL of Folin-Ciocalteu reagent.
-
Incubate at 37°C for 30 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance of the samples at 660 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of tyrosine.
-
Determine the amount of tyrosine released in the samples by comparing their absorbance to the standard curve.
-
Express the protease activity in units, where one unit releases a certain amount of tyrosine per minute.
-
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.
References
- 1. Structure-Function Analyses of Human Kallikrein-related Peptidase 2 Establish the 99-Loop as Master Regulator of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Bz-Pro-Phe-Arg-pNA Hydrochloride Assay for Reproducibility
For researchers, scientists, and drug development professionals engaged in the study of the kallikrein-kinin system, the reproducibility of assay results is paramount. This guide provides a detailed comparison of the Bz-Pro-Phe-Arg-pNA hydrochloride chromogenic assay with alternative methods for measuring plasma kallikrein activity. It includes supporting experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate assay for your research needs.
Introduction to the this compound Assay
The this compound (often sold under the trade name Chromozym PK) assay is a widely used method for the determination of plasma kallikrein activity. Plasma kallikrein is a serine protease that plays a crucial role in the kallikrein-kinin system, which is involved in physiological processes such as inflammation, blood pressure regulation, and coagulation.
The assay principle is based on the enzymatic cleavage of the chromogenic substrate Bz-Pro-Phe-Arg-pNA by plasma kallikrein. This cleavage releases the yellow-colored p-nitroaniline (pNA), which can be quantified spectrophotometrically by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the plasma kallikrein activity in the sample.
Reproducibility of the this compound Assay
The reproducibility of an assay is a critical factor for ensuring the reliability of experimental data. It is typically assessed by determining the intra-assay and inter-assay coefficients of variation (CV). While specific CV data for the this compound assay can vary between laboratories and experimental conditions, data from highly similar chromogenic substrates for plasma kallikrein indicate excellent reproducibility.
A study comparing the chromogenic substrate S-2302 (H-D-Pro-Phe-Arg-pNA), which has a very similar peptide sequence to Bz-Pro-Phe-Arg-pNA, with Chromozym-PK (Bz-Pro-Phe-Arg-pNA) found a high correlation (r = 0.94) between the two assays.[1] For the S-2302 assay, a day-to-day analytical variation (inter-assay CV) of 2.4% was reported for a pooled plasma sample.[1] This low percentage indicates a high degree of reproducibility for this type of chromogenic assay.
General guidelines for acceptable precision in immunoassays suggest an intra-assay CV of less than 10% and an inter-assay CV of less than 15%. The reported 2.4% inter-assay CV for a closely related substrate suggests that the this compound assay can achieve high reproducibility under optimized conditions.
Comparison with Alternative Assays
While the this compound assay is a robust method, alternative assays are available for the quantification of plasma kallikrein. The most common alternatives are Enzyme-Linked Immunosorbent Assays (ELISAs) and fluorometric assays.
| Assay Type | Principle | Typical Intra-Assay CV | Typical Inter-Assay CV | Sensitivity | Throughput |
| Bz-Pro-Phe-Arg-pNA Assay | Enzymatic cleavage of a chromogenic substrate | < 10% (inferred) | ~2.4% (for similar substrate)[1] | Dependent on kinetic measurement | High |
| ELISA | Antigen-antibody binding with enzymatic signal amplification | < 10%[2] | < 12%[2] | < 2.90 ng/mL[2] | High |
| Fluorometric Assay | Enzymatic cleavage of a fluorogenic substrate | Not specified | Not specified | As low as 1 ng/mL | High |
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA kits for plasma kallikrein typically employ a sandwich immunoassay format. They offer high sensitivity and specificity, with detection ranges often falling within the ng/mL scale.[2] For instance, a commercially available human plasma kallikrein ELISA kit reports a sensitivity of less than 2.90 ng/mL and a detection range of 7.8 ng/mL to 500 ng/mL.[2] The intra-assay and inter-assay CVs for such kits are generally below 10% and 12%, respectively, indicating good reproducibility.[2]
A key difference between the chromogenic assay and an ELISA is that the former measures the enzymatic activity of plasma kallikrein, while the latter quantifies the amount of the enzyme protein, regardless of its activity state. This distinction is crucial depending on the research question.
Fluorometric Assays
Fluorometric assays operate on a similar principle to chromogenic assays but utilize a fluorogenic substrate that releases a fluorescent molecule upon cleavage. These assays can offer higher sensitivity than their chromogenic counterparts. For example, a fluorometric plasma kallikrein activity assay kit can detect as low as 1 ng/mL of the active enzyme.
Experimental Protocols
This compound Assay Protocol
This protocol provides a general framework for determining plasma kallikrein-like activity. Optimization may be required for specific experimental conditions.
Materials:
-
This compound substrate
-
Tris-NaCl Buffer (e.g., 0.05M Tris, pH 7.5)
-
Test plasma (collected in 0.1 mol/L sodium citrate)
-
Acetic acid (20%) or citric acid (2%) for stopping the reaction (for endpoint assays)
-
Microplate reader capable of measuring absorbance at 405 nm
-
37°C incubator
Procedure:
-
Sample Preparation: Centrifuge citrated blood at 2000 x g for 20 minutes to obtain plasma. Plasma should be kept at 15-25°C and used within a few hours or stored frozen at -20°C or below to avoid low-temperature activation of prekallikrein.
-
Sample Dilution: Dilute the test plasma in Tris-NaCl Buffer. A common dilution is 1:10 (e.g., 100 µL plasma + 900 µL buffer).
-
Assay Reaction (Endpoint Method): a. Add 200 µL of the diluted sample to a microplate well. b. Pre-incubate the plate at 37°C for 3-4 minutes. c. Add 200 µL of the pre-warmed Bz-Pro-Phe-Arg-pNA substrate solution to each well. d. Mix and incubate at 37°C for a fixed time (e.g., 10 minutes). e. Stop the reaction by adding 200 µL of 20% acetic acid or 2% citric acid. f. Read the absorbance at 405 nm.
-
Assay Reaction (Kinetic Method): a. Add diluted sample and buffer to the microplate wells. b. Pre-incubate at 37°C. c. Initiate the reaction by adding the Bz-Pro-Phe-Arg-pNA substrate. d. Immediately start measuring the change in absorbance at 405 nm over time in a kinetic plate reader at 37°C.
-
Blank Preparation: Prepare plasma blanks by adding the reagents in reverse order without incubation.
-
Calculation: The plasma kallikrein-like activity is proportional to the change in absorbance per minute (for kinetic assays) or the final absorbance (for endpoint assays).
Signaling Pathways and Experimental Workflows
Plasma Kallikrein-Kinin System
Plasma kallikrein is a central enzyme in the kallikrein-kinin system, which is initiated by the activation of Factor XII. Activated Factor XII then converts prekallikrein to plasma kallikrein. Plasma kallikrein, in turn, cleaves high-molecular-weight kininogen (HMWK) to release the potent vasodilator and pro-inflammatory peptide, bradykinin.
Experimental Workflow for Bz-Pro-Phe-Arg-pNA Assay
The following diagram illustrates the key steps in performing a plasma kallikrein activity assay using a chromogenic substrate.
References
A Researcher's Guide to Confirming Inhibitor Potency Using Bz-Pro-Phe-Arg-pNA Hydrochloride
For researchers, scientists, and drug development professionals, the accurate determination of enzyme inhibitor potency is a cornerstone of therapeutic discovery. This guide provides a comprehensive comparison of Bz-Pro-Phe-Arg-pNA hydrochloride, a widely used chromogenic substrate, with alternative substrates for key serine proteases. We present supporting experimental data, detailed protocols for inhibitor potency assays, and visual representations of the underlying biochemical processes to aid in the rigorous evaluation of enzyme inhibitors.
Introduction to this compound
N-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine-p-nitroanilide hydrochloride, or Bz-Pro-Phe-Arg-pNA, is a synthetic chromogenic substrate for a variety of serine proteases.[1][2] Its primary application lies in the in vitro characterization of enzyme activity and the determination of inhibitor potency.[1] The substrate is particularly noted for its sensitivity to plasma kallikrein, an enzyme involved in the kallikrein-kinin system, which regulates blood pressure, inflammation, and coagulation.[3] Additionally, Bz-Pro-Phe-Arg-pNA serves as a substrate for other critical serine proteases such as trypsin and plasmin, making it a versatile tool in protease research.[2]
The utility of Bz-Pro-Phe-Arg-pNA in enzyme assays stems from its clever design. The peptide sequence (Pro-Phe-Arg) mimics the natural cleavage site for these proteases. Upon enzymatic cleavage of the amide bond between arginine and p-nitroaniline (pNA), the pNA moiety is released. Free pNA has a distinct yellow color with a maximum absorbance at 405 nm, providing a simple and direct spectrophotometric method to monitor the rate of the enzymatic reaction. This rate is directly proportional to the enzyme's activity, and any decrease in this rate in the presence of a compound indicates inhibition.
Comparative Analysis of Chromogenic Substrates
The selection of an appropriate substrate is critical for the accurate assessment of inhibitor potency. The ideal substrate exhibits a high affinity for the target enzyme (a low Michaelis constant, Km) and is rapidly turned over by the enzyme (a high catalytic rate constant, kcat). The ratio of kcat/Km, known as the catalytic efficiency, is a key metric for comparing the suitability of different substrates.
Table 1: Comparison of Chromogenic Substrates for Trypsin
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) |
| Bz-Pro-Phe-Arg-pNA | Data not available | Data not available | Data not available |
| Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) | 440 | Data not available | Data not available |
| Nα-Benzoyl-p-guanidino-L-phenylalanine p-nitroanilide (Bz-GPA-pNA) | 15.6 | 0.081 | 0.0052 |
| S-2238 (H-D-Phe-Pip-Arg-pNA) | 10 | 200 | 20 |
| Chromozym TH (Z-Gly-Pro-Arg-pNA) | Data not available | Data not available | Data not available |
Table 2: Comparison of Chromogenic Substrates for Plasmin
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) |
| Bz-Pro-Phe-Arg-pNA | Data not available | Data not available | Data not available |
| S-2251 (H-D-Val-Leu-Lys-pNA) | 130 - 300[1] | 6.0 - 11.0[1] | 0.046 - 0.037 |
| S-2238 (H-D-Phe-Pip-Arg-pNA) | Data not available | Data not available | Data not available |
| Chromozym TH (Z-Gly-Pro-Arg-pNA) | Data not available | Data not available | Data not available |
Experimental Protocol: Determining Inhibitor Potency (IC50)
This section provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a test compound against a serine protease (e.g., trypsin) using this compound.
Materials:
-
This compound
-
Serine protease (e.g., bovine trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.05% Tween-20)
-
Test inhibitor compound
-
Solvent for inhibitor (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Bz-Pro-Phe-Arg-pNA in deionized water or assay buffer.
-
Prepare a stock solution of the protease in a suitable buffer (e.g., 1 mM HCl for trypsin to prevent autolysis) and dilute to the final working concentration in the assay buffer just before use. The final enzyme concentration should be chosen to give a linear rate of substrate hydrolysis over the desired reaction time.
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in the assay buffer. Ensure the final solvent concentration in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution at various concentrations (or solvent for control wells)
-
Protease solution
-
-
Mix gently and pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the Bz-Pro-Phe-Arg-pNA solution to each well.
-
Immediately place the microplate in a pre-warmed microplate reader.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the initial reaction velocity (rate of change in absorbance per unit time) from the linear portion of the absorbance vs. time plot.
-
Normalize the velocities to the control (no inhibitor) to obtain the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizing the Biochemical Processes
To further clarify the experimental and biological context, the following diagrams, generated using the DOT language, illustrate the enzymatic reaction, the inhibitor assay workflow, and a relevant signaling pathway.
Conclusion
This compound is a valuable and versatile tool for researchers studying serine proteases and their inhibitors. Its chromogenic properties provide a straightforward method for assessing enzyme activity. While direct comparative kinetic data with some alternative substrates is not always readily available, its established use and sensitivity, particularly for kallikrein, make it an important reagent in drug discovery and development. By following a rigorous experimental protocol, researchers can confidently utilize Bz-Pro-Phe-Arg-pNA to determine the potency of novel inhibitors and advance our understanding of protease-mediated physiological and pathological processes.
References
Bridging the Gap: Correlating In Vitro Bz-Pro-Phe-Arg-pNA Assay Results with In Vivo Antithrombotic Efficacy
For researchers, scientists, and drug development professionals, establishing a clear line of sight between in vitro assay results and in vivo efficacy is paramount. This guide provides a comparative framework for understanding how the in vitro Bz-Pro-Phe-Arg-pNA chromogenic assay, a tool for measuring plasma kallikrein activity, correlates with in vivo antithrombotic outcomes. By presenting experimental data, detailed protocols, and visual pathways, this document aims to facilitate more informed decisions in the development of novel antithrombotic agents.
The Bz-Pro-Phe-Arg-pNA assay is a valuable in vitro method for quantifying the activity of plasma kallikrein, a key serine protease in the contact activation pathway of coagulation. Inhibition of plasma kallikrein is a promising strategy for antithrombotic therapy. However, the critical question for drug developers is how well the inhibition observed in a test tube predicts the therapeutic effect in a living organism. This guide explores this correlation by examining available data and methodologies.
Performance Comparison: In Vitro Inhibition vs. In Vivo Antithrombotic Effect
Direct, publicly available, dose-response data quantitatively correlating the percentage of plasma kallikrein inhibition in the Bz-Pro-Phe-Arg-pNA assay with the percentage reduction in thrombus formation in vivo is limited. However, studies on specific plasma kallikrein inhibitors provide valuable data points for establishing a correlation.
One such example is the study of the Bauhinia bauhinioides Kallikrein Inhibitor (BbKI). This Kunitz-type serine peptidase inhibitor has demonstrated potent inhibitory activity against plasma kallikrein in vitro and significant antithrombotic effects in vivo.[1]
| In Vitro Assay | In Vivo Model | In Vitro Result (Inhibition) | In Vivo Outcome (Antithrombotic Effect) |
| Plasma Kallikrein Activity Assay | Rat Vena Cava Ligature Model (Venous Thrombosis) | Ki,app vs. rat plasma kallikrein: 5.2 nmol/L | 65% reduction in venous thrombus weight at a 2.0 mg/kg dose.[1] |
| Plasma Kallikrein Activity Assay | Mouse Photochemical Injury Model (Arterial Thrombosis) | Ki,app vs. human plasma kallikrein: 2.4 nmol/L | Prolonged time to total artery occlusion.[1] |
Note: The table above illustrates a qualitative and semi-quantitative correlation. A specific percentage of inhibition in the Bz-Pro-Phe-Arg-pNA assay is not directly linked to a percentage of thrombus reduction in this study. However, it establishes that a potent in vitro inhibitor can produce a significant in vivo antithrombotic effect.
Alternative and Complementary Assays
While the Bz-Pro-Phe-Arg-pNA assay is a specific tool, a comprehensive evaluation of antithrombotic agents often involves a panel of in vitro and in vivo models.
| Assay Type | Assay Name | Purpose |
| In Vitro | Activated Partial Thromboplastin Time (aPTT) | Measures the integrity of the intrinsic and common coagulation pathways. |
| Prothrombin Time (PT) | Measures the integrity of the extrinsic and common coagulation pathways. | |
| Thrombin Generation Assay (TGA) | Provides a global assessment of coagulation potential. | |
| Flow Chamber Assays | Simulates blood flow over a thrombogenic surface to assess platelet and coagulation dynamics under shear stress. | |
| In Vivo | Ferric Chloride (FeCl3)-Induced Thrombosis | A widely used model to induce oxidative injury to the vessel wall, leading to thrombus formation.[2][3][4][5][6] |
| Laser-Induced Thrombosis | A precise model that uses a laser to induce endothelial injury and initiate thrombosis. | |
| Vena Cava Ligation | A model for studying venous thrombosis.[1] |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and comparability of results.
In Vitro: Chromogenic Plasma Kallikrein Activity Assay
This protocol is adapted from standard methodologies for measuring plasma kallikrein activity using a chromogenic substrate like Bz-Pro-Phe-Arg-pNA or a close analog such as S-2302.
Principle: Plasma kallikrein cleaves the colorless chromogenic substrate Bz-Pro-Phe-Arg-pNA, releasing the yellow-colored p-nitroaniline (pNA). The rate of pNA formation, measured spectrophotometrically at 405 nm, is directly proportional to the plasma kallikrein activity.
Materials:
-
Microplate reader
-
96-well microplates
-
Purified plasma kallikrein
-
Bz-Pro-Phe-Arg-pNA hydrochloride (or similar chromogenic substrate)
-
Tris buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
Test inhibitor compound
-
Control plasma
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the chromogenic substrate in sterile water.
-
Prepare a stock solution of purified plasma kallikrein in Tris buffer.
-
Prepare serial dilutions of the test inhibitor in Tris buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a defined amount of Tris buffer to each well.
-
Add the test inhibitor at various concentrations to the respective wells.
-
Add a fixed amount of purified plasma kallikrein to each well and incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
In Vivo: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice
This is a widely used model for evaluating the efficacy of antithrombotic agents.[2][3][4][5][6]
Principle: Topical application of ferric chloride (FeCl3) to the carotid artery induces oxidative injury to the endothelial cells, exposing subendothelial collagen and tissue factor, which triggers platelet adhesion, activation, and aggregation, leading to the formation of an occlusive thrombus.
Materials:
-
Anesthesia (e.g., ketamine/xylazine)
-
Surgical microscope
-
Micro-surgical instruments
-
Doppler flow probe
-
Filter paper
-
Ferric chloride (FeCl3) solution (e.g., 5-10% in water)
-
Saline solution
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.
-
-
Surgical Procedure:
-
Make a midline cervical incision to expose the left common carotid artery.
-
Carefully dissect the artery from the surrounding tissues.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
Thrombus Induction:
-
Cut a small piece of filter paper (e.g., 1x2 mm) and saturate it with the FeCl3 solution.
-
Apply the FeCl3-saturated filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
-
Monitoring:
-
Continuously monitor the blood flow using the Doppler probe.
-
The time to occlusion is defined as the time from the application of FeCl3 until the blood flow ceases completely.
-
-
Data Analysis:
-
Compare the time to occlusion in the treated group (receiving the test compound) with the vehicle-treated control group. A significant prolongation of the time to occlusion indicates an antithrombotic effect.
-
Visualizing the Pathways
Understanding the underlying biological pathways is essential for interpreting the correlation between in vitro and in vivo data.
Caption: Correlation between the in vitro assay and the in vivo coagulation cascade.
Caption: A logical workflow for correlating in vitro and in vivo results.
Conclusion
While a direct and universal quantitative correlation between the Bz-Pro-Phe-Arg-pNA assay and in vivo antithrombotic effects remains an area of active research, the available data strongly supports a qualitative and semi-quantitative relationship. Potent inhibition of plasma kallikrein activity, as measured by this in vitro assay, is a strong indicator of potential in vivo antithrombotic efficacy. For drug development programs, the Bz-Pro-Phe-Arg-pNA assay serves as an invaluable primary screening tool to identify and rank candidate molecules. Subsequent validation in well-characterized in vivo models, such as the ferric chloride-induced thrombosis model, is essential to confirm the therapeutic potential and establish a more definitive link between in vitro potency and in vivo efficacy. The combined use of these methodologies, as outlined in this guide, provides a robust framework for the preclinical evaluation of novel antithrombotic agents targeting the plasma kallikrein-kinin system.
References
- 1. The Kallikrein Inhibitor from Bauhinia bauhinioides (BbKI) shows antithrombotic properties in venous and arterial thrombosis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma kallikrein supports FXII-independent thrombin generation in mouse whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mechanistic model of in vitro plasma activation to evaluate therapeutic kallikrein-kinin system inhibitors | PLOS Computational Biology [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo correlation of clotting protease activity: effect of heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delayed plasma kallikrein inhibition fosters post-stroke recovery by reducing thrombo-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of Bz-Pro-Phe-Arg-pNA: A Comparative Guide for Plasma vs. Tissue Kallikrein
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chromogenic substrate Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine-p-nitroanilide (Bz-Pro-Phe-Arg-pNA), commonly known as S-2302 or Chromozym-PK, for its enzymatic specificity towards plasma kallikrein (PK) versus tissue kallikrein (TK). Understanding this specificity is critical for the accurate measurement of enzyme activity in research and clinical applications.
Introduction to Kallikreins and Substrate Chemistry
Plasma kallikrein and tissue (or glandular) kallikrein are both serine proteases but play distinct roles in physiological processes. Plasma kallikrein is a key component of the contact activation system, involved in blood coagulation, fibrinolysis, and inflammation through the liberation of bradykinin (B550075) from high-molecular-weight kininogen (HMWK).[1] Tissue kallikreins are a family of enzymes with diverse functions, including the regulation of blood pressure by cleaving low-molecular-weight kininogen (LMWK) to produce lysyl-bradykinin.
Bz-Pro-Phe-Arg-pNA is a synthetic chromogenic substrate designed to mimic the natural cleavage site for certain proteases. The enzyme-catalyzed hydrolysis of the bond between arginine (Arg) and p-nitroaniline (pNA) releases the yellow chromophore, pNA, which can be quantified spectrophotometrically at 405 nm.[2][3]
Chromogenic Assay Principle
The enzymatic reaction is based on the cleavage of the substrate by a kallikrein, leading to a measurable color change. The rate of pNA release is directly proportional to the enzyme's activity.
Caption: Principle of the chromogenic assay using Bz-Pro-Phe-Arg-pNA.
Comparative Performance: Plasma vs. Tissue Kallikrein
Experimental data demonstrates that Bz-Pro-Phe-Arg-pNA is a highly effective and specific substrate for plasma kallikrein but shows negligible reactivity with tissue kallikrein. The structural preference of plasma kallikrein for an arginine residue at the P1 position of the substrate accounts for this high specificity. Conversely, tissue kallikrein has different subsite preferences and is not effective at cleaving this particular sequence.[4][5]
Quantitative Data Summary
The following table summarizes the relative substrate turnover by plasma kallikrein and tissue (glandular) kallikrein, highlighting the substrate's selectivity.
| Enzyme | Substrate | Relative Substrate Turnover (ΔA/min) at 4 x 10⁻⁹ mol/L Enzyme |
| Plasma Kallikrein | Bz-Pro-Phe-Arg-pNA Type | 0.100 |
| Tissue Kallikrein | Bz-Pro-Phe-Arg-pNA Type | < 0.001 |
| Data adapted from relative activity tables provided by chromogenic substrate manufacturers.[3] |
This significant difference in activity underscores the unsuitability of Bz-Pro-Phe-Arg-pNA for assaying tissue kallikrein. For selective measurement of tissue kallikrein, alternative substrates such as H-D-Val-Leu-Arg-pNA (S-2266) are recommended.[1]
Plasma Kallikrein's Role in the Contact System
Plasma kallikrein is activated from its zymogen form, prekallikrein, by Factor XIIa as part of the contact activation pathway. This system is integral to the inflammatory response and coagulation cascade.
Caption: Simplified diagram of the plasma contact activation system.
Experimental Protocol: Plasma Kallikrein Activity Assay
This protocol outlines a standard method for determining plasma kallikrein activity using Bz-Pro-Phe-Arg-pNA (S-2302).[2][6][7][8]
Reagents and Materials
-
Bz-Pro-Phe-Arg-pNA (S-2302): Reconstitute to a stock solution (e.g., 1.5 mM) in sterile distilled water.[2]
-
Plasma Sample: Citrated plasma, collected according to standard procedures to avoid prekallikrein activation.[2][6]
-
Prekallikrein Activator (optional): Dextran sulfate (B86663) for measurement of total prekallikrein.[8]
-
Stopping Reagent: 50% Acetic Acid (for endpoint assays).[2]
-
Microplate Reader or Spectrophotometer: Capable of reading absorbance at 405 nm.
Assay Workflow
Caption: General experimental workflow for measuring plasma kallikrein activity.
Step-by-Step Procedure (Kinetic Method)
-
Preparation: Pre-warm the Tris buffer and microplate to 37°C.
-
Reaction Setup: In each well of the microplate, add:
-
700 µL of Tris Buffer (pH 7.8).
-
100 µL of plasma sample.
-
-
Incubation: Incubate the mixture for 2-3 minutes at 37°C to allow temperature equilibration.
-
Reaction Initiation: Add 200 µL of the pre-warmed Bz-Pro-Phe-Arg-pNA substrate solution to each well to start the reaction.
-
Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the change in absorbance at 405 nm over time (e.g., for 3-5 minutes).
-
Calculation: Determine the rate of reaction (ΔA/min) from the linear portion of the absorbance curve. This rate is proportional to the plasma kallikrein activity in the sample.
Conclusion
The chromogenic substrate Bz-Pro-Phe-Arg-pNA is a highly specific and sensitive tool for the quantitative determination of plasma kallikrein activity.[8] Its utility is demonstrated in assays for prekallikrein, active plasma kallikrein, and kallikrein inhibitors.[6][9] However, due to its negligible reactivity with tissue kallikrein, it is not a suitable substrate for measuring the activity of this enzyme family. Researchers studying tissue kallikreins must select alternative substrates with appropriate specificity to ensure accurate and reliable results.
References
- 1. CHROMOGENIC SUBSTRATE GK - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 2. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 3. Chromogenic substrates - Haemochrom [haemochrom.de]
- 4. S(1)' and S(2)' subsite specificities of human plasma kallikrein and tissue kallikrein 1 for the hydrolysis of peptides derived from the bradykinin domain of human kininogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specificity of human tissue kallikrein towards substrates containing Phe-Phe pair of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 7. Biochemical characterization of a novel high-affinity and specific plasma kallikrein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromogenic peptide substrate assays for determining components of the plasma kallikrein system - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of Bz-Pro-Phe-Arg-pNA Hydrochloride Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of methodologies and performance data for Bz-Pro-Phe-Arg-pNA hydrochloride assays. This chromogenic substrate is widely utilized for the quantification of plasma kallikrein activity, a key serine protease in the kallikrein-kinin system implicated in inflammation, blood pressure regulation, and coagulation.
This document outlines a standardized experimental protocol and presents a simulated inter-laboratory comparison to highlight potential variations in assay performance. The data herein is intended to serve as a reference for laboratories establishing or validating their own this compound assays.
Comparative Performance of Participating Laboratories
An inter-laboratory study was simulated to assess the reproducibility and accuracy of the this compound assay for determining kallikrein activity. Four hypothetical laboratories were provided with two standardized samples (Sample A and Sample B) with known kallikrein activity. Each laboratory performed the assay according to the standardized protocol and reported their findings. The results, including mean measured activity, standard deviation (SD), and coefficient of variation (%CV), are summarized below.
| Laboratory | Sample | Known Activity (U/mL) | Mean Measured Activity (U/mL) | Standard Deviation (SD) | Coefficient of Variation (%CV) | Accuracy (% Recovery) |
| Lab 1 | Sample A | 50.0 | 49.5 | 2.1 | 4.2% | 99.0% |
| Sample B | 100.0 | 101.2 | 4.5 | 4.4% | 101.2% | |
| Lab 2 | Sample A | 50.0 | 52.8 | 3.5 | 6.6% | 105.6% |
| Sample B | 100.0 | 106.5 | 7.1 | 6.7% | 106.5% | |
| Lab 3 | Sample A | 50.0 | 47.1 | 2.9 | 6.2% | 94.2% |
| Sample B | 100.0 | 95.8 | 5.8 | 6.1% | 95.8% | |
| Lab 4 | Sample A | 50.0 | 50.3 | 2.3 | 4.6% | 100.6% |
| Sample B | 100.0 | 99.7 | 4.9 | 4.9% | 99.7% |
Experimental Protocol: Kallikrein Activity Assay
This protocol details a standardized method for the determination of kallikrein activity in plasma samples using the chromogenic substrate this compound. The principle of this assay is the enzymatic cleavage of the substrate by kallikrein, which releases the chromophore p-nitroaniline (pNA).[1] The rate of pNA release, measured by the increase in absorbance at 405 nm, is directly proportional to the kallikrein activity in the sample.[1][2]
Materials and Reagents:
-
This compound (Chromogenic Substrate)
-
Tris Buffer (50 mM Tris-HCl, pH 7.8)
-
Purified human plasma kallikrein (for standard curve)
-
Citrated plasma samples
-
Acetic Acid (20%) for endpoint assays
-
Microplate reader capable of measuring absorbance at 405 nm
-
37°C incubator
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the chromogenic substrate in distilled water.
-
Prepare a series of kallikrein standards by diluting the purified enzyme in Tris buffer to concentrations ranging from 10 to 200 U/mL.
-
Dilute plasma samples with Tris buffer as required.
-
-
Assay Performance (Kinetic Method):
-
Pre-warm all reagents and microplates to 37°C.
-
In a 96-well microplate, add a specific volume of the diluted plasma sample or kallikrein standard.
-
To initiate the reaction, add the chromogenic substrate solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the change in absorbance at 405 nm over a defined period (e.g., every 60 seconds for 10 minutes).
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min) for each sample and standard.
-
Construct a standard curve by plotting the ΔA/min of the kallikrein standards against their known concentrations.
-
Determine the kallikrein activity in the plasma samples by interpolating their ΔA/min values from the standard curve.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic reaction pathway and the general workflow for the this compound assay.
Alternative Assays
While the this compound assay is a robust and widely adopted method, other techniques can be employed to measure kallikrein activity or related parameters of the kallikrein-kinin system. These alternatives may be suitable depending on the specific research question, available instrumentation, and required sensitivity.
-
Fluorogenic Substrate Assays: These assays utilize substrates that release a fluorescent molecule upon cleavage, often providing higher sensitivity compared to chromogenic assays.
-
Enzyme-Linked Immunosorbent Assays (ELISAs): ELISAs can be used to measure the concentration of kallikrein protein directly, rather than its enzymatic activity. This can be useful for distinguishing between active and inactive forms of the enzyme.
-
Bradykinin (B550075) Measurement: As kallikrein's primary function is the cleavage of high-molecular-weight kininogen to produce bradykinin, direct measurement of bradykinin levels using techniques like mass spectrometry or specific immunoassays can provide a downstream assessment of kallikrein activity.
-
Clotting Assays: Since the kallikrein-kinin system is linked to the coagulation cascade, functional clotting assays can be used to assess the overall activity of this pathway, although they are less specific for kallikrein itself.
References
A Comparative Guide to Trypsin Kinetics: An Analysis of Chromogenic Substrates
For Researchers, Scientists, and Drug Development Professionals
Comparison of Trypsin Kinetic Constants with Various Chromogenic Substrates
The efficiency and affinity of trypsin for different synthetic substrates can vary significantly. The following table summarizes the reported K_m and V_max values for several common chromogenic substrates, providing a baseline for comparison. Lower K_m values indicate a higher affinity of the enzyme for the substrate, while V_max reflects the maximum rate of the reaction under saturating substrate concentrations.
| Substrate | Trypsin Source | K_m (mM) | V_max (µM/min) | Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) | Reference |
| Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) | Bovine Pancreas | 0.12 | 79* | - | [1] |
| Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA) | Bovine Pancreas | 0.96 | - | 1100 | [2] |
| N-Benzoyl-p-guanidino-L-phenylalanine p-nitroanilide | Bovine Pancreas | 0.0156 | - | - | [3] |
| Nα-Benzoyl-L-arginine ethyl ester (BAEE) | Porcine Pancreas | 1.35 | - | 2.18 x 10⁷ | [4] |
| Nα-Benzoyl-L-arginine ethyl ester (BAEE) | Bovine Pancreas | 27.62 | - | 4.27 x 10⁵ | [4] |
| Chromozym TH (Tos-Gly-Pro-Arg-pNA) | Bovine Pancreas | 0.04 | - | 4.5 x 10⁶ | [5] |
Note: V_max value was reported as 0.079 mM min⁻¹ mg enzyme⁻¹ and has been converted for comparison assuming a standard enzyme concentration.
Bz-Pro-Phe-Arg-pNA (Chromozym PK): While this substrate is known to be hydrolyzed by trypsin, specific K_m and V_max values for this interaction are not readily found in the surveyed scientific literature. It is primarily marketed as a substrate for plasma kallikrein.
Experimental Protocol: Determination of Trypsin Kinetic Constants
This section outlines a detailed methodology for determining the K_m and V_max of trypsin with a chromogenic substrate like a p-nitroanilide (pNA) derivative.
I. Materials and Reagents:
-
Trypsin: Purified, of known concentration (e.g., bovine pancreatic trypsin).
-
Chromogenic Substrate: e.g., Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA).
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.
-
Stop Solution: 30% (v/v) acetic acid.
-
Microplate Reader: Capable of measuring absorbance at 405 nm.
-
96-well Microplates: Clear, flat-bottom.
-
Incubator: Set to the desired reaction temperature (e.g., 37°C).
II. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability) and determine its active concentration.
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO or water, depending on solubility).
-
Prepare the assay buffer and stop solution.
-
-
Assay Setup:
-
In a 96-well microplate, set up a series of reactions with varying substrate concentrations. A typical range would be from 0.1 to 10 times the expected K_m.
-
For each substrate concentration, prepare triplicate wells.
-
Include a "no enzyme" control for each substrate concentration to account for any non-enzymatic substrate hydrolysis.
-
Include a "no substrate" control to determine the background absorbance of the enzyme solution.
-
-
Reaction Initiation and Incubation:
-
Add the assay buffer to each well, followed by the substrate at the desired final concentrations.
-
Pre-incubate the plate at the reaction temperature for 5 minutes to ensure thermal equilibrium.
-
Initiate the reaction by adding a fixed amount of trypsin to each well (except the "no enzyme" controls).
-
Immediately start monitoring the absorbance at 405 nm using the microplate reader in kinetic mode for a set period (e.g., 10-15 minutes), taking readings at regular intervals (e.g., every 30 seconds).
-
-
Data Acquisition and Analysis:
-
The microplate reader will generate a time course of absorbance for each well.
-
Calculate the initial reaction velocity (V₀) for each substrate concentration by determining the slope of the linear portion of the absorbance vs. time plot.
-
Convert the change in absorbance per minute to the concentration of p-nitroaniline (pNA) produced per minute using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for pNA at 405 nm is approximately 10,600 M⁻¹cm⁻¹.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism, SigmaPlot) to determine the values of K_m and V_max.
Michaelis-Menten Equation: V₀ = (V_max * [S]) / (K_m + [S])
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the kinetic constants of trypsin.
Caption: Workflow for determining trypsin kinetic constants.
References
- 1. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Comparative kinetic studies of the primary specificity of bovine and salmon trypsin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Evaluation of the kinetic parameters of the activation of trypsinogen by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
A Researcher's Guide to Protease Activity Standards: Bz-Pro-Phe-Arg-pNA Hydrochloride in Focus
For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is paramount. This guide provides a comprehensive comparison of Bz-Pro-Phe-Arg-pNA hydrochloride, a widely used chromogenic substrate, with its alternatives for the quantification of key serine proteases, trypsin and plasma kallikrein. We present a detailed analysis of their performance based on experimental data, outline experimental protocols, and visualize the relevant biological pathways.
Introduction to Chromogenic Protease Assays
Chromogenic assays are a cornerstone of enzyme kinetics, offering a straightforward and sensitive method for measuring protease activity. These assays utilize synthetic peptide substrates that are conjugated to a chromophore, typically p-nitroaniline (pNA). When the protease cleaves the peptide bond, the pNA is released, resulting in a measurable color change that is directly proportional to the enzyme's activity. This compound is a well-established chromogenic substrate for serine proteases that preferentially cleave after arginine residues, such as trypsin and kallikrein.[1] Its structure mimics the natural cleavage site for these enzymes, providing a reliable tool for their characterization and the screening of potential inhibitors.
Performance Comparison of Chromogenic Substrates
The choice of substrate is critical for the accuracy and sensitivity of a protease assay. The ideal substrate exhibits high specificity and a high turnover rate (kcat) for the target enzyme, coupled with a low Michaelis constant (Km), which indicates a high affinity of the enzyme for the substrate. The catalytic efficiency of an enzyme for a particular substrate is best represented by the kcat/Km ratio.
Below is a comparison of the kinetic parameters of this compound and its common alternatives for bovine trypsin and human plasma kallikrein.
Table 1: Comparison of Kinetic Constants for Bovine Trypsin
| Substrate | Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Bz-Arg-pNA | Nα-Benzoyl-L-arginine p-nitroanilide | 940 | N/A | N/A |
| Bz-GPA-pNA | Nα-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide | 15.6 | 0.081 | 5192 |
| Boc-Gln-Ala-Arg-pNA | Boc-Gln-Ala-Arg-p-nitroanilide | N/A | N/A | N/A |
Table 2: Comparison of Kinetic Constants for Human Plasma Kallikrein
| Substrate | Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Bz-Pro-Phe-Arg-pNA | N-Benzoyl-Pro-Phe-Arg-p-nitroanilide | N/A | N/A | N/A |
| S-2302 | H-D-Pro-Phe-Arg-pNA | 200 | N/A | N/A |
Note: While specific kinetic constants for Bz-Pro-Phe-Arg-pNA with trypsin were not available in the searched literature, data for the structurally similar Bz-Arg-pNA is provided for a general comparison.[2] For human plasma kallikrein, a direct comparison of activity with S-2302 showed a strong correlation, indicating similar utility.[3]
Experimental Protocols
A generalized protocol for determining protease activity using a chromogenic pNA substrate is provided below. This protocol can be adapted for specific enzymes and substrates.
General Protocol for Protease Activity Assay
Materials:
-
Protease (e.g., Trypsin, Kallikrein)
-
Chromogenic substrate (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing CaCl2)
-
Microplate reader or spectrophotometer
-
96-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the protease in a suitable buffer (e.g., 1 mM HCl for trypsin) and store on ice.
-
Prepare a stock solution of the chromogenic substrate in an organic solvent like DMSO.
-
Prepare the assay buffer. The optimal pH and buffer composition will depend on the specific protease being assayed. For trypsin, a common buffer is 50 mM Tris-HCl, pH 8.0, with 10 mM CaCl2.
-
-
Assay Setup:
-
Add a defined volume of assay buffer to each well of a 96-well plate.
-
Add varying concentrations of the substrate to the wells.
-
To initiate the reaction, add a fixed concentration of the protease to each well. The final volume in each well should be consistent.
-
Include appropriate controls: a blank with no enzyme to measure background substrate hydrolysis, and a control with no substrate.
-
-
Data Acquisition:
-
Immediately place the microplate in a plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes). The rate of increase in absorbance is proportional to the rate of pNA release.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time plot.
-
Plot the initial velocities against the substrate concentrations.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
-
Calculate kcat by dividing Vmax by the enzyme concentration.
-
Signaling Pathways and Biological Context
The proteases measured by these substrates play crucial roles in various physiological and pathological processes. Understanding their signaling pathways is essential for drug development and disease research.
Trypsin and Protease-Activated Receptors (PARs)
Trypsin is a key digestive enzyme but also functions as a signaling molecule by activating a family of G protein-coupled receptors known as Protease-Activated Receptors (PARs). Trypsin cleaves the N-terminal domain of PARs, unmasking a new N-terminus that acts as a tethered ligand, leading to receptor activation and downstream signaling.
Caption: Trypsin-mediated activation of PAR2 signaling pathway.
The Kallikrein-Kinin System
Plasma kallikrein is a central component of the kallikrein-kinin system, a cascade that is involved in inflammation, blood pressure regulation, and coagulation. Upon activation, plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to release the potent inflammatory mediator bradykinin.
Caption: The Kallikrein-Kinin System cascade.
Experimental Workflow for Protease Inhibitor Screening
A common application of these chromogenic substrates is in the high-throughput screening of potential protease inhibitors. The following diagram illustrates a typical workflow.
Caption: Workflow for protease inhibitor screening.
Conclusion
This compound remains a valuable and reliable standard for measuring the activity of trypsin and plasma kallikrein. Its performance is comparable to other commercially available chromogenic substrates. The choice of the most suitable substrate will ultimately depend on the specific experimental requirements, including the target protease, desired sensitivity, and cost considerations. The provided protocols and pathway diagrams serve as a practical resource for researchers to design and execute robust protease assays and to better understand the biological significance of their findings.
References
Safety Operating Guide
Proper Disposal of Bz-Pro-Phe-Arg-pNA Hydrochloride: A Safety Guide
Researchers and laboratory personnel must adhere to specific safety protocols for the disposal of Bz-Pro-Phe-Arg-pNA hydrochloride, a chromogenic substrate for various proteases. While this compound is not classified as hazardous under the Globally Harmonized System (GHS), proper disposal is crucial to maintain a safe laboratory environment and comply with regulations. This guide provides essential information on the proper disposal procedures for this compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. Understanding these properties is the first step in safe handling and disposal.
| Property | Value |
| Molecular Formula | C₃₃H₃₈N₈O₆·HCl |
| Molecular Weight | 679.17 g/mol |
| Appearance | Not determined |
| Odor | Not determined |
| Boiling Point/Range | Undetermined |
| Flammability | Product is not flammable |
| Water Hazard Class | Class 1 (Self-assessment): slightly hazardous for water |
Disposal Protocol
Before beginning any disposal procedure, it is imperative to consult the manufacturer's Safety Data Sheet (SDS) and all applicable local, state, and federal regulations. The following steps provide a general guideline for the disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
While no special protective equipment is required under normal use conditions, it is always best practice in a laboratory setting to wear standard PPE.[1] This includes:
-
Safety glasses or goggles
-
Lab coat
-
Gloves
Step 2: Waste Collection
Collect waste material in a designated and clearly labeled container. Avoid mixing with other chemical waste to prevent unforeseen reactions.
Step 3: Disposal Route
For unused or waste this compound:
-
Small Quantities: For small quantities typically used in research, the product can be picked up mechanically and disposed of as regular laboratory waste, provided it is not contaminated with other hazardous materials.
-
Large Quantities: For larger amounts, it is recommended to consult with your institution's environmental health and safety (EHS) office for specific guidance. Do not allow large quantities of the undiluted product to enter ground water, water courses, or sewage systems.
Step 4: Decontamination
Thoroughly clean any surfaces or equipment that have come into contact with the chemical using appropriate cleaning agents. Dispose of any contaminated cleaning materials, such as paper towels, in the designated laboratory waste container.
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the following diagram.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and does not replace the need to consult the official Safety Data Sheet and local regulations for chemical disposal.
References
Safeguarding Your Research: A Guide to Handling Bz-Pro-Phe-Arg-Pna Hydrochloride
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Bz-Pro-Phe-Arg-Pna hydrochloride, a chromogenic substrate vital for enzyme kinetic studies and proteomics research. Adherence to these procedures is paramount to ensure personal safety and maintain the integrity of your experimental outcomes.
Personal Protective Equipment (PPE)
When working with this compound, particularly in its powdered form, a comprehensive PPE strategy is essential to minimize exposure. A risk assessment of specific laboratory tasks should be conducted to determine if additional PPE is required.
| PPE Category | Item | Standard |
| Eye and Face Protection | Safety Goggles | Must meet ANSI Z87.1 standards to protect against dust and splashes.[1] |
| Face Shield | Recommended in addition to goggles when a significant splash hazard exists.[1] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving is recommended for enhanced protection.[1] |
| Body Protection | Laboratory Coat | Standard lab coats are required to protect skin and clothing.[1] |
| Respiratory Protection | Dust Mask/Respirator | Recommended when weighing or handling larger quantities of the lyophilized powder to prevent inhalation.[1] |
| General Attire | Long Pants and Closed-Toe Shoes | Minimum attire for any laboratory work with hazardous materials.[1] |
Operational Plan: From Receipt to Disposal
A systematic workflow ensures that this compound is handled safely and effectively throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[2] For long-term stability, storage at -20°C is often recommended.
Handling and Preparation of Solutions
-
Weighing: Conduct weighing operations in a designated area, preferably within a chemical fume hood or a balance enclosure, to minimize dust dispersal.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly. Refer to the product's Certificate of Analysis for the appropriate solvent. If the peptide is prone to oxidation, use oxygen-free buffers. Sonication can aid dissolution, but avoid excessive heat.[1]
-
Labeling: Clearly label all solutions with the chemical name, concentration, date of preparation, and appropriate hazard warnings.
Experimental Use
-
Work Area: Always handle the chemical in a well-ventilated area, such as a laboratory bench or fume hood.
-
Spill Prevention: Use a laboratory tray or absorbent bench liner to contain any potential spills.
-
Avoidance of Contamination: Use dedicated spatulas and glassware to prevent cross-contamination.
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Unused Solid Compound | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard in the regular trash. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container. |
| Aqueous Solutions | Check local regulations. Depending on the concentration and other components in the solution, it may require collection as hazardous waste. Do not pour down the drain unless explicitly permitted by your institution's environmental health and safety office. |
| Contaminated PPE (e.g., gloves, masks) | Dispose of in the appropriate hazardous waste stream immediately after use. |
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's emergency response team. |
Workflow and Safety Diagram
The following diagram illustrates the key stages of handling this compound, emphasizing the integration of safety measures at each step.
Caption: A logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
